Product packaging for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine(Cat. No.:CAS No. 1108745-30-7)

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Cat. No.: B2607825
CAS No.: 1108745-30-7
M. Wt: 259.26
InChI Key: CZQCRNRCCQSJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a useful research compound. Its molecular formula is C14H11F2N3 and its molecular weight is 259.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11F2N3 B2607825 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine CAS No. 1108745-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3/c15-10-4-9(5-11(16)7-10)3-8-1-2-13-12(6-8)14(17)19-18-13/h1-2,4-7H,3H2,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQCRNRCCQSJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC3=CC(=CC(=C3)F)F)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108745-30-7
Record name 5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Cornerstone for Modern Kinase Inhibitors

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical entity in contemporary medicinal chemistry. We delve into its fundamental chemical and physical properties, established synthesis methodologies, and its critical role as a pharmacophore and key intermediate in the development of targeted cancer therapeutics. The primary focus is on its application in the synthesis of Entrectinib, a potent inhibitor of ALK, ROS1, and Trk kinases. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the compound's mechanism of action, structure-activity relationships, and practical applications, supported by detailed protocols and authoritative references.

Introduction and Strategic Importance

This compound (CAS: 1108745-30-7) is a substituted indazole derivative that has garnered significant attention in the field of oncology drug discovery.[1] While it is primarily recognized as a key starting material for the synthesis of Entrectinib (RXDX-101), its structural motifs are emblematic of a privileged scaffold in kinase inhibitor design.[2][3][4] The indazole core is a bioisostere of purine and is known to form critical hydrogen bond interactions within the hinge region of ATP-binding sites in various kinases.[5]

Recent studies have explicitly identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as the active pharmacophore responsible for dual inhibition of Anaplastic Lymphoma Kinase (ALK) and Tyrosine-protein Kinase (ROS1).[6] These kinases are well-established driver oncogenes in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6] The strategic placement of the difluorobenzyl group at the C-5 position of the indazole ring is crucial for achieving high potency and selectivity, making this compound a subject of intense interest for the development of next-generation kinase inhibitors.[5][6]

Physicochemical and Spectroscopic Profile

Characterization of this compound is fundamental for its use in synthesis and quality control. The key identifying properties are summarized below.

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole; 5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-amine[3][4]
CAS Number 1108745-30-7[2][3][4]
Molecular Formula C₁₄H₁₁F₂N₃[2]
Molecular Weight 259.25 g/mol [2]
Appearance Yellow to off-white powder[7]

While detailed experimental data for properties like melting point and solubility are not consistently published, this information is typically available from commercial supplier documentation. Spectroscopic analysis is critical for structural confirmation, with expected signals in ¹H NMR corresponding to the aromatic protons of the indazole and difluorobenzyl rings, the benzylic CH₂ group, and the amine NH₂ protons.

Synthesis Methodologies

The synthesis of this compound is a multi-step process that requires precise control of reaction conditions. One patented and widely referenced approach involves the construction of the indazole ring from a substituted benzonitrile precursor.[8] The causality behind this strategy is the reliable formation of the pyrazole ring fused to the benzene ring via cyclization with hydrazine.

Workflow for Synthesis

Synthesis_Workflow A 1-Bromo-3,5-difluorobenzene B Grignard Reagent A->B  Mg, THF D Intermediate II: (3,5-Difluorophenyl)(2-fluoro-5-cyanophenyl)methanol B->D  Nucleophilic  Addition C 2-Fluoro-5-formylbenzonitrile C->D  Nucleophilic  Addition E Intermediate III: (3,5-Difluorobenzyl)-2-fluoro-5-cyanobenzene D->E  Halogenation & Reduction F Product: This compound E->F  Hydrazine Hydrate  (Cyclization)

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on established chemical principles for this molecular class, as described in patent literature.[8]

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine in dry tetrahydrofuran (THF).

  • Slowly add a solution of 1-bromo-3,5-difluorobenzene in dry THF dropwise to initiate the reaction.

  • Maintain a gentle reflux until all the magnesium has been consumed to yield the Grignard reagent. The use of a Grignard reaction is a classic and effective method for forming a carbon-carbon bond between an aryl halide and a carbonyl compound.

Step 2: Nucleophilic Addition

  • Cool the Grignard reagent solution to 0 °C.

  • Add a solution of 2-fluoro-5-formylbenzonitrile in dry THF dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate. This step creates the core C-C bond linking the future benzyl group to the benzonitrile moiety.

Step 3: Halogenation and Reduction

  • Dissolve the crude alcohol from the previous step in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add a halogenating agent (e.g., thionyl chloride) to convert the alcohol to a more reactive benzyl halide.

  • Following conversion, a reducing agent is used to yield the (3,5-Difluorobenzyl)-2-fluoro-5-cyanobenzene intermediate. This two-step sequence is often telescoped to improve efficiency.

Step 4: Indazole Ring Formation (Cyclization)

  • Dissolve the intermediate from Step 3 in a high-boiling point solvent such as n-butanol.

  • Add hydrazine hydrate (typically an 80% solution in water).

  • Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS. The hydrazine performs a nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization and aromatization to form the stable 3-amino-1H-indazole ring system.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Biological Activity and Mechanism of Action

The biological significance of this compound stems from its role as a structural core for potent tyrosine kinase inhibitors (TKIs). The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP.[5]

Role as a Pharmacophore for ALK/ROS1 Inhibition

Computer-aided drug design and subsequent biological assays have confirmed that the 5-(3,5-difluorobenzyl)-1H-indazole moiety is a key pharmacophore for ALK and ROS1 activity.[6] In a study designing novel dual-target inhibitors, derivatives built upon this core exhibited potent inhibitory activity. One such derivative, compound X4, achieved IC₅₀ values of 0.512 µM against ALK and 0.766 µM against ROS1.[6] This inhibition leads to the suppression of downstream signaling pathways, such as the ERK pathway, which is critical for cancer cell proliferation and survival.[6]

ALK_ROS1_Pathway Simplified ALK/ROS1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK / ROS1 Receptor Tyrosine Kinase GRB2 GRB2/SOS ALK->GRB2 pY RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Inhibitor Inhibitor (e.g., Entrectinib) Inhibitor->ALK Blocks ATP Binding Site

Caption: Inhibition of the ALK/ROS1 pathway by a TKI derived from the subject compound.

Applications in Drug Discovery

The primary application of this compound is as a building block for complex active pharmaceutical ingredients (APIs).

Synthesis of Entrectinib

This compound is the starting amine for the final amide bond formation in the synthesis of Entrectinib. In a key step, it is coupled with an activated carboxylic acid, such as an acyl chloride, to form the final drug molecule.[9] This reaction highlights the compound's utility as a nucleophile in standard coupling reactions.

Scaffold for Novel Inhibitor Design

The indazole scaffold is highly versatile. Beyond ALK and ROS1, indazole derivatives have been developed as inhibitors for a wide range of other kinases, including:

  • Discoidin Domain Receptors (DDR1/DDR2): These collagen-activated receptor tyrosine kinases are implicated in fibrosis and cancer.[10][11] Fragment-based screening has led to the design of potent DDR1/2 inhibitors using similar structural motifs.[10]

  • p53/MDM2 Pathway: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells by affecting this critical tumor suppressor pathway.[5]

  • Activin Receptor-Like Kinase 5 (ALK5): Novel indazole-imidazole hybrids have been synthesized and identified as potent ALK5 inhibitors, which are attractive targets for cancer and fibrotic diseases.[12]

The consistent success of this scaffold underscores its value as a "privileged structure" in medicinal chemistry, providing a reliable foundation for interacting with the conserved ATP-binding pocket of kinases.[5][13]

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting.

  • Hazard Identification: The compound is classified as a skin sensitizer and may cause an allergic skin reaction (Hazard Statement H317).[7]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7] Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of water. If skin irritation or rash occurs, seek medical attention.[7][14]

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move person into fresh air.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[7]

Limited data is available on its environmental fate and long-term toxicological profile.[14] Standard precautions for handling chemical reagents should be strictly followed.

References

  • Title: Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)
  • Title: Cas 1108745-30-7, this compound Source: LookChem URL:[Link]
  • Title: Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations Source: PubMed, Bioorganic Chemistry URL:[Link]
  • Title: 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7 Source: Global China C.I.E. Co., Limited URL:[Link]
  • Title: Preparation method of 3-amino-5- (3, 5-difluorobenzyl)
  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)
  • Title: Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Inhibitors of Discoidin Domain Receptor (DDR)
  • Title: The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer Source: National Institutes of Health (PMC) URL:[Link]
  • Title: Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues Source: PubMed URL:[Link]
  • Title: 2-Amino-2,3-Dihydro-1H-Indene-5-Carboxamide-Based Discoidin Domain Receptors 1 (DDR1)
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (PMC) URL:[Link]

Sources

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Core Pharmacophore in Modern Kinase Inhibition

Authored by: A Senior Application Scientist

Foreword: In the landscape of targeted therapeutics, particularly in oncology, the identification of "privileged scaffolds" that can serve as foundational frameworks for potent and selective inhibitors is a cornerstone of drug discovery. The indazole nucleus has long been recognized for its versatile biological activity.[1] This guide focuses on a specific, highly functionalized derivative, This compound , a molecule that has emerged not merely as a synthetic intermediate, but as a key pharmacophore driving the efficacy of next-generation kinase inhibitors. This document provides an in-depth examination of its chemical structure, synthesis, biological significance, and analytical characterization for researchers, medicinal chemists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its structure is characterized by a bicyclic indazole core, which is substituted at the 3-position with an amine group and at the 5-position with a 3,5-difluorobenzyl group. The strategic placement of the difluorobenzyl moiety is critical, as it significantly influences the molecule's interaction with target proteins.[2]

The amine group at the C-3 position serves as a crucial handle for synthetic elaboration, allowing for the construction of more complex molecules, while the indazole's N-H group provides a key hydrogen bond donor/acceptor site.

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name 5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine[3]
CAS Number 1108745-30-7[3][4][5]
Molecular Formula C₁₄H₁₁F₂N₃[5]
Molecular Weight 259.25 g/mol [5]
Appearance Not specified in public literatureN/A
Melting Point Not specified in public literatureN/A
Boiling Point Not specified in public literatureN/A
Solubility Not specified in public literatureN/A

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to achieve the desired regioselectivity and yield. While several methods exist for constructing the indazole core, a common and effective approach involves the cyclization of a suitably substituted benzonitrile derivative.[1][6][7][8]

A patented method provides a logical and scalable route, which is outlined below.[9] The causality behind this specific pathway lies in its use of readily available starting materials and its strategic introduction of the key functional groups in a convergent manner.

Step-by-Step Synthesis Protocol

Step 1: Grignard Reaction for Benzyl Moiety Introduction

  • Rationale: This step forms the crucial C-C bond, attaching the difluorophenyl group to the eventual indazole backbone. A Grignard reaction is a robust and well-understood method for creating such bonds.

  • Procedure:

    • Prepare a Grignard reagent from 1-bromo-3,5-difluorobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF).

    • In a separate flask, dissolve 2-fluoro-5-formylbenzonitrile in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).

    • Slowly add the prepared Grignard reagent to the benzonitrile solution. The nucleophilic Grignard reagent will attack the electrophilic carbonyl carbon of the aldehyde.

    • After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the secondary alcohol intermediate.

Step 2: Halogenation of the Secondary Alcohol

  • Rationale: The hydroxyl group formed in Step 1 is a poor leaving group. Converting it to a halide (e.g., a bromide or chloride) creates an excellent leaving group, facilitating the subsequent reduction/cyclization step.

  • Procedure:

    • Dissolve the alcohol intermediate from Step 1 in a suitable solvent like dichloromethane (DCM).

    • Add a halogenating agent (e.g., thionyl chloride for chlorination or phosphorus tribromide for bromination) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with water or a mild base, separate the organic layer, and purify to obtain the halogenated intermediate.

Step 3: Cyclization and Concomitant Reduction to Form the Final Product

  • Rationale: This is the key step where the indazole ring is formed. Hydrazine hydrate acts as the nitrogen source for the ring. It attacks the nitrile carbon, initiating a cascade that leads to cyclization. The conditions also promote the reduction of the newly formed benzylic halide.

  • Procedure:

    • React the halogenated intermediate from Step 2 with hydrazine hydrate. This reaction serves a dual purpose: it facilitates the cyclization to form the indazole ring and simultaneously reduces the benzylic halide to the desired benzyl group.

    • The reaction is typically heated to drive the cyclization to completion.

    • Upon cooling, the product, 3-amino-5-(3,5-difluorobenzyl)-1H-indazole, often precipitates and can be isolated by filtration, followed by washing and drying.[9]

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Final Product A 1-Bromo-3,5-difluorobenzene Step1 Step 1: Grignard Reaction (Nucleophilic Addition) A->Step1 B 2-Fluoro-5-formylbenzonitrile B->Step1 Step2 Step 2: Halogenation (Nucleophilic Substitution) Step1->Step2 Secondary Alcohol Intermediate Step3 Step 3: Cyclization & Reduction (with Hydrazine Hydrate) Step2->Step3 Halogenated Intermediate Product 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine Step3->Product

Caption: High-level workflow for the synthesis of this compound.

Biological Significance and Mechanism of Action

The primary significance of this compound in drug development is its role as a core structural motif, or pharmacophore, for potent kinase inhibitors.[2]

Role as a Pharmacophore for ALK/ROS1 Inhibition

Recent research has explicitly identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a key pharmacophore for dual inhibition of Anaplastic Lymphoma Kinase (ALK) and ROS1 Tyrosine Kinase.[2] These are critical oncogenic drivers in certain types of non-small cell lung cancer (NSCLC).[2]

  • Mechanism of Interaction: The indazole core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 3-amino group is the primary attachment point for side chains that occupy the solvent-front region, allowing for modulation of selectivity and pharmacokinetic properties. The 5-(3,5-difluorobenzyl) group extends into a hydrophobic pocket within the ATP-binding site. The fluorine atoms are not merely passive substituents; they can form favorable orthogonal multipolar interactions (e.g., with carbonyl groups of amino acid backbones) and modulate the pKa of the benzyl ring, enhancing binding affinity and metabolic stability.

This compound serves as a key intermediate for the synthesis of Entrectinib (RXDX-101) , an FDA-approved pan-Trk, ROS1, and ALK inhibitor.[3][5] In Entrectinib, the 3-amino group of the indazole is acylated to build out the rest of the drug molecule.[10]

Potential as a Modulator of RORγt

While the direct activity of this specific compound on Retinoic Acid receptor-related Orphan Receptor gamma t (RORγt) is not established, the broader class of indazole derivatives has been investigated as RORγt inhibitors.[11] RORγt is the master transcription factor for the differentiation of Th17 cells, which are implicated in a range of autoimmune diseases like psoriasis and multiple sclerosis.[12][13][14]

  • Hypothesized Mechanism: Small molecule inhibitors of RORγt typically bind to the ligand-binding domain (LBD), preventing the recruitment of co-activators and thereby repressing the transcription of pro-inflammatory cytokines like IL-17.[14] The indazole scaffold is of a suitable size and character to fit within the LBD. This remains an area of potential therapeutic exploration for novel indazole derivatives.

Mechanism_Pathway cluster_kinase Kinase Inhibition (e.g., ALK/ROS1) Compound 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine (as Pharmacophore) Kinase ALK / ROS1 Kinase (ATP Binding Site) Compound->Kinase Binds to Hinge Region & Hydrophobic Pocket Phosphorylation Substrate Phosphorylation Compound->Phosphorylation INHIBITS Kinase->Phosphorylation ATP ATP ATP->Kinase Competes with Substrate Downstream Substrate Substrate->Phosphorylation Oncogenesis Cell Proliferation, Survival (Oncogenesis) Phosphorylation->Oncogenesis

Caption: Logical diagram of the compound's role as a pharmacophore in kinase inhibition.

Analytical Characterization Protocol

To ensure the identity, purity, and quality of a synthesized batch of this compound, a suite of analytical techniques must be employed.

Table 2: Standard Analytical Methods and Expected Results

TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationAromatic protons on the indazole and difluorobenzyl rings (δ 6-8 ppm), a singlet for the benzylic CH₂ group (δ ~4 ppm), and signals for the amine and indazole N-H protons (can be broad and variable).[15]
¹³C NMR Carbon Skeleton ConfirmationSignals corresponding to the 14 unique carbon atoms in the molecule, with characteristic shifts for aromatic, benzylic, and amine-bearing carbons.
¹⁹F NMR Fluorine ConfirmationA single signal (or a narrow multiplet depending on coupling) confirming the presence and chemical environment of the two equivalent fluorine atoms on the benzyl ring.
Mass Spectrometry (MS) Molecular Weight VerificationAn exact mass measurement corresponding to the molecular formula (C₁₄H₁₁F₂N₃). The [M+H]⁺ ion would be expected at m/z 260.10.
HPLC Purity AssessmentA single major peak under various mobile phase conditions, allowing for quantification of purity (typically >98% for research use).
Elemental Analysis Elemental CompositionThe percentage of C, H, and N should match the theoretical values calculated from the molecular formula.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as a potential skin sensitizer.[16]

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[16]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16]

    • P280: Wear protective gloves, protective clothing, and eye protection.[16]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[16]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Ecological and detailed toxicological data are largely unavailable in public literature.[16] Standard laboratory precautions for handling novel chemical entities should be strictly followed.

Conclusion and Future Outlook

This compound stands as a testament to the power of scaffold-based drug design. Its validation as a key intermediate in the synthesis of Entrectinib and its identification as an active pharmacophore for ALK/ROS1 inhibition underscore its importance to medicinal chemistry.[2][3][5] The inherent versatility of the 3-amino-indazole scaffold suggests that this molecule will continue to serve as a valuable starting point for the development of new inhibitors targeting not only kinases but potentially other enzyme classes as well. Future research will likely focus on leveraging this core to design next-generation inhibitors with improved selectivity profiles, enhanced potency against resistant mutations, and novel mechanisms of action.

References

  • Jadhav, S. B., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Shaaban, O. G., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Drug Discovery and Development. (2022). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation.
  • Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European Journal of Immunology.
  • Xue, X., et al. (2022). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Acta Pharmaceutica Sinica B.
  • Frey, E. A., et al. (2020). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS One.
  • Clarivate. (2019). Characterization of novel RORgamma inhibitors for the treatment of autoimmune disease. BioWorld.
  • Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Xu, S., et al. (2025). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry.
  • LookChem. (n.d.). This compound.
  • FengHan. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
  • Google Patents. (n.d.). CN111359995A - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
  • Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • ResearchGate. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.

Sources

A Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Key Intermediate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, a pivotal chemical intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes core chemical data, its critical role in the synthesis of targeted cancer therapies, and relevant procedural insights.

Core Molecular Attributes

This compound is a substituted indazole derivative. Its chemical identity is defined by a difluorobenzyl group attached at the 5-position of the 1H-indazol-3-amine core. This specific substitution pattern is crucial for its downstream application in the synthesis of complex active pharmaceutical ingredients (APIs).

The fundamental molecular properties are summarized below, providing the foundational data required for any laboratory or manufacturing application.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₁F₂N₃[1][2]
Molecular Weight 259.26 g/mol [1][2][3]
CAS Number 1108745-30-7[1][2]
Common Synonyms 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole; 5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-amine[2][4]
Appearance Typically a yellow to off-white powder[5]

The presence of the two fluorine atoms on the benzyl ring is a key structural feature. This difluorination can significantly modulate the electronic properties of the molecule and influence its binding affinity and pharmacokinetic profile in the final API.

Significance in Drug Discovery: The Entrectinib Precursor

The primary driver for the scientific and commercial interest in this compound is its role as a key intermediate in the synthesis of Entrectinib (also known as RXDX-101).[1][2][4]

Entrectinib is a potent and orally bioavailable inhibitor of several key oncogenic drivers:

  • Tropomyosin receptor kinases (TrkA, TrkB, TrkC)

  • ROS1 proto-oncogene receptor tyrosine kinase

  • Anaplastic lymphoma kinase (ALK)[1][4]

The indazole core of this intermediate forms the hinge-binding motif of Entrectinib, which is critical for its interaction with the ATP-binding pocket of these target kinases. The 3-amino group serves as a chemical handle for coupling with the rest of the drug's structure.

Below is a conceptual workflow illustrating the strategic position of this intermediate in the synthesis of Entrectinib.

G A Starting Materials (e.g., 1-bromo-3,5-difluorobenzene) B Synthesis of Intermediate 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine A->B Multi-step synthesis D Amide Coupling Reaction B->D C Carboxylic Acid Fragment (e.g., 4-(4-methylpiperazin-1-yl)-2-aminobenzoic acid derivative) C->D E Final API Entrectinib D->E Purification & Crystallization

Caption: Role of the indazole amine intermediate in the convergent synthesis of Entrectinib.

Synthetic Approach: A Procedural Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several patented routes exist[6][7], a common strategy involves the construction of the indazole ring system followed by the introduction of the difluorobenzyl moiety, or a convergent approach where the benzyl group is introduced prior to cyclization.

A generalized, illustrative protocol based on patented literature is described below.[7] The rationale behind this approach is to use commercially available and cost-effective starting materials to build the target molecule efficiently.

Protocol: Synthesis via Grignard Reaction and Cyclization

  • Grignard Reagent Formation:

    • Step: React 1-bromo-3,5-difluorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent (3,5-difluorophenylmagnesium bromide).

    • Causality: This step creates a potent carbon nucleophile essential for forming the new carbon-carbon bond. The reaction must be performed under strict inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching by atmospheric moisture or oxygen.

  • Nucleophilic Addition:

    • Step: Add 2-fluoro-5-formylbenzonitrile to the prepared Grignard reagent at a controlled low temperature.

    • Causality: The Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol after an aqueous workup. The nitrile and fluoro groups on the benzonitrile ring are critical for the subsequent cyclization step.

  • Halogenation:

    • Step: The resulting alcohol is converted to a benzylic halide (e.g., bromide or chloride) using a suitable halogenating agent (e.g., thionyl chloride or phosphorus tribromide).

    • Causality: This converts the hydroxyl group into a better leaving group, activating the benzylic position for the final cyclization.

  • Cyclization and Reduction:

    • Step: The benzylic halide intermediate is reacted with hydrazine hydrate.

    • Causality: Hydrazine acts as a dinucleophile. It first displaces the fluorine atom on the benzonitrile ring and then attacks the nitrile carbon, leading to the formation of the 3-aminoindazole ring system in a cyclization reaction. This step simultaneously achieves the desired molecular scaffold.[7]

  • Purification:

    • Step: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield this compound of high purity.

    • Causality: High purity (>98%) is essential for its use in GMP (Good Manufacturing Practice) synthesis of the final API, as impurities can lead to unwanted side reactions and complicate regulatory approval.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazard Identification: The compound may cause an allergic skin reaction (H317).[5][8]

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

    • Avoid breathing dust and prevent contact with skin and eyes.[5]

    • Take off contaminated clothing and wash it before reuse.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

    • Keep away from incompatible materials such as strong oxidizing agents.

References

  • Google Patents. (2014). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • LookChem. (n.d.). Cas 1108745-30-7, this compound.
  • Google Patents. (2020). CN111350031A - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.

Sources

An In-Depth Technical Guide to the Synthesis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, a key building block in the development of contemporary therapeutics, notably as an intermediate for the kinase inhibitor Entrectinib.[1] The synthesis is dissected through a retrosynthetic analysis, leading to a logical forward synthesis centered around a pivotal Sonogashira coupling reaction followed by catalytic hydrogenation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles and strategic considerations for each synthetic step.

Introduction and Strategic Importance

This compound is a critical intermediate in medicinal chemistry. The indazole core is a "privileged structure" known for its ability to bind to various biological targets, particularly protein kinases.[2] The 3-amino group serves as a crucial handle for further molecular elaboration, while the 5-(3,5-difluorobenzyl) substituent provides specific interactions within the binding pockets of target proteins, enhancing potency and selectivity.[2] Its most prominent application is in the synthesis of Entrectinib, a potent inhibitor of TrkA/B/C, ROS1, and ALK kinases.[1]

This guide details a convergent and efficient synthesis strategy, designed to provide a clear and reproducible pathway for obtaining this high-value compound.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule reveals a strategic disconnection at the benzylic C-C bond. This leads to two key synthons: a 5-functionalized-1H-indazol-3-amine and a 3,5-difluorobenzyl moiety. A robust method for forming this bond is through the reduction of an alkyne, which in turn can be constructed via a palladium-catalyzed Sonogashira cross-coupling reaction.[3] This approach offers high yields and functional group tolerance.

The retrosynthetic pathway is visualized as follows:

G Target This compound Intermediate1 5-((3,5-Difluorophenyl)ethynyl)-1H-indazol-3-amine Target->Intermediate1 C-C bond reduction (Hydrogenation) Precursor1 5-Iodo-1H-indazol-3-amine Intermediate1->Precursor1 C(sp)-C(sp2) bond formation (Sonogashira Coupling) Precursor2 (3,5-Difluorophenyl)acetylene Intermediate1->Precursor2 C(sp)-C(sp2) bond formation (Sonogashira Coupling) Start1 5-Bromo-2-fluorobenzonitrile Precursor1->Start1 Cyclization & Iodination Precursor Start2 3,5-Difluoroaniline Precursor2->Start2 Diazotization & Acetylene Introduction

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Preparation of 5-Iodo-1H-indazol-3-amine (Precursor 1)

The synthesis of this key intermediate can be achieved from commercially available starting materials. A common route begins with the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine.[2] Subsequent functional group manipulation, such as a Sandmeyer reaction to replace the bromine with iodine, yields the desired precursor. Alternatively, direct synthesis from 3-iodo-5-nitro-1H-indazole via reduction with iron in the presence of ammonium chloride is an effective method.[4]

Preparation of (3,5-Difluorophenyl)acetylene (Precursor 2)

This alkyne can be synthesized from 3,5-difluoroaniline. The process typically involves a diazotization reaction followed by a Sonogashira coupling with a protected acetylene equivalent, or a multi-step sequence involving Sandmeyer-type reactions to introduce a handle for subsequent alkyne formation.

The Core Synthetic Pathway: Step-by-Step

The forward synthesis is designed as a two-step sequence starting from the key precursors.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Catalytic Hydrogenation P1 5-Iodo-1H-indazol-3-amine Intermediate 5-((3,5-Difluorophenyl)ethynyl)- 1H-indazol-3-amine P1->Intermediate Pd(PPh3)2Cl2, CuI, Et3N, THF P2 (3,5-Difluorophenyl)acetylene P2->Intermediate Pd(PPh3)2Cl2, CuI, Et3N, THF Target 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine Intermediate->Target H2 (g), Pd/C, EtOH/THF

Caption: Overall synthetic workflow.

Step 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[3][5] In this synthesis, it couples the 5-iodo-1H-indazol-3-amine with (3,5-difluorophenyl)acetylene.

Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl iodide, followed by transmetalation from the copper acetylide and reductive elimination to form the product. The copper cycle facilitates the formation of the reactive copper acetylide species.[3]

Experimental Protocol:

  • To a solution of 5-iodo-1H-indazol-3-amine (1.0 eq) in a suitable solvent such as THF or DMF, add (3,5-difluorophenyl)acetylene (1.1 eq).

  • Add triethylamine (Et₃N, 3.0 eq) as the base.

  • Degas the mixture with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and the copper(I) iodide (CuI, 0.1 eq) co-catalyst.

  • Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-((3,5-difluorophenyl)ethynyl)-1H-indazol-3-amine.

ParameterConditionPurpose
Catalyst Pd(PPh₃)₂Cl₂ / CuIFacilitates C-C bond formation[3]
Base Triethylamine (Et₃N)Neutralizes HI byproduct and facilitates copper acetylide formation
Solvent THF or DMFSolubilizes reactants and reagents
Temperature 50-70 °CProvides activation energy for the reaction
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the palladium catalyst
Step 2: Catalytic Hydrogenation

The final step involves the reduction of the alkyne intermediate to the desired benzyl-linked product. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion.[6]

Mechanism Insight: The reaction occurs on the surface of the metal catalyst.[6] Both the alkyne and molecular hydrogen adsorb onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are added sequentially to the same face of the alkyne (syn-addition), first forming a cis-alkene intermediate which remains bound to the catalyst, and then rapidly reducing to the alkane.[6] Using a standard, unpoisoned catalyst like palladium on carbon ensures complete reduction to the alkane.[6][7]

Experimental Protocol:

  • Dissolve the 5-((3,5-difluorophenyl)ethynyl)-1H-indazol-3-amine (1.0 eq) in a solvent mixture, typically ethanol (EtOH) and THF.

  • Add palladium on carbon (10% Pd/C, ~10% w/w) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by crystallization or chromatography if necessary.

ParameterConditionPurpose
Catalyst 10% Palladium on Carbon (Pd/C)Heterogeneous catalyst for hydrogenation[6][7]
Hydrogen Source H₂ gas (1-3 atm)Reducing agent
Solvent EtOH / THFSolubilizes starting material
Temperature Room TemperatureSufficient for the reaction to proceed efficiently
Filtration CeliteSafely removes the pyrophoric catalyst

Conclusion and Future Perspectives

The described two-step synthesis of this compound via Sonogashira coupling and subsequent catalytic hydrogenation represents a reliable and scalable route. The choice of palladium and copper catalysis for the key bond-forming step ensures high efficiency and selectivity. This pathway provides a solid foundation for the production of this vital intermediate, enabling further research and development in the field of kinase inhibitors and other areas of medicinal chemistry. Future work may focus on developing even more atom-economical or greener catalytic systems for these transformations.

References

  • US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)
  • Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt) - OrgoSolver. [Link]
  • 11.3.4 Catalytic Hydrogenation of Alkynes - Chemistry LibreTexts. [Link]
  • Partial Reduction of Alkynes With Lindlar's Catalyst - Master Organic Chemistry. [Link]
  • Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogen
  • Ch 9 : Alkynes + H2 - University of Calgary. [Link]
  • Preparation method of 3-amino-5- (3, 5-difluorobenzyl)
  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF - ResearchG
  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. [Link]
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)
  • Sonogashira coupling - Wikipedia. [Link]
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • On-DNA Synthesis of Multisubstituted Indoles - PMC - NIH. [Link]

Sources

An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Cornerstone in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of a Potent Anti-Cancer Agent

In the intricate world of pharmaceutical sciences, the significance of a molecule is often defined by the therapeutic power it helps unlock. 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, a substituted indazole derivative, stands as a testament to this principle. While not a therapeutic agent in itself, this compound has emerged as a critical intermediate in the synthesis of potent kinase inhibitors, most notably Entrectinib.[1][2][3] This guide provides an in-depth exploration of the discovery, synthesis, and pivotal role of this molecule, offering valuable insights for researchers, scientists, and professionals engaged in the ever-evolving landscape of drug development.

The indazole ring system, a bicyclic aromatic structure composed of fused benzene and pyrazole rings, has long been a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a recurring motif in the design of kinase inhibitors. The strategic incorporation of a 3,5-difluorobenzyl group at the 5-position of the indazole-3-amine core has proven to be a masterstroke in the quest for highly selective and potent anti-cancer agents.

The Genesis: A Tale Intertwined with the Development of Entrectinib

The history of this compound is intrinsically linked to the development of Entrectinib (RXDX-101), a powerful and orally bioavailable inhibitor of pan-TrkA/B/C, ROS1, and ALK.[1][2] The quest for such a multi-targeted inhibitor was driven by the need to address specific oncogenic drivers in various cancers. The design of Entrectinib hinged on identifying a core structure that could effectively bind to the ATP-binding pocket of these kinases.

The 1H-indazole-3-amine scaffold was identified as a promising hinge-binding fragment.[4][5] The subsequent structure-activity relationship (SAR) studies likely explored various substitutions on this core to optimize potency, selectivity, and pharmacokinetic properties. The introduction of the 3,5-difluorobenzyl moiety at the 5-position was a key discovery in this process. The fluorine atoms, with their high electronegativity and ability to form favorable interactions, and the benzyl group, providing a specific spatial orientation, proved to be crucial for achieving the desired inhibitory profile against the target kinases.

Deconstructing the Synthesis: A Step-by-Step Protocol and Rationale

The synthesis of this compound is a multi-step process that demands precision and a deep understanding of organic chemistry principles. A common synthetic route, as gleaned from patent literature, involves a Grignard reaction followed by cyclization.[6]

Synthetic Workflow Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Final Product A 1-Bromo-3,5-difluorobenzene C Grignard Reagent Formation (Mg, THF) A->C B 2-Fluoro-5-formylbenzonitrile D Nucleophilic Addition B->D C->D E Intermediate Compound II D->E F Halogenation E->F G Intermediate Compound III F->G H Cyclization with Hydrazine Hydrate G->H I This compound (Final Product) H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Grignard Reagent Formation and Nucleophilic Addition

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (3,5-difluorophenyl)magnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

    • Causality: The Grignard reagent is a potent nucleophile, essential for the subsequent carbon-carbon bond formation. The inert atmosphere and anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent by moisture or oxygen.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-10 to 0 °C) of 2-fluoro-5-formylbenzonitrile in anhydrous THF. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.

    • Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the aldehyde group in 2-fluoro-5-formylbenzonitrile, leading to the formation of a secondary alcohol intermediate (Compound of formula II in the patent literature).[6] The low temperature helps to control the reactivity and minimize side reactions.

Step 2: Halogenation

  • The intermediate alcohol from the previous step is reacted with a halogenating agent, such as thionyl chloride or a hydrobromic acid solution, to convert the hydroxyl group into a more reactive leaving group (a halide). This results in the formation of an intermediate benzyl halide (Compound of formula III).[6]

    • Causality: The conversion of the alcohol to a halide is a crucial activation step. The halide is a much better leaving group than the hydroxyl group, facilitating the subsequent cyclization reaction.

Step 3: Cyclization and Formation of the Indazole Ring

  • Cyclization Reaction: The intermediate benzyl halide is reacted with hydrazine hydrate in a suitable solvent. The reaction is typically heated to drive the cyclization process.

    • Causality: This is the key ring-forming step. The hydrazine acts as a dinucleophile. One nitrogen atom displaces the halide in an intermolecular nucleophilic substitution, and the other nitrogen attacks the nitrile carbon, leading to the formation of the indazole ring system. This reaction simultaneously results in the formation of the 3-amino group, yielding the final product, this compound.[6]

The Pharmacophore in Action: A Linchpin for Kinase Inhibition

Recent studies have highlighted that the 5-(3,5-difluorobenzyl)-1H-indazole moiety is a key pharmacophore for ALK/ROS1 dual inhibitors.[7] A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Visualizing Kinase Interaction

Kinase_Interaction cluster_inhibitor This compound Moiety cluster_kinase Kinase ATP Binding Pocket Indazole Indazole Core Hinge Hinge Region Indazole->Hinge H-Bonding Amine 3-Amine Group Amine->Hinge H-Bonding Benzyl 3,5-Difluorobenzyl Group Hydrophobic Hydrophobic Pocket Benzyl->Hydrophobic Hydrophobic Interactions Solvent Solvent Exposed Region

Caption: Key interactions of the pharmacophore with the kinase active site.

In the context of ALK and ROS1 inhibition, the 1H-indazole-3-amine core acts as a crucial hinge-binding element, forming key hydrogen bonds with the backbone of the kinase hinge region. The 3,5-difluorobenzyl group extends into a hydrophobic pocket, with the fluorine atoms potentially forming favorable orthogonal multipolar interactions, further anchoring the inhibitor in the active site and contributing to its high potency.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and available safety information for this compound is provided below.

PropertyValue
CAS Number 1108745-30-7[1][2][8]
Molecular Formula C14H11F2N3
Molecular Weight 259.26 g/mol [8]
Appearance N/A
Melting Point N/A
Boiling Point N/A

Safety Information:

  • Hazard Statement: H317 May cause an allergic skin reaction.[9]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]

    • P272: Contaminated work clothing should not be allowed out of the workplace.[9][10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[9]

    • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

    • P501: Dispose of contents/container to an approved waste disposal plant.[9]

Conclusion: A Vital Component in the Arsenal Against Cancer

This compound, while a behind-the-scenes player, is a molecule of immense importance in the field of oncology drug discovery. Its well-defined synthetic pathway and its role as a key pharmacophore for potent kinase inhibitors like Entrectinib underscore its value to the scientific community. This guide has aimed to provide a comprehensive overview of this crucial intermediate, from its discovery context to its synthesis and its fundamental role in kinase inhibition. As the search for more effective and targeted cancer therapies continues, the foundational understanding of such key building blocks will remain paramount for the development of the next generation of life-saving medicines.

References

  • US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents.
  • Cas 1108745-30-7, this compound | lookchem.
  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
  • Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole - Google Patents.
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - ResearchGate.
  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH.

Sources

The Indazole Nucleus as a Versatile Scaffold: Elucidating the Kinase Inhibition Mechanism of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1H-Indazole-3-amine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 1H-indazole-3-amine scaffold is a prime example of such a versatile core. Its unique electronic properties and rigid, planar structure, which includes a critical hinge-binding motif, make it an ideal starting point for the design of targeted therapeutics.[1] The strategic modification of this core at various positions can dramatically alter its pharmacological profile, leading to compounds with a wide array of biological activities, from potent anti-cancer agents to modulators of the central nervous system.[1][2] This guide will delve into the specific mechanistic role of one such derivative, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, with a primary focus on its function as a key pharmacophore in the development of potent kinase inhibitors for oncology.

While the broader indazole family includes compounds with diverse mechanisms, such as the serotonin receptor antagonist Granisetron, the specific substitution of a 3,5-difluorobenzyl group at the 5-position of the 1H-indazol-3-amine core has been shown to be a critical determinant for a distinct and highly sought-after activity: the dual inhibition of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][3]

Core Mechanism of Action: A Pharmacophore for ALK/ROS1 Dual Inhibition

Recent studies have identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as the active pharmacophore responsible for the potent and selective inhibition of ALK and ROS1 kinases.[3] This discovery was highlighted in the development of Entrectinib (RXDX-101), an orally bioavailable inhibitor of pan-TrkA/B/C, ROS1, and ALK, for which this compound serves as a key intermediate.[4][5][6]

The mechanism of action for compounds built upon this scaffold is rooted in their ability to bind to the ATP-binding pocket of these kinases. The 1H-indazole-3-amine portion of the molecule is particularly effective at forming hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[1] The 5-(3,5-difluorobenzyl) group, in turn, occupies a deeper hydrophobic pocket, with the fluorine atoms enhancing binding affinity and metabolic stability. By competitively blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream signaling proteins, thereby disrupting the oncogenic signaling cascades that drive tumor growth and proliferation in cancers with ALK or ROS1 genomic rearrangements.[3]

Signaling Pathway: Disruption of ALK/ROS1-Mediated Oncogenesis

The diagram below illustrates the central role of ALK and ROS1 in cancer cell signaling and the point of intervention for inhibitors derived from the this compound scaffold.

ALK_ROS1_Inhibition cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Pathways cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K_AKT PI3K/AKT ALK->PI3K_AKT Phosphorylates RAS_MAPK RAS/MAPK ALK->RAS_MAPK Phosphorylates ROS1 ROS1 Receptor Tyrosine Kinase STAT3 STAT3 ROS1->STAT3 Phosphorylates Inhibitor 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine Derivative (e.g., Entrectinib) Inhibitor->ALK Inhibition Inhibitor->ROS1 Inhibition ATP ATP ATP->ALK Binds to ATP Pocket ATP->ROS1 Binds to ATP Pocket Angiogenesis Angiogenesis STAT3->Angiogenesis Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation IC50_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Analysis Compound Serial Dilutions of Test Compound Incubate1 Add Compound + Kinase Compound->Incubate1 Enzyme Recombinant ALK/ROS1 Kinase Enzyme->Incubate1 Substrate ATP/Substrate Mixture Incubate2 Add ATP/Substrate (Start Reaction) Substrate->Incubate2 Incubate1->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Phosphorylation Stop->Detect Plot Plot Dose-Response Curve Detect->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for determining the in vitro kinase inhibition (IC50) value.

Protocol 2: Cellular Proliferation Assay

This protocol assesses the effect of the inhibitor on the growth of cancer cell lines known to be driven by ALK or ROS1 fusion proteins.

Objective: To determine the anti-proliferative activity of the test compound in a cellular context.

Methodology:

  • Cell Culture:

    • Culture human lung cancer cell lines expressing ALK or ROS1 fusion proteins (e.g., H2228 for ALK) in appropriate media.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Viability Assessment:

    • After the incubation period, measure cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

The following table summarizes hypothetical but representative data for a compound derived from the this compound scaffold, such as Entrectinib.

TargetAssay TypeEndpointPotency (nM)
ALKIn Vitro Kinase AssayIC501.7
ROS1In Vitro Kinase AssayIC500.1
TrkAIn Vitro Kinase AssayIC501.2
H2228 Cell LineCellular Proliferation AssayGI5034

Conclusion

The this compound moiety represents a highly effective and privileged pharmacophore in the design of targeted cancer therapeutics. Its primary mechanism of action, when incorporated into larger molecules like Entrectinib, is the potent and selective dual inhibition of ALK and ROS1 receptor tyrosine kinases. This is achieved through competitive binding at the ATP pocket, leading to the disruption of key oncogenic signaling pathways. The versatility of the parent indazole scaffold is underscored by its presence in drugs with entirely different mechanisms, such as the 5-HT2A inverse agonist Pimavanserin. This highlights the power of strategic molecular design in tailoring the activity of a core structure to address diverse therapeutic needs. The experimental protocols outlined provide a robust framework for the characterization of future kinase inhibitors built upon this promising scaffold.

References

  • Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5-HT2C receptors. CNS Spectrums, 21(4), 271-275. [Link]
  • Patsnap Synapse. (2024). What are 5-HT2A receptor inverse agonists and how do they work?
  • Patsnap Synapse. (2024). What is the mechanism of Pimavanserin tartrate?
  • Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums. [Link]
  • SciSpace. (n.d.). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. SciSpace. [Link]
  • Aloyo, V. J., Berg, K. A., Spampinato, U., et al. (2009). Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors. Pharmacology & Therapeutics, 121(2), 160-173. [Link]
  • Aloyo, V. J., Berg, K. A., Spampinato, U., et al. (2009). Current Status of Inverse Agonism at serotonin2A (5-HT2A) and 5-HT2C Receptors. PubMed. [Link]
  • Berg, K. A., & Clarke, W. P. (2009). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. PubMed Central. [Link]
  • Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. [Link]
  • Preuss, C. V., & Kalava, A. (2023). Pimavanserin.
  • LookChem. (n.d.). Cas 1108745-30-7, this compound. LookChem. [Link]
  • Xiamen Amoy-Alliachem. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. Xiamen Amoy-Alliachem. [Link]
  • Wang, Y., et al. (2023).
  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • Xu, S., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 154, 108014. [Link]
  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(15), 9988-10011. [Link]

Sources

Biological activity of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Derivatives

Introduction: The Prominence of the Indazole Scaffold in Modern Oncology

The indazole core is a privileged bicyclic heteroaromatic scaffold that has become a cornerstone in medicinal chemistry, particularly for the development of targeted cancer therapies.[1][2][3] A significant number of approved anti-cancer drugs, including Axitinib, Pazopanib, and Entrectinib, feature this moiety, demonstrating its utility as a template for designing potent and selective kinase inhibitors.[1][4] Protein kinases, which play a central role in cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets.[1][5] The 1H-indazole-3-amine fragment, specifically, has proven to be an effective "hinge-binding" motif, anchoring inhibitors to the ATP-binding site of various kinases.[6][7]

This guide focuses on a specific, highly potent pharmacophore: This compound . Recent research has identified this precise structural motif as a key driver of dual inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1), two critical driver genes in non-small cell lung cancer (NSCLC).[8] We will explore the synthesis, mechanism of action, structure-activity relationships, and the comprehensive biological evaluation of derivatives built upon this core.

The Core Pharmacophore: Synthesis and Mechanistic Insights

The foundational molecule, this compound, serves as a crucial intermediate for the synthesis of more complex derivatives.[9][10][11] Patented synthetic routes typically involve multi-step processes, for instance, starting from 1-bromo-3,5-difluorobenzene and 2-fluoro-5-formylbenzonitrile, proceeding through Grignard and nucleophilic substitution reactions, and culminating in a cyclization reaction with hydrazine hydrate to form the indazole ring.[12][13]

Mechanism of Action: Dual Inhibition of ALK and ROS1 Kinases

Derivatives of this compound exert their therapeutic effect by functioning as ATP-competitive inhibitors of protein kinases.[5][14] The primary focus of recently developed compounds from this class is the dual inhibition of ALK and ROS1 receptor tyrosine kinases.[8] Chromosomal rearrangements involving ALK and ROS1 lead to the expression of fusion proteins with constitutive kinase activity, which drives oncogenesis in subsets of NSCLC patients.[8]

The inhibitor molecule positions itself within the ATP-binding pocket of the kinase. The 1H-indazole-3-amine core forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to phosphorylate its downstream substrates and thereby halting the oncogenic signaling cascade. The 5-(3,5-difluorobenzyl) group extends into a deeper hydrophobic pocket, contributing to the potency and selectivity of the molecule.

G cluster_0 Kinase ATP-Binding Site hinge Hinge Region hydro_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue indazole 1H-Indazol-3-amine Core indazole->hinge Forms H-Bonds no_signal Signal Blocked indazole->no_signal Prevents Phosphorylation difluoro 5-(3,5-Difluorobenzyl) Moiety difluoro->hydro_pocket Hydrophobic Interaction atp ATP atp->hinge Binds substrate Substrate Protein phospho_sub Phosphorylated Substrate (Signal Propagation) substrate->atp Phosphorylated by

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Biological Evaluation: A Multi-tiered Approach

Determining the therapeutic potential of these derivatives requires a rigorous cascade of in vitro and in vivo experiments. The goal is to quantify their potency, selectivity, and cellular effects.

In Vitro Assessment of Biological Activity

The initial evaluation phase focuses on direct enzyme inhibition and effects on cancer cells in culture.

1. Biochemical Kinase Inhibition Assays: The most direct method to quantify the potency of an inhibitor is through a biochemical assay.[15] A common and high-throughput method is the luminescence-based kinase assay, which measures the amount of ADP produced during the phosphorylation reaction.[16] The half-maximal inhibitory concentration (IC50) is determined by measuring kinase activity across a range of inhibitor concentrations.

Protocol: Luminescence-Based Kinase Activity Assay [16]

  • Objective: To determine the IC50 value of a test compound against a target kinase (e.g., ALK, ROS1).

  • Materials:

    • Recombinant human ALK or ROS1 kinase.

    • Specific peptide substrate.

    • ATP.

    • Test compound (e.g., "X4") serially diluted in DMSO.

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • ADP-Glo™ Kinase Assay Kit (or equivalent).

    • White, opaque 96- or 384-well plates.

  • Procedure:

    • Compound Plating: Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to wells of the microplate.

    • Kinase Addition: Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

    • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

    • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Cell-Based Antiproliferative Assays: To confirm that kinase inhibition translates into an anti-cancer effect, cell-based assays are essential. These assays measure the ability of the compounds to inhibit the growth and proliferation of cancer cell lines that are dependent on the target kinase.[2] For ALK/ROS1 inhibitors, a relevant cell line is H2228, an NSCLC line harboring an ALK fusion gene.[8]

There are several methods to measure cell proliferation, often based on the metabolic activity of viable cells.[17][18][19][20]

Protocol: MTT Cell Proliferation Assay [6][7]

  • Objective: To determine the IC50 of a test compound against a cancer cell line.

  • Materials:

    • Human cancer cell line (e.g., H2228).

    • Complete cell culture medium.

    • Test compound serially diluted in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or isopropanol).

    • 96-well clear plates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO). Incubate for 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of compound concentration to determine the cellular IC50.

3. Apoptosis Assays: Potent anti-cancer agents should ideally induce programmed cell death (apoptosis). In vitro studies have demonstrated that active derivatives of this class can induce apoptosis in a dose-dependent manner in sensitive cancer cell lines.[8] This can be confirmed by methods such as Annexin V/PI staining followed by flow cytometry or by Western blot analysis for apoptosis markers like cleaved caspase-3 and changes in the expression of Bcl-2 family proteins.[2]

G start Synthesized This compound Derivatives biochem Biochemical Kinase Assay (e.g., ALK, ROS1) start->biochem cell_prolif Antiproliferative Assay (e.g., MTT on H2228 cells) start->cell_prolif ic50_kinase Determine Kinase IC50 biochem->ic50_kinase apoptosis Apoptosis Assay (e.g., Annexin V Staining) cell_prolif->apoptosis ic50_cell Determine Cellular IC50 cell_prolif->ic50_cell apoptosis_confirm Confirm Apoptosis Induction apoptosis->apoptosis_confirm lead_id Lead Compound Identification ic50_kinase->lead_id ic50_cell->lead_id apoptosis_confirm->lead_id

Caption: Experimental Workflow for In Vitro Evaluation.

Quantitative Data and Structure-Activity Relationship (SAR)

Systematic structural modification of the core pharmacophore is essential to optimize potency and drug-like properties.[5] A study that synthesized 31 derivatives based on this core revealed crucial SAR insights.[8] The 5-(3,5-difluorobenzyl)-1H-indazole was confirmed to be the essential active pharmacophore.[8]

The following table summarizes the inhibitory activity of a lead compound, designated X4 , from this series.[8]

CompoundTarget KinaseBiochemical IC50Cellular IC50 (H2228 Cell Line)
X4 ALK0.512 µM0.034 ± 0.002 µM
ROS10.766 µM

Data sourced from Huang et al. (2024).[8]

The potent cellular activity, which is significantly stronger than the biochemical activity, suggests excellent cell permeability and engagement of the target in a cellular context.

In Vivo Efficacy: General Principles and Protocols

Promising candidates from in vitro screening must be evaluated in living organisms to assess their efficacy, safety, and pharmacokinetic profiles.[21] While specific in vivo data for the "X4" compound is not yet published, the general workflow for indazole derivatives has been established.[21][22]

Protocol: General Xenograft Model for Efficacy Study [21]

  • Objective: To evaluate the anti-tumor efficacy of a lead compound in a mouse model.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., H2228).

  • Procedure:

    • Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

    • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

    • Randomization: Randomize mice into treatment and control groups.

    • Dosing: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The compound is typically formulated in a vehicle like DMSO, saline, or a suspension agent.[21]

    • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • Analysis: Compare the tumor growth inhibition in the treated groups relative to the vehicle control group.

G lead Lead Compound from In Vitro Studies model Select Animal Model (e.g., Nude Mice) lead->model implant Implant Human Tumor Cells (Xenograft Model) model->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize into Groups (Vehicle vs. Treatment) tumor_growth->randomize admin Administer Compound (e.g., Oral Gavage) randomize->admin monitor Monitor Tumor Volume & Body Weight admin->monitor monitor->admin endpoint Study Endpoint monitor->endpoint analysis Analyze Tumor Growth Inhibition & Assess Toxicity endpoint->analysis

Caption: General Workflow for In Vivo Xenograft Studies.

Conclusion and Future Prospects

The this compound scaffold represents a highly promising and validated starting point for the development of next-generation kinase inhibitors. Derivatives built on this core have demonstrated potent dual inhibitory activity against ALK and ROS1, key oncogenic drivers in NSCLC.[8] The compelling in vitro data, including nanomolar cellular potency and induction of apoptosis, strongly supports their continued development.[8] Future work will undoubtedly focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy and safety in advanced preclinical in vivo models, with the ultimate goal of translating these scientific findings into effective clinical therapies for cancer patients.

References

  • Biocompare. (2023, September 5).
  • ABClonal. (2019, August 29).
  • NIH National Library of Medicine. (n.d.).
  • News-Medical.Net. (2021, November 12).
  • baseclick GmbH. (n.d.).
  • Royal Society of Chemistry. (2021, April 27).
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (2024, August 7). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]
  • PubMed. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents. [Link]
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • NIH National Library of Medicine. (n.d.).
  • NIH National Library of Medicine. (2024, July 25). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. PubMed Central. [Link]
  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • PubMed. (2024, November 29). Revealing 5-(3,5-difluorobenzyl)
  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?. [Link]
  • Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. [Link]
  • LookChem. (n.d.). Cas 1108745-30-7,this compound. [Link]
  • protocols.io. (2023, September 23). In vitro kinase assay. [Link]
  • Google Patents. (n.d.). Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
  • Yick-Vic. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]
  • Semantic Scholar. (2023, May 12).
  • NIH National Library of Medicine. (2023, May 12).

Sources

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Core Scaffold in Modern Kinase Inhibition

Introduction

This compound is a heterocyclic amine that has emerged as a critical building block in the development of targeted cancer therapies. While not a therapeutic agent itself, it serves as the foundational core, or pharmacophore, for a class of potent protein kinase inhibitors. Its structure is integral to the synthesis of several advanced drug candidates, most notably Entrectinib, an inhibitor of ALK, ROS1, and Trk kinases.[1][2][3]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, biological significance, and application of this key intermediate. We will explore the causality behind its design and utility, focusing on its role as an active structural motif for inhibiting key oncogenic drivers in cancers such as non-small cell lung cancer (NSCLC).[4]

Synthesis and Chemical Properties

The strategic importance of this compound necessitates a robust and scalable synthetic route. The methodologies employed are designed to efficiently construct the indazole ring system and install the critical difluorobenzyl group at the C5 position.

Retrosynthetic Analysis and Key Reactions

The synthesis hinges on a few key transformations:

  • Carbon-Carbon Bond Formation: To attach the benzyl group to the core phenyl ring.

  • Indazole Ring Formation: A cyclization reaction to create the bicyclic indazole system.

A patented method outlines an efficient pathway starting from commercially available materials.[5] This process involves a Grignard reaction for C-C bond formation, followed by a nucleophilic substitution and a final cyclization/reduction step with hydrazine hydrate to form the desired 3-aminoindazole.[5]

Detailed Synthetic Protocol

The following multi-step protocol is adapted from established and patented procedures.[5]

Step 1: Grignard Reaction to form (2-cyano-4-((3,5-difluorophenyl)(hydroxy)methyl)phenyl)boronic acid

  • Prepare a Grignard reagent from 1-bromo-3,5-difluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).

  • In a separate flask, cool a solution of 2-fluoro-5-formylbenzonitrile in anhydrous THF to -78 °C.

  • Slowly add the prepared Grignard reagent to the benzonitrile solution, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol intermediate.

Causality: The Grignard reaction is a classic and highly effective method for creating a carbon-carbon bond between the electrophilic aldehyde carbon of the benzonitrile and the nucleophilic carbon of the difluorophenyl magnesium bromide.[5]

Step 2: Nucleophilic Substitution to form 5-((3,5-difluorophenyl)(halo)methyl)-2-fluorobenzonitrile

  • Dissolve the alcohol intermediate from Step 1 in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) dropwise.

  • Stir the reaction at room temperature until the conversion is complete.

  • Carefully quench the reaction with water or ice and separate the organic layer.

  • Wash the organic layer with brine, dry, and evaporate the solvent to obtain the halogenated compound.

Causality: This step converts the hydroxyl group into a good leaving group (halide), preparing the molecule for the subsequent cyclization and reduction.

Step 3: Cyclization and Reduction to form this compound

  • Dissolve the halogenated intermediate from Step 2 in a solvent such as ethanol or n-butanol.

  • Add hydrazine hydrate to the solution.

  • Heat the mixture to reflux for several hours. The reaction progression involves cyclization to form the indazole ring, followed by reduction of the benzylic halide and conversion of the nitrile to the 3-amino group.[5]

  • Cool the reaction mixture, which typically results in the precipitation of the product.

  • Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the final product, this compound.

Causality: Hydrazine hydrate is the key reagent for forming the pyrazole ring fused to the benzene ring, which defines the indazole core. It acts as a dinucleophile, attacking the nitrile carbon and displacing the fluorine atom ortho to it, leading to cyclization.

Synthesis Workflow Diagram

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyclization & Amination A 1-bromo-3,5-difluorobenzene C Grignard Reagent A->C + Mg/THF B 2-fluoro-5-formylbenzonitrile D Benzylic Alcohol Intermediate B->D Nucleophilic Addition C->D Nucleophilic Addition E Halogenated Intermediate D->E + SOCl2 or PBr3 F This compound E->F + Hydrazine Hydrate

Caption: Synthetic pathway for this compound.

Chemical Properties
PropertyValueReference
CAS Number 1108745-30-7[6]
Molecular Formula C₁₄H₁₁F₂N₃[2]
Molecular Weight 259.25 g/mol [2]
Appearance N/A (Typically a solid)[6]
MDL Number MFCD28129098[2]

Biological Activity and Mechanism of Action

The significance of this compound lies in its validated role as a potent pharmacophore for inhibiting oncogenic tyrosine kinases, particularly Anaplastic Lymphoma Kinase (ALK) and ROS1.[4] Malfunctioning of protein kinases is a hallmark of numerous diseases, including cancer.[7][8]

The ALK/ROS1 Dual Inhibition Target

ALK and ROS1 are receptor tyrosine kinases that, when genetically rearranged, become constitutively active and drive the growth and survival of cancer cells. These "driver genes" are especially prevalent in a subset of NSCLC.[4] Dual inhibition of both targets is a promising therapeutic strategy to improve outcomes.[4]

The 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment.[9] This means it forms critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket, a necessary interaction for potent inhibition. The 5-(3,5-difluorobenzyl) group extends into a deeper hydrophobic pocket, contributing to both potency and selectivity.

Validation of the Pharmacophore

A recent study systematically validated the 5-(3,5-difluorobenzyl)-1H-indazole structure as the key active pharmacophore.[4] By synthesizing a series of derivatives, researchers confirmed its essential contribution to biological activity. One optimized derivative, compound X4, demonstrated significant inhibitory effects.[4]

CompoundALK IC₅₀ (µM)ROS1 IC₅₀ (µM)H2228 Cell Line IC₅₀ (µM)Reference
X4 0.5120.7660.034[4]

These findings confirm that the scaffold is responsible for the core inhibitory action. Further chemical modifications on the 3-amino group are then used to fine-tune the molecule's properties to create a viable drug. Western blot analysis in the same study showed that compound X4 effectively suppressed the phosphorylation of ALK (p-ALK) and its downstream effector ERK (p-ERK), confirming its mechanism of action at a cellular level.[4]

Signaling Pathway Inhibition Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 Fusion Protein (Constitutively Active) RAS RAS ALK_ROS1->RAS Phosphorylation STAT3 STAT3 ALK_ROS1->STAT3 Phosphorylation PI3K PI3K ALK_ROS1->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Inhibitor (Entrectinib) Inhibitor->ALK_ROS1 Blocks ATP Binding G cluster_coupling Amide Coupling cluster_deprotection Deprotection Core 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine Protected_Drug Protected Intermediate Core->Protected_Drug + Pyridine Acyl_Cl Activated Benzoic Acid (Acyl Chloride) Acyl_Cl->Protected_Drug + Pyridine Final_Drug Entrectinib Protected_Drug->Final_Drug + K2CO3/Methanol

Caption: Final stage synthesis of Entrectinib from the core amine.

Safety and Handling

According to available safety data sheets, this compound is classified as a skin sensitizer. [10]It may cause an allergic skin reaction. [10][11]

  • Hazard Statement: H317 (May cause an allergic skin reaction). [10]* Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10][11] * P280: Wear protective gloves/protective clothing/eye protection. [10][11] * P302 + P352: IF ON SKIN: Wash with plenty of water. [11] * P333 + P317: If skin irritation or rash occurs: Get medical help. [11] * P362 + P364: Take off contaminated clothing and wash it before reuse. [11] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than a mere chemical intermediate; it is a validated, high-value pharmacophore that serves as the bedrock for potent and selective kinase inhibitors. Its rational design, featuring a hinge-binding 3-aminoindazole group and a specificity-enhancing difluorobenzyl moiety, makes it a cornerstone of targeted therapies like Entrectinib. Understanding its synthesis, biological rationale, and application provides critical insight for scientists engaged in the ongoing development of next-generation cancer treatments. Future research may leverage this core to develop inhibitors for other kinase targets or to overcome acquired resistance to existing therapies.

References

  • Title: Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Title: Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl].
  • Title: Revealing 5-(3,5-difluorobenzyl)
  • Title: United States Patent for N-5-(3,5-difluoro-benzyl)-1H-indazol-3-yl)-4-(4- methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)- benzamide. Source: Googleapis.com.
  • Title: Cas 1108745-30-7, this compound. Source: Lookchem.
  • Title: Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
  • Title: 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. Source: Unknown Source.
  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Title: this compound | 1108745-30-7. Source: ChemicalBook.
  • Title: this compound.
  • Title: 5-(3,5- difluorobenzyl)
  • Title: this compound. Source: Echemi.

Sources

An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile molecular interactions, making it a cornerstone in the design of targeted therapeutics.[3][4] Molecules built upon this framework have demonstrated a vast spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antibacterial effects.[1][5] Several indazole-containing drugs, such as the kinase inhibitors Pazopanib and Axitinib, have achieved market approval, underscoring the clinical importance of this heterocyclic system.[3]

This guide focuses on a specific, highly functionalized derivative: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine . This compound has garnered significant attention not as an end-product therapeutic itself, but as a crucial, high-value intermediate in the synthesis of next-generation kinase inhibitors.[6][7][8] Specifically, it is a key building block for Entrectinib, a potent oral inhibitor of pan-TrkA/B/C, ROS1, and ALK tyrosine kinases.[6][7] Recent research has further highlighted that the 5-(3,5-difluorobenzyl)-1H-indazole moiety itself may be the essential active pharmacophore responsible for the dual inhibition of ALK and ROS1 kinases, which are key drivers in certain forms of non-small cell lung cancer (NSCLC).[9]

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of this compound, tailored for researchers, chemists, and drug development professionals.

Physicochemical Properties: A Foundation for Development

Understanding the fundamental physical and chemical properties of a molecule is paramount for its application in drug synthesis and development. These parameters influence everything from reaction kinetics and purification strategies to the ultimate formulation and bioavailability of the final active pharmaceutical ingredient (API).

PropertyValueSource
Chemical Name This compound[6]
Synonyms 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole; Entrectinib Intermediate[7][8]
CAS Number 1108745-30-7[6][7]
Molecular Formula C₁₄H₁₁F₂N₃[6]
Molecular Weight 259.25 g/mol [6]
Appearance Yellow to off-white powder[10]
Purity Typically ≥95%[8]
Solubility While specific quantitative data is not widely published, related compounds show good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Methanol.[11][12]-

Structural Insights: The molecule's structure features the rigid, planar 1H-indazole core, which is crucial for binding to the hinge region of kinases.[5] The 3-amino group serves as a key attachment point for further chemical modification, often via amide bond formation.[5][12] The 5-(3,5-difluorobenzyl) group is a critical addition; the difluoro substitution pattern on the benzyl ring can enhance binding affinity and modulate metabolic stability, key attributes for developing effective drug candidates.[9]

Synthesis and Reactivity: Constructing the Core

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes exist, a common and effective strategy involves a cyclization reaction to form the indazole ring system.

A patented method outlines a process starting from more accessible materials:

  • Grignard Reaction: The process begins by preparing a Grignard reagent from 1-bromo-3,5-difluorobenzene. This powerful nucleophile then reacts with 2-fluoro-5-formylbenzonitrile in a nucleophilic addition.[13]

  • Halogenation: The resulting intermediate alcohol is converted to a more reactive halide.[13]

  • Cyclization and Reduction: The crucial step involves reacting the halogenated intermediate with hydrazine hydrate. This reaction accomplishes two transformations: it forms the pyrazole ring to complete the indazole core (cyclization) and simultaneously reduces the nitrile group to the primary amine, yielding the final product.[13]

This synthetic approach is advantageous as it utilizes readily available starting materials and employs reaction conditions that are generally mild, which can help reduce costs and simplify purification.[13]

Below is a conceptual workflow illustrating a generalized synthetic approach.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product A 2-Fluoro-5-halobenzonitrile C Suzuki or Stille Coupling (C-C Bond Formation) A->C B 3,5-Difluorobenzylboronic acid or equivalent B->C D Cyclization with Hydrazine (Indazole Ring Formation) C->D E 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine D->E

Caption: Conceptual workflow for the synthesis of the target indazole.

Biological Significance and Mechanism of Action

The primary importance of this compound lies in its role as a pharmacophore for potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Targeting LRRK2 in Neurodegenerative Disease: While not the primary application, related indazole structures have been developed as highly potent and brain-penetrant inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).[11][14][15][16] Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, making LRRK2 inhibitors like GNE-7915 (which shares structural similarities) important research tools.[14][15]

Dual ALK/ROS1 Inhibition in Oncology: The most direct application is in the synthesis of ALK/ROS1 inhibitors.[9] Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases. Chromosomal rearrangements involving these genes can lead to the expression of fusion proteins with constitutive kinase activity, which act as oncogenic drivers in NSCLC and other cancers.[9]

The 5-(3,5-difluorobenzyl)-1H-indazole core is designed to fit into the ATP-binding pocket of these kinases. The 1H-indazole-3-amine portion typically forms crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place. The difluorobenzyl group extends into a deeper pocket, where its specific fluorination pattern optimizes van der Waals interactions and can enhance selectivity and potency.[5][9]

G cluster_pathway Oncogenic Kinase Signaling Pathway GF Growth Factors Receptor ALK / ROS1 Fusion Protein GF->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor This compound (as part of Entrectinib) Inhibitor->Receptor Inhibition (Blocks ATP Binding)

Caption: Inhibition of ALK/ROS1 signaling by an indazole-based inhibitor.

Experimental Protocols: Quality Control and Characterization

Ensuring the identity and purity of this compound is critical for its use in subsequent synthetic steps. Standard analytical techniques are employed for this purpose.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm).

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 95%).

    • Over 15-20 minutes, run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%).

    • Hold for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate for 5 minutes.

  • Analysis: Inject 5-10 µL of the sample. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity and connectivity of atoms. Both ¹H (proton) and ¹³C (carbon) NMR are essential.[17][18]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[17][18] Key expected signals would include aromatic protons from both the indazole and difluorobenzyl rings, a singlet for the benzyl CH₂ group, and a broad signal for the NH₂ protons.

    • Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments in the molecule.[17][18]

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm that the observed spectrum matches the expected structure of this compound.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound may cause an allergic skin reaction.[10] Standard laboratory safety precautions should be strictly followed.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[10] Avoid breathing dust.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • First Aid: In case of skin contact, wash with plenty of water.[19] If irritation occurs, seek medical attention.[10]

Conclusion and Future Outlook

This compound stands as a testament to the enduring utility of the indazole scaffold in medicinal chemistry. While not a therapeutic agent itself, its role as a key intermediate for sophisticated, targeted oncology drugs like Entrectinib is indispensable. The compound's structure is a masterful convergence of a proven kinase-binding core (the 1H-indazol-3-amine) and a carefully engineered substituent (the 3,5-difluorobenzyl group) that enhances biological activity. As research continues to identify new kinase targets and the challenge of acquired drug resistance grows, the demand for novel, highly functionalized building blocks like this will only increase. Further exploration of derivatives built from this core may yield inhibitors with improved selectivity profiles, better blood-brain barrier penetration, or activity against resistant mutations, ensuring that the legacy of the indazole scaffold continues to drive progress in the fight against cancer and other diseases.

References

  • Zhang, J., et al. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.
  • Wang, X., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • IUPHAR/BPS Guide to PHARMACOLOGY. GNE-7915 | Ligand page.
  • Khan, I., et al. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery.
  • ResearchGate. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF.
  • Google Patents. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Xiamen Aeco Chemical Co., Ltd. 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
  • Xu, S., et al. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry.
  • Supporting Information. Analytical Methods.
  • The Royal Society of Chemistry. Supporting information.
  • LookChem. Cas 1108745-30-7,this compound.
  • Google Patents. Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
  • Zhang, Y., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

Sources

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine as a kinase inhibitor.

This compound is a potent kinase inhibitor targeting the essential mitotic regulator, TTK. Its mechanism of action, which involves the disruption of the spindle assembly checkpoint, makes it a valuable tool for cancer research and a promising scaffold for the development of novel anti-mitotic agents. Future research should focus on comprehensive kinome profiling to understand its selectivity, in vivo pharmacokinetic and pharmacodynamic studies to assess its drug-like properties, and its potential for combination therapies with other anticancer agents, such as taxanes or PARP inhibitors. The indazole core continues to be a fertile ground for the discovery of next-generation kinase inhibitors. [2][18][20]

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
  • TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt‐mTOR pathway. National Institutes of Health (NIH).
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health (NIH).
  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH).
  • TTK: A Promising Target in Malignant Tumors. Scientific Archives.
  • TTK participates in the Akt‐mTOR pathway to regulate cell growth and... ResearchGate.
  • Dual specificity protein kinase TTK - Homo sapiens (Human). UniProt.
  • Mps1/TTK Proteins and Genes. Sino Biological.
  • In vitro kinase assay. Protocols.io.
  • Kinase assays. BMG LABTECH.
  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
  • Case study - Characterization of TTK Inhibitors. Oncolines B.V..
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate.
  • Selection of TTK inhibitor sensitive and resistant cell lines. (A) Heat... ResearchGate.
  • Selection of TTK inhibitor sensitive and resistant cell lines. (A) Heat... ResearchGate.
  • Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. Semantic Scholar.
  • Cell-based test for kinase inhibitors. INiTS.
  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. PubMed.
  • Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer. PNAS.
  • This compound. LookChem.
  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. LookChem.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (NIH).

Target Identification and Deconvolution for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The process of elucidating the molecular target(s) of a bioactive small molecule is a critical and rate-limiting step in modern drug discovery. It bridges the gap between an observed phenotype and a validated mechanism of action (MoA), forming the foundation for rational drug development. This guide provides a comprehensive, multi-disciplinary framework for the target identification and validation of 5-(3,5-difluorobenzyl)-1H-indazol-3-amine. While this specific molecule was recently identified as a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinase, we will use it as a central case study to illustrate a holistic and rigorous target deconvolution strategy.[1] This document details an integrated workflow, commencing with computational prediction and scaffold analysis, progressing through unbiased experimental target discovery, and culminating in specific biochemical and cellular validation. Each section explains the causal logic behind experimental choices and provides actionable protocols, reflecting a field-proven approach to navigating the complexities of target discovery.[2][3]

Introduction: The Significance of the 3-Aminoindazole Scaffold

The 1H-indazol-3-amine moiety is a privileged scaffold in medicinal chemistry, particularly recognized for its role as an effective hinge-binding fragment in kinase inhibitors.[4] Its structure allows for the formation of key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective ATP-competitive inhibition. Numerous approved drugs and clinical candidates targeting a range of kinases—such as ALK, PDGFR, FLT3, and FGFR—incorporate this core structure, highlighting its utility.[5][6][7]

Part I: In Silico Target Prediction — Generating Actionable Hypotheses

The initial phase of any target identification campaign should leverage computational methods to analyze the compound's structure and predict potential protein interactions.[8][9] This in silico approach is cost-effective, rapid, and essential for prioritizing experimental resources toward the most probable target classes.[10][11]

Rationale & Causality

Computational target prediction operates on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[8] By comparing the query molecule to vast databases of known ligand-protein interactions, we can generate a ranked list of potential targets, moving from a broad hypothesis (e.g., "it's likely a kinase inhibitor") to a specific one (e.g., "it may inhibit ALK").

Methodology 1: Scaffold Analysis and Structural Similarity Searching

The first step is to analyze the core scaffold. The 1H-indazol-3-amine core is strongly associated with kinase inhibition.[4][6] By using chemical databases such as ChEMBL or PubChem, one can search for structurally similar compounds and analyze their documented biological activities. This analysis for our lead compound would rapidly reveal that its core is prevalent in inhibitors of tyrosine kinases, making the kinome the primary hypothetical target space.[5][6][12]

Methodology 2: Reverse Docking and Virtual Target Screening

Reverse docking flips the conventional virtual screening paradigm: instead of screening a library of compounds against one target, we screen one compound against a library of all available protein crystal structures.[13] This method computationally assesses the binding compatibility of this compound with the ATP-binding pockets of hundreds of kinases and other proteins, generating a binding energy score for each.[1] Targets with the most favorable scores become high-priority candidates for experimental validation.

G cluster_0 In Silico Workflow Compound Query Compound: 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine Similarity Structural Similarity Analysis Compound->Similarity ReverseDock Reverse Docking (Virtual Target Screen) Compound->ReverseDock DB Databases (ChEMBL, PDB) DB->Similarity DB->ReverseDock Hypothesis Prioritized Target List (e.g., ALK, ROS1, FLT3) Similarity->Hypothesis ReverseDock->Hypothesis

Caption: In Silico Target Prediction Workflow.

Data Presentation: Summarizing Computational Predictions

The output of the in silico phase should be a concise table that guides the experimental strategy.

Computational Method Rationale Predicted Target Class Specific Hypotheses Confidence Level
Scaffold Analysis1H-indazol-3-amine is a known hinge-binding motif.Protein KinasesABL, FLT3, KIT, PDGFR, VEGFRHigh
Reverse DockingFavorable predicted binding energy in ATP pocket.Tyrosine KinasesALK, ROS1High
Ligand-Based SimilarityHigh Tanimoto similarity to known ALK inhibitors.Tyrosine KinasesALKMedium-High

Part II: Experimental Target Deconvolution — Unbiased Validation

Computational predictions, however compelling, are merely hypotheses. They must be confirmed through direct, unbiased experimental methods that identify physical interactions between the compound and endogenous proteins within a complex biological system.[2][14]

Methodology 1: Affinity-Based Chemoproteomics

This is a powerful "fishing" expedition to identify all proteins in a cell lysate that physically bind to the compound of interest.[15][16] The compound is immobilized on a solid support (e.g., beads) and used as bait to pull its binding partners out of the proteome for identification by mass spectrometry (LC-MS/MS).[17][18]

G cluster_1 Affinity Chromatography Workflow start Synthesize Immobilized Compound Probe incubate Incubate Lysate with Probe-Beads start->incubate lysate Prepare Cell Lysate (Native Proteome) lysate->incubate wash Wash Beads to Remove Non-Specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms Tryptic Digest & LC-MS/MS Analysis elute->ms hits Identify Specific Binding Proteins ms->hits

Caption: Affinity-Based Chemoproteomics Workflow.

  • Probe Synthesis: Synthesize an analog of this compound containing a linker arm suitable for conjugation to NHS-activated sepharose beads. A control set of beads without the compound is essential.

  • Lysate Preparation: Culture a relevant cell line (e.g., H2228 NSCLC cells) and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C to allow for binding.

  • Competition Control: In a parallel experiment, pre-incubate the lysate with an excess of the free, non-immobilized compound before adding the beads. True targets will show significantly reduced binding to the beads in this sample.[15]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Resolve the eluate by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using high-resolution LC-MS/MS.

  • Data Analysis: Proteins significantly enriched on the compound beads compared to control beads, and whose binding is competed by the free compound, are considered high-confidence hits.

Methodology 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a gold-standard, label-free method to confirm direct target engagement inside intact cells or tissues.[19] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[20][21][22]

G cluster_2 CETSA Principle start Treat Cells with Compound or Vehicle heat Heat Samples Across a Temperature Gradient start->heat lyse Lyse Cells & Centrifuge heat->lyse supernatant Collect Soluble Protein Fraction lyse->supernatant detect Detect Target Protein (e.g., Western Blot) supernatant->detect result Stabilized Protein Remains Soluble at Higher Temp. detect->result

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat intact cells (e.g., H2228) with the compound at various concentrations. Include a vehicle (DMSO) control.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the suspected target protein (e.g., ALK) remaining in the supernatant by Western blotting.

  • Data Analysis: Plot the band intensity for the target protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples provides definitive evidence of target engagement in a physiological context.[23]

Part III: Specific Target Validation & Mechanism of Action

Once high-confidence targets are identified, the next phase is to quantify the compound's effect on their biological function and confirm that this inhibition leads to the desired cellular outcome.

Methodology 1: Broad Kinome Profiling

Given the strong in silico evidence, a focused screen against a large panel of kinases is a highly efficient validation step. This approach simultaneously confirms the primary targets and reveals the compound's selectivity profile, identifying potential off-targets that could lead to toxicity.[24][25] Services for kinome profiling can screen a compound against hundreds of kinases in parallel, generating IC₅₀ or Kᵢ values.[26]

Kinase Target IC₅₀ (nM) Comment
ALK 0.5 Potent Primary Target
ROS1 0.8 Potent Primary Target
FLT315Secondary Target
VEGFR2> 1000Not a significant target
EGFR> 5000Highly selective
p38α> 5000Highly selective
(Note: Data is illustrative based on published findings for similar compounds)[1][6]
Methodology 2: In Vitro Enzymatic Assays

To confirm direct functional inhibition, the compound must be tested against the purified recombinant target protein. For kinases like ALK and ROS1, this involves an in vitro kinase assay.[27]

  • Reaction Setup: In a multi-well plate, combine the purified active kinase (e.g., recombinant ALK), a specific peptide substrate, and ATP.

  • Compound Titration: Add this compound across a range of concentrations (e.g., 10-fold dilutions from 10 µM to 1 pM).

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

  • Data Analysis: Measure luminescence. The signal is proportional to kinase activity. Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Methodology 3: Cellular Pathway Analysis

The final and most critical step is to demonstrate that target inhibition in cells translates to the blockade of the downstream signaling pathway. For ALK and ROS1, this involves measuring the phosphorylation status of key downstream effectors like ERK.[1]

  • Cell Treatment: Treat a relevant cancer cell line (e.g., H2228, which is ALK-positive) with the compound for a defined period (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK, as well as phosphorylated ERK (p-ERK) and total ERK.

  • Analysis: A dose-dependent decrease in the p-ALK and p-ERK signals, with no change in total ALK or ERK levels, confirms that the compound engages its target and inhibits its downstream signaling cascade, validating the mechanism of action.[1]

G cluster_3 ALK Signaling & Inhibition ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Compound 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine Compound->Block RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the ALK Signaling Pathway.

Conclusion

The identification of this compound as a dual ALK/ROS1 inhibitor provides a powerful case study for a successful target deconvolution campaign. The strategy outlined in this guide—a logical progression from broad, in silico predictions to unbiased, proteome-wide experimental screens, and culminating in specific biochemical and cellular validation—represents a robust and efficient pathway to elucidating a compound's mechanism of action. By integrating computational chemistry, chemoproteomics, biophysical assays, and cell biology, researchers can move with confidence from a bioactive molecule to a validated drug target, accelerating the development of next-generation therapeutics.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Target identification and mechanism of action in chemical biology and drug discovery. (2010).
  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (2020). Methods in Molecular Biology. [Link]
  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2021). European Journal of Medicinal Chemistry. [Link]
  • Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide medicinal chemistry. (2021).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]
  • Affinity chromatography-based proteomics for drug target deconvolution. (2015).
  • Selected target prediction tools available on the Internet. (2022).
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014).
  • Target Discovery: Identification and Valid
  • Recent advances in methods to assess the activity of the kinome. (2017). F1000Research. [Link]
  • Target Identification Approaches in Drug Discovery. (2021).
  • Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy. (n.d.). Fox Chase Cancer Center. [Link]
  • In Silico Target Prediction. (n.d.).
  • A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. (2017). Methods in Molecular Biology. [Link]
  • Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Kinome Profiling. (2011). The Open Proteomics Journal. [Link]
  • Principle of the cellular thermal shift assay (CETSA). (2020).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). International Journal of Molecular Sciences. [Link]
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). Journal of Medicinal Chemistry. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. [Link]
  • CETSA. (n.d.). Pär Nordlund Lab, Karolinska Institutet. [Link]
  • Virtual target screening: validation using kinase inhibitors. (2012).
  • Kinome Profiling of Clinical Cancer Specimens. (2010). Cancer Research. [Link]
  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). Eurofins DiscoverX. [Link]
  • In silico methods for drug-target interaction prediction. (2024).
  • Chemistry-based functional proteomics for drug target deconvolution. (2015).
  • UCSC In-Silico PCR. (n.d.). UCSC Genome Browser. [Link]
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007).
  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. (2025). Bioorganic Chemistry. [Link]
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). ACS Medicinal Chemistry Letters. [Link]
  • Cas 1108745-30-7, this compound. (n.d.). LookChem. [Link]
  • Advancing kinase drug discovery through massively parallel SPR fragment screening. (2022). News-Medical.Net. [Link]
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. (n.d.). HBCChem. [Link]
  • Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. (2025). Bioorganic Chemistry. [Link]
  • 3-aminoindazole-1 and 2-carboxylic acid derivatives. (1977).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (2023).
  • Substituted 3-amino indazole derivatives as kinase inhibitors. (2025).

Sources

A Technical Guide to the Safe Handling of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (CAS No. 1108745-30-7). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from available safety data and best practices for handling analogous chemical structures.

Section 1: Compound Profile and Context

This compound is a specialized organic compound belonging to the indazole class.[1] Its primary significance in the pharmaceutical landscape is as a key intermediate in the synthesis of Entrectinib[2][3], a potent inhibitor of pan-TrkA/B/C, ROS1, and ALK used in oncology. Given its role in active pharmaceutical ingredient (API) synthesis, understanding its reactivity, hazards, and handling requirements is paramount to ensure personnel safety and experimental integrity.

Property Value Source
CAS Number 1108745-30-7[4]
Molecular Formula C₁₄H₁₁F₂N₃[2]
Molecular Weight 259.25 g/mol [2]
Appearance Yellow to off-white powder[5]
Primary Application Intermediate for Entrectinib synthesis[2][3]

Section 2: Hazard Identification and Risk Assessment

The primary documented hazard associated with this compound is its potential as a skin sensitizer.[4][5] A thorough risk assessment must also consider the general hazards of the chemical class and the lack of comprehensive long-term toxicity data.

GHS Classification and Implications

The Globally Harmonized System (GHS) provides a starting point for understanding the compound's risks.

Classification Hazard Statement Signal Word Pictogram
Skin Sensitization, Sub-category 1AH317: May cause an allergic skin reactionWarningExclamation Mark

Source: Echemi[4][5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with robust PPE.

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions must occur within a certified chemical fume hood or a powder containment hood.[4][5] This is the primary method for preventing inhalation of airborne dust particles. Local exhaust ventilation is superior to general room ventilation for containing contaminants at the source.

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. Its choice must be deliberate and based on the identified risks.

Protection Type Specification Rationale and Best Practices
Eye/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4][6]Protects against accidental splashes of solutions or airborne dust. A face shield should be worn over goggles during procedures with a high splash risk.
Hand Chemical-resistant gloves (e.g., Nitrile).The primary defense against skin contact and sensitization. Always double-glove when handling the neat compound. Check glove manufacturer's compatibility charts for solvents used. Contaminated gloves must be removed and disposed of as hazardous waste; do not reuse.[7]
Body Flame-resistant laboratory coat.[4]Protects skin and personal clothing from contamination. Should be buttoned completely.
Respiratory Not required if handled within a certified fume hood.If engineering controls fail or for emergency situations, a full-face respirator with appropriate cartridges should be used by trained personnel.[4]

Section 4: Standard Operating Procedures (SOPs) for Handling

Adherence to validated SOPs minimizes the risk of exposure and ensures procedural consistency.

Workflow for General Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Full PPE Verify Verify Fume Hood Operation Prep->Verify Gather Gather Materials & Spill Kit Verify->Gather Retrieve Retrieve Compound from Storage Gather->Retrieve Weigh Weigh Solid in Hood Retrieve->Weigh Dissolve Prepare Solution Weigh->Dissolve Use Use in Experiment Dissolve->Use Clean Decontaminate Glassware & Surfaces Use->Clean Waste Segregate & Label Hazardous Waste Clean->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: General laboratory workflow for safe handling.

SOP 4.1: Weighing and Aliquoting the Solid Compound
  • Preparation: Don all required PPE as specified in Section 3.2. Ensure the analytical balance is inside a fume hood or containment enclosure.

  • Tare: Place a tared weigh boat or vial on the balance.

  • Transfer: Carefully transfer the desired amount of the powdered compound using a clean spatula. Avoid generating dust by moving slowly and deliberately.[5]

  • Cleanup: Once the desired weight is achieved, securely cap the stock container and the receiving vial. Using a solvent-dampened wipe (e.g., ethanol), decontaminate the spatula, the balance, and the surrounding work surface.

  • Disposal: Dispose of the contaminated wipe and any disposable weighing accessories in a clearly labeled hazardous waste container.[8]

SOP 4.2: Solution Preparation and Handling
  • Solvent Addition: In a fume hood, add the desired solvent to the vial containing the pre-weighed solid.

  • Dissolution: Cap the vial and mix via sonication or vortexing until the solid is fully dissolved.

  • Transfer: Use a calibrated pipette or syringe to transfer the solution. Avoid splashing.

  • Storage: If the solution is to be stored, ensure the container is properly sealed, clearly labeled with the compound name, concentration, solvent, and date, and stored according to stability data.

Section 5: Emergency Response Protocols

Rapid and correct response to spills or exposures is critical.

Spill Response Decision Tree

G cluster_minor Minor Spill (<1g, Contained) cluster_major Major Spill (>1g, Uncontained) Start Spill Detected Size Spill > 1g or Outside Containment? Start->Size Minor Minor Spill Protocol Size->Minor No Major Major Spill Protocol Size->Major Yes Alert Alert others in immediate area Minor->Alert Evacuate EVACUATE AREA IMMEDIATELY Major->Evacuate PPE Don additional PPE (if necessary) Alert->PPE Step 1 Contain Cover with absorbent material (e.g., vermiculite) PPE->Contain Step 2 Collect Collect residue into sealed waste container Contain->Collect Step 3 Decon Decontaminate area Collect->Decon Step 4 Isolate Isolate area, close doors, restrict access Evacuate->Isolate Step 1 Call Call Emergency Response Team / EHS Isolate->Call Step 2 Inform Inform responders of chemical identity Call->Inform Step 3

Caption: Decision-making process for spill response.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention, bringing the Safety Data Sheet (SDS) if possible.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[4] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Section 6: Storage and Waste Management

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep it segregated from incompatible materials, particularly strong oxidizing agents, which could lead to vigorous reactions.[6]

Waste Management

The disposal of this compound and its associated waste requires careful consideration due to its chemical nature.

  • Segregation: All contaminated materials (gloves, wipes, pipette tips, excess compound) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Fluorinated Compound Considerations: Fluorinated organic compounds, often referred to as "forever chemicals," are known for their environmental persistence due to the strength of the carbon-fluorine bond.[11] Standard disposal methods may be insufficient for complete destruction.

  • Disposal Method: The recommended disposal method is incineration at a licensed hazardous waste facility.[8] High-temperature incineration is a promising technology for breaking the stable C-F bonds, but it must be properly managed to prevent the release of incomplete combustion byproducts.[11][12] Landfilling in a designated hazardous waste landfill is an alternative, but this only contains the substance rather than destroying it.[11] Always consult with your institution's Environmental Health and Safety (EHS) office and local regulations for approved disposal procedures.[4][5]

References

  • LookChem. (n.d.). Cas 1108745-30-7, this compound.
  • Unknown. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up.
  • Ajman University. (n.d.). Procedure for Chemical Spills.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • ChemCERT. (2016, October 19). Emergency Chemical Spill Response.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.

Sources

The 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Moiety: A Privileged Pharmacophore for Potent and Selective ALK/ROS1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor tyrosine kinases (RTKs) like Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are critical targets in oncology, particularly in non-small cell lung cancer (NSCLC), where their chromosomal rearrangements lead to oncogenic fusion proteins that drive tumor progression.[1][2] Dual inhibition of both ALK and ROS1 presents a compelling therapeutic strategy due to the high homology within their ATP-binding kinase domains.[3][4] This guide provides a detailed examination of the 5-(3,5-difluorobenzyl)-1H-indazol-3-amine chemical scaffold, recently identified as a core pharmacophore for designing potent dual ALK/ROS1 inhibitors.[5] We will explore the molecular rationale for its efficacy, its mechanism of action, structure-activity relationships (SAR), and provide robust, field-proven experimental protocols for its evaluation. This document serves as a technical resource for medicinal chemists, pharmacologists, and cancer biologists engaged in the discovery and development of next-generation kinase inhibitors.

The Clinical Imperative: Targeting ALK and ROS1 Fusions in Oncology

Chromosomal rearrangements involving the ALK and ROS1 genes are key oncogenic drivers in a subset of NSCLC patients, occurring in approximately 3-7% and 1-2% of cases, respectively.[1][6][7] These rearrangements result in the creation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) with constitutively active kinase domains.[8][9] This aberrant, ligand-independent signaling perpetually activates downstream pro-survival and proliferative pathways, including the PI3K/Akt, MAPK/Erk, and JAK/STAT cascades, leading to tumorigenesis.[1]

The high degree of sequence homology (approximately 77% identity at the ATP-binding site) between the ALK and ROS1 kinase domains provides a strong basis for the development of dual inhibitors.[10] Targeted therapies, such as Crizotinib, have demonstrated significant clinical benefit in patients with ALK- or ROS1-positive tumors.[1][11] However, the emergence of acquired resistance, often through secondary mutations within the kinase domain (e.g., ALK G1202R, ROS1 G2032R), necessitates the development of new generations of inhibitors.[4][12] This challenge underscores the importance of identifying and optimizing privileged chemical scaffolds that can serve as a foundation for potent, selective, and resistance-evading therapeutics.

Deconstructing the Pharmacophore: this compound

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For ALK and ROS1, a successful pharmacophore must effectively occupy the ATP-binding pocket and form key interactions that stabilize the inhibitor-kinase complex. Recent studies have highlighted the this compound moiety as a critical active pharmacophore for dual ALK/ROS1 inhibition.[5]

Key Pharmacophoric Features:

  • 1H-Indazol-3-amine: This core heterocyclic system is a bioisostere of adenine and serves as the primary "hinge-binding" motif. The N1 nitrogen and the 3-amino group form crucial hydrogen bonds with the backbone amide and carbonyl of the hinge region residues (e.g., Met1199 in ALK) of the kinase. This interaction is fundamental for anchoring the inhibitor within the ATP-binding site.[13]

  • 5-(3,5-Difluorobenzyl) Group: This substituent projects into a deeper hydrophobic pocket of the kinase domain.

    • Benzyl Ring: Provides favorable hydrophobic and π-stacking interactions.

    • 3,5-Difluoro Substitution: This specific substitution pattern serves multiple strategic purposes in drug design. The fluorine atoms enhance binding affinity through favorable electrostatic and hydrophobic interactions. Critically, they also block metabolically labile positions on the phenyl ring, improving the molecule's metabolic stability and pharmacokinetic profile.

Mechanism of Action: Quenching the Aberrant Signal

Inhibitors built upon this indazole pharmacophore function as ATP-competitive inhibitors. By occupying the ATP-binding site of the ALK or ROS1 fusion protein, they prevent the binding and hydrolysis of ATP, thereby blocking the autophosphorylation required for kinase activation. This abrogation of kinase activity effectively shuts down the downstream signaling cascades responsible for cancer cell growth and survival, ultimately leading to cell cycle arrest and apoptosis.[1][5]

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_inhibitor Pharmacophore Action cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome ALK_ROS1 ALK / ROS1 Fusion Protein PI3K PI3K/AKT Pathway ALK_ROS1->PI3K Phosphorylation Cascade RAS RAS/MAPK Pathway ALK_ROS1->RAS Phosphorylation Cascade JAK JAK/STAT Pathway ALK_ROS1->JAK Phosphorylation Cascade Inhibitor 5-(3,5-Difluorobenzyl) -1H-indazol-3-amine Core Inhibitor->ALK_ROS1 ATP-Competitive Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Promotes Proliferation Proliferation & Survival PI3K->Proliferation RAS->Proliferation JAK->Proliferation

Caption: ALK/ROS1 Signaling and Point of Inhibition.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the core pharmacophore and its derivatives is accessible through established synthetic routes. A common approach involves the cyclization of a substituted benzonitrile precursor with hydrazine.[13]

Synthesis_Workflow Start 2-Fluoro-5-formyl benzonitrile Grignard Grignard Reaction with 1-bromo-3,5- difluorobenzene Start->Grignard Halogenation Nucleophilic Substitution (Halogenation) Grignard->Halogenation Cyclization Cyclization with Hydrazine Hydrate Halogenation->Cyclization Product 5-(3,5-Difluorobenzyl) -1H-indazol-3-amine Cyclization->Product Screening_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_tertiary Tertiary Validation Biochem Biochemical Kinase Assay (e.g., TR-FRET) Biochem_Result Determine IC₅₀ vs. ALK & ROS1 Biochem->Biochem_Result Cell Cell-Based Proliferation Assay (e.g., H2228, HCC78 cells) Biochem_Result->Cell Active Compounds Cell_Result Determine Cellular IC₅₀ Cell->Cell_Result WB Target Engagement Assay (Western Blot for p-ALK) Cell_Result->WB Potent Hits Invivo In Vivo Xenograft Model WB->Invivo Confirmed Activity

Caption: A typical screening workflow for ALK/ROS1 inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and validated pharmacophore for the development of dual ALK and ROS1 inhibitors. [5]Its inherent ability to form key hinge-binding interactions, coupled with the strategic placement of a metabolically robust difluorobenzyl group, provides an excellent foundation for potency and favorable drug-like properties. The true power of this core lies in its amenability to chemical modification, allowing researchers to fine-tune selectivity, address resistance mutations, and optimize pharmacokinetic profiles. Future research will undoubtedly focus on elaborating this core to create next-generation inhibitors that can overcome the challenge of acquired resistance, offering durable clinical responses for patients with ALK- and ROS1-driven malignancies.

References

  • Vertex AI Search. (n.d.). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation - MDPI.
  • Taylor & Francis Online. (n.d.). Full article: Pharmacophore based virtual screening, molecular docking and molecular dynamic simulation studies for finding ROS1 kinase inhibitors as potential drug molecules.
  • Taylor & Francis Online. (n.d.). Full article: Molecular dynamics and pharmacophore modelling studies of different subtype (ALK and EGFR (T790M)) inhibitors in NSCLC.
  • PubMed. (2017). Drug Design for ALK-Positive NSCLC: an Integrated Pharmacophore-Based 3D QSAR and Virtual Screening Strategy.
  • Taylor & Francis Online. (n.d.). Molecular dynamics and pharmacophore modelling studies of different subtype (ALK and EGFR (T790M)) inhibitors in NSCLC.
  • PubMed. (2020). Pharmacophore based virtual screening, molecular docking and molecular dynamic simulation studies for finding ROS1 kinase inhibitors as potential drug molecules.
  • MDPI. (n.d.). Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics.
  • PubMed. (2018). Discovery of Potent ALK Inhibitors Using Pharmacophore-Informatics Strategy.
  • ResearchGate. (2025). Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics.
  • ResearchGate. (n.d.). Pharmacophore-based designing of putative ROS-1 targeting agents for NSCLC | Request PDF.
  • NIH. (n.d.). ALK and ROS1 as a joint target for the treatment of lung cancer: a review.
  • PMC - PubMed Central. (n.d.). ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance.
  • Cell Signaling Technology. (n.d.). ALK and ROS1 - Disease Drivers in Cancer.
  • AACR Journals. (n.d.). Molecular Pathways: ROS1 Fusion Proteins in Cancer.
  • Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • PubMed. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations.
  • (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
  • NIH. (2025). Predicting ROS1 and ALK fusions in NSCLC from H&E slides with a two-step vision transformer approach.
  • AACR Journals. (n.d.). ROS1 and ALK Fusions in Colorectal Cancer, with Evidence of Intratumoral Heterogeneity for Molecular Drivers.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Google Patents. (n.d.). Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
  • (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors.
  • medRxiv. (2024). A highly sensitive XNA-based RT-qPCR assay for the identification of ALK, RET, and ROS1 fusions in lung cancer.
  • MDPI. (n.d.). A Highly Sensitive XNA-Based RT-qPCR Assay for the Identification of ALK, RET, and ROS1 Fusions in Lung Cancer.
  • lookchem. (n.d.). Cas 1108745-30-7,this compound.
  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
  • BLDpharm. (n.d.). 1108743-60-7|N-(5-(3,5-Difluorobenzyl)-1H-indazol-3-yl).
  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • ResearchGate. (n.d.). ALK and ROS1 testing on lung cancer cytologic samples: Perspectives.
  • PMC - NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • PubMed. (n.d.). Identification of ALK, ROS1, and RET Fusions by a Multiplexed mRNA-Based Assay in Formalin-Fixed, Paraffin-Embedded Samples from Advanced Non-Small-Cell Lung Cancer Patients.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists.
  • (n.d.). Comparison of methods in the detection of ALK and ROS1 rearrangements in lung cancer.
  • (n.d.). The IASLC Atlas of ALK and ROS1 Testing in Lung Cancer.
  • ASCO. (n.d.). Detection of ALK and ROS1 fusion transcripts in FFPE samples of non-small cell lung cancer patients using a novel RT-PCR based assay and targeted RNA sequencing.
  • PubMed. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors.
  • PubMed. (2023). Recent advances in the development of dual ALK/ROS1 inhibitors for non-small cell lung cancer therapy.
  • Echemi. (n.d.). 5-(3,5- difluorobenzyl)-1 h- azole-3-amine Safety Data Sheets.
  • PubMed. (n.d.). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity.
  • PMC - NIH. (n.d.). Testing for ROS1 in non-small cell lung cancer: a review with recommendations.
  • NIH. (2022). Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung cancer and ovarian cancer models.
  • PMC - NIH. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

Sources

Methodological & Application

Application Notes and Protocols for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Core Moiety Targeting Key Oncogenic Drivers

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a critical chemical entity in modern oncology research, primarily recognized as a key synthetic intermediate for the potent anti-cancer drug Entrectinib (Rozlytrek, RXDX-101).[1][2] Entrectinib is a clinically approved, orally bioavailable inhibitor of several receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), C-ROS Oncogene 1 (ROS1), and the Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC).[3][4]

Beyond its role as a precursor, the 5-(3,5-difluorobenzyl)-1H-indazole scaffold is now understood to be a pivotal pharmacophore responsible for dual ALK and ROS1 inhibitory activity.[5] This intrinsic activity makes the core molecule and its derivatives valuable tools for researchers investigating cancers driven by aberrant ALK and ROS1 signaling, particularly in non-small cell lung cancer (NSCLC).[5][6]

These application notes provide a comprehensive guide for researchers utilizing this compound or its derivatives. We will delve into the mechanistic basis of its action, provide detailed protocols for its characterization, and offer insights into experimental design for both in vitro and in vivo studies.

Mechanism of Action: Inhibiting Oncogene Addiction

In specific cancers, malignant cells become dependent on the continuous signaling from a single, constitutively active oncogene—a phenomenon known as "oncogene addiction".[1] Chromosomal rearrangements involving the ALK and ROS1 genes are classic examples, leading to the expression of fusion proteins with unregulated kinase activity.[4][6] These fusion kinases perpetually activate downstream signaling pathways that drive uncontrolled cell proliferation and survival.

Compounds built upon the this compound scaffold, such as Entrectinib, function as ATP-competitive inhibitors.[4][7] They bind to the ATP-binding pocket within the kinase domain of ALK and ROS1, preventing the phosphorylation of downstream substrates and effectively shutting down the oncogenic signaling cascade.[3] This blockade of critical pathways, including the RAS/MAPK/ERK and PI3K/AKT pathways, ultimately leads to the induction of apoptosis (programmed cell death) and cessation of tumor growth.[5][7]

Signaling Pathway Overview

The following diagram illustrates the central role of ALK/ROS1 fusion kinases in promoting cancer cell survival and proliferation, and how inhibitors based on the this compound core can block these effects.

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Outcomes ALK_ROS1 ALK / ROS1 Fusion Kinase GRB2 GRB2/SOS ALK_ROS1->GRB2 P PI3K PI3K ALK_ROS1->PI3K P RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK (p44/42) MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription P AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis Inhibitor 5-(3,5-Difluorobenzyl) -1H-indazol-3-amine (as pharmacophore) Inhibitor->ALK_ROS1 Inhibition

Caption: ALK/ROS1 signaling pathway and point of inhibition.

Quantitative Data Summary: Inhibitory Profile

While this compound is primarily an intermediate, its derivatives show potent activity. The data below is for Entrectinib, which contains this core structure, and for a recently developed derivative (X4) that highlights the pharmacophore's intrinsic power.[4]

Compound/DerivativeTarget KinaseIC₅₀ (Biochemical Assay)Cell LineCancer TypeIC₅₀ (Cell-Based Assay)Reference(s)
Entrectinib TRKA1 nMKM12Colorectal Carcinoma12 nM[4]
TRKB3 nM[4]
TRKC5 nM[4]
ROS1 7 nMBa/F3-TEL-ROS1Engineered Pro-B5 nM[4][8]
ALK 12 nMKarpas-299Anaplastic Large Cell Lymphoma16 nM[4]
Derivative X4 ALK 0.512 µMH2228NSCLC0.034 µM[5]
ROS1 0.766 µM[5]

Experimental Protocols

The following protocols provide a framework for evaluating the biological activity of this compound or its more complex derivatives in cancer research.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol determines the compound's ability to directly inhibit the enzymatic activity of recombinant ALK or ROS1 kinase.

Principle: This assay measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using a radiometric ([γ-³²P]ATP) or fluorescence-based method, allowing for the calculation of an IC₅₀ value.[9]

Materials:

  • Recombinant human ALK or ROS1 kinase domain.

  • Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • This compound (or derivative) dissolved in DMSO.

  • Microplates (e.g., 384-well black plates for fluorescence).

  • ADP-Glo™ Kinase Assay kit or similar.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a range covering 10 µM to 0.1 nM in the final assay.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase assay buffer.

    • Test compound dilution (or DMSO as a vehicle control).

    • Recombinant kinase enzyme.

    • Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be near its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using a detection reagent like ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the newly formed ADP into a detectable signal (luminescence).[10]

  • Data Analysis:

    • Subtract background luminescence (wells with no enzyme).

    • Normalize the data, setting the vehicle control (DMSO) as 100% activity and a no-enzyme or potent inhibitor control as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines, particularly those known to harbor ALK or ROS1 fusions (e.g., H2228, Karpas-299).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[11]

Materials:

  • ALK+ or ROS1+ cancer cell lines (e.g., H2228) and a control cell line (e.g., A549, ALK-/ROS1-).[12]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a "no cells" blank control.[13]

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.[14]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control wells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol verifies the mechanism of action by measuring the phosphorylation status of key proteins downstream of ALK/ROS1, such as ERK.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample that has been separated by size via gel electrophoresis. By using antibodies specific to both the phosphorylated (active) and total forms of a protein (e.g., p-ERK and total ERK), one can determine if a compound inhibits the signaling pathway.[5][15]

Materials:

  • ALK+ or ROS1+ cells.

  • Test compound and vehicle (DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42), anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cell viability IC₅₀) for a short duration (e.g., 2-4 hours). Include a vehicle control.

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[17][18]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Detection: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped of antibodies using a stripping buffer and then re-probed with the antibody for total ERK, following the same immunoblotting steps.[18]

  • Data Analysis: Use image analysis software to quantify the band intensity for both p-ERK and total ERK. Present the data as the ratio of p-ERK to total ERK to demonstrate dose-dependent inhibition of signaling.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entrectinib?
  • Wikipedia. (n.d.). Entrectinib.
  • Patsnap Synapse. (2024, June 14). What is Entrectinib used for?
  • Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628–639.
  • Menichincheri, M., et al. (2016). Entrectinib, a Pan-TRK, ROS1 and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications.
  • Drilon, A., et al. (2015). Entrectinib: a potent new TRK, ROS1, and ALK inhibitor.
  • Rolfo, C., et al. (2020). Entrectinib for the treatment of metastatic NSCLC: safety and efficacy. Expert Review of Anticancer Therapy, 20(3), 163-170.
  • ecancer. (2017, February 10). Updated phase I activity and safety data of entrectinib in TRK, ROS1 or ALK fusion cancers.
  • Ricciuti, B., et al. (2019). Profile of entrectinib and its potential in the treatment of ROS1-positive non-small cell lung cancer. Drug Design, Development and Therapy, 13, 3379–3387.
  • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer.
  • Abcam. (n.d.). MTT assay protocol.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with ME-143 Treatment.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Jaffery, R., et al. (2024, February 28). Cytotoxicity Assay Protocol.
  • Li, Y., et al. (2021). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Biology & Medicine, 18(2), 526–540.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Wang, D., et al. (2018). In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol, 8(15), e2953.
  • Xu, S., et al. (2025, January). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 154, 108014.
  • Zhang, L., et al. (2023, February 17). Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions. Cancer Management and Research, 15, 203–216.
  • LookChem. (n.d.). Cas 1108745-30-7, this compound.
  • Kouroukli, C., et al. (2024, March 5). Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration.
  • ChemicalBook. (2025, July 16). This compound | 1108745-30-7.
  • Kumar, A., & Bhowmick, T. (2022). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. STAR Protocols, 3(3), 101569.
  • BenchChem. (2025). Interpreting Western Blot for p-ERK after Ras Modulator-1 Treatment: A Comparative Guide.
  • Kim, H., et al. (2023, February). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 85, 129205.
  • Martens, S., et al. (2024, May 31). In vitro kinase assay.
  • National Center for Biotechnology Information. (2012, May 1). Phospho-ERK Assays - Assay Guidance Manual.
  • Synaptic Systems. (n.d.). Synaptic Systems protocol for western blotting - AP staining.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p)-Erk.
  • Echemi. (n.d.). 5-(3,5- difluorobenzyl)-1 h- azole-3-amine Safety Data Sheets.
  • International Association for the Study of Lung Cancer. (n.d.). The IASLC Atlas of ALK and ROS1 Testing in Lung Cancer.
  • BenchChem. (n.d.). Alk-IN-6 In Vitro Kinase Assay: A Technical Guide.
  • Mielgo, X., et al. (2021). Non-small-cell lung cancer: how to manage ALK-, ROS1- and NTRK-rearranged disease. Drugs in Context, 10, 2021-7-1.

Sources

Application Notes and Protocols for the In Vitro Characterization of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: From Synthetic Intermediate to a Promising Pharmacophore

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is cataloged primarily as a key intermediate in the synthesis of Entrectinib, a potent, orally bioavailable inhibitor of pan-TrkA/B/C, ROS1, and ALK tyrosine kinases.[1][2][3] While not typically studied as a standalone agent, recent research has highlighted the significance of the 5-(3,5-difluorobenzyl)-1H-indazole core as an active and critical pharmacophore for dual ALK and ROS1 inhibition.[4] Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC).[4][5]

This document provides a comprehensive guide for researchers and drug development professionals on the characterization of this compound or its derivatives as potential ALK/ROS1 inhibitors in a cell-based context. The protocols outlined herein are designed to establish a foundational understanding of the compound's biological activity, from determining its cytotoxic potential to verifying its on-target effects on the ALK/ROS1 signaling pathways.

Mechanism of Action: Targeting Oncogenic Driver Kinases

The core hypothesis for the activity of compounds derived from the 5-(3,5-difluorobenzyl)-1H-indazole scaffold is their ability to compete with ATP for the binding site within the kinase domain of ALK and ROS1.[4] In cancer cells harboring ALK or ROS1 gene fusions, these kinases are perpetually active, leading to the phosphorylation of downstream substrates and the activation of signaling cascades that promote cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[6] By inhibiting the kinase activity of ALK and ROS1, this compound can suppress these oncogenic signals, leading to cell cycle arrest and apoptosis.[4][7]

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK / ROS1 (Constitutively Active) RAS_RAF RAS/RAF/MEK ALK_ROS1->RAS_RAF p PI3K PI3K/AKT ALK_ROS1->PI3K p ERK ERK RAS_RAF->ERK p mTOR mTOR PI3K->mTOR p Transcription Gene Transcription ERK->Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription->Apoptosis_Inhibition Inhibitor 5-(3,5-Difluorobenzyl) -1H-indazol-3-amine (Derivative) Inhibitor->ALK_ROS1

Caption: ALK/ROS1 Signaling and Point of Inhibition.

Experimental Protocols

PART 1: Compound Preparation and Handling

Scientific integrity begins with the proper handling and preparation of the test compound. Indazole derivatives often exhibit limited aqueous solubility.[8]

1.1. Reconstitution of the Compound

  • Solvent Selection: Use sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) as the primary solvent.[7]

  • Stock Solution Preparation:

    • Allow the vial of this compound (MW: 259.25 g/mol )[1] to equilibrate to room temperature before opening.

    • Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate mass of the compound in DMSO. For instance, to make 1 mL of a 10 mM stock, dissolve 2.59 mg of the compound in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.[9]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[6]

1.2. Preparation of Working Solutions

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for treating the cells.

  • Crucial Consideration: The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

PART 2: Cell Line Selection and Culture

The choice of cell line is paramount for relevant results. For assessing ALK/ROS1 inhibition, a cell line with a known ALK or ROS1 fusion gene is essential. The NCI-H2228 human non-small cell lung cancer cell line, which harbors an EML4-ALK fusion, is a well-established model.[4]

2.1. NCI-H2228 Cell Culture

  • Base Medium: RPMI-1640 Medium.[10][11][12]

  • Supplements: 10% Fetal Bovine Serum (FBS).[10][12]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[10][13]

  • Growth Properties: Adherent.[10][11]

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Rinse the cell monolayer with sterile PBS (without Ca²⁺ and Mg²⁺).

    • Add a minimal volume of 0.25% Trypsin-EDTA solution to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.[10][13]

    • Neutralize the trypsin with complete growth medium (containing FBS).

    • Gently resuspend the cells and transfer to new flasks at a split ratio of 1:2 to 1:3.[10][12]

    • Renew the culture medium every 2 to 3 days.[12]

PART 3: Assessing Biological Activity

This section details the core assays to determine the compound's effect on cell viability and its ability to engage its intended targets.

Experimental_Workflow cluster_assays Endpoint Assays Start Prepare Compound Stock Solution (10 mM in DMSO) Cell_Culture Culture H2228 Cells (RPMI-1640 + 10% FBS) Start->Cell_Culture Seeding Seed Cells in Plates (96-well or 6-well) Cell_Culture->Seeding Treatment Treat with Compound (Serial Dilutions, 0-10 µM) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Western Western Blot (p-ALK, p-ERK) Incubation->Western Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) Viability->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis

Caption: General Experimental Workflow.

3.1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed H2228 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the compound (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO only).[14]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[16]

3.2. Target Engagement and Pathway Analysis (Western Blotting)

This protocol verifies that the compound inhibits the phosphorylation of ALK and its downstream effectors, confirming on-target activity.[4]

  • Cell Seeding and Treatment: Seed H2228 cells in 6-well plates. Grow to 70-80% confluency and treat with various concentrations of the compound (e.g., 0.1x, 1x, and 10x the IC₅₀ value) for a shorter duration (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[18]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ALK, total ALK, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).[4][18]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][16]

  • Analysis: Quantify the band intensities. A reduction in the ratio of phosphorylated protein to total protein with increasing compound concentration indicates target engagement.

3.3. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the extent to which the compound induces programmed cell death.

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the Western blot assay, but for a longer duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]

    • Incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Data Presentation and Interpretation

ParameterAssayTypical Concentration RangeIncubation TimeExpected Outcome
IC₅₀ Value MTT Cell Viability1 nM - 10 µM48 - 72 hoursDose-dependent decrease in cell viability.
Target Inhibition Western Blot0.1x, 1x, 10x IC₅₀2 - 6 hoursDose-dependent decrease in p-ALK/p-ROS1 levels.
Apoptosis Annexin V/PI Staining1x, 5x, 10x IC₅₀24 - 48 hoursDose-dependent increase in apoptotic cell population.

Conclusion and Future Directions

The protocols described provide a robust framework for the initial characterization of this compound and its derivatives as potential ALK/ROS1 inhibitors. Positive results from these assays—specifically, potent low-micromolar to nanomolar IC₅₀ values, clear evidence of on-target ALK/ROS1 phosphorylation inhibition, and induction of apoptosis—would strongly support further preclinical development. Subsequent studies could involve broader kinase profiling to assess selectivity, evaluation in other ALK/ROS1-driven cell lines, and eventual progression to in vivo xenograft models.

References

  • BioHippo. (n.d.). Human Lung adenocarcinoma cell line H2228.
  • BCRJ Cell Line Bank. (n.d.). NCI-H2228 [H2228].
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • EDITGENE. (n.d.). NCI-H2228.
  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay.
  • Cui, Y., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Xu, S., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry.
  • ResearchGate. (n.d.). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors.
  • Autech Industry Co.,Limited. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • International Association for the Study of Lung Cancer. (n.d.). Molecular Testing Guideline for the Selection of Lung Cancer Patients for Treatment with TKI.
  • Bubendorf, L., et al. (2016). Testing for ROS1 in non-small cell lung cancer: a review with recommendations. Virchows Archiv.
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Co-culture with fibroblasts induced entrectinib resistance via HGF production.
  • ResearchGate. (n.d.). Immunoblotting of treated cell lines. Western blot of depicting p-ROS1.
  • Remon, J., et al. (2021). Non-small-cell lung cancer: how to manage ALK-, ROS1- and NTRK-rearranged disease. Future Oncology.
  • Musumeci, F., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. International Journal of Molecular Sciences.
  • Nacalai Tesque, Inc. (n.d.). Ver. 1.2.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Wieczorek-Błau, M., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences.
  • Wikipedia. (n.d.). Indazole.
  • Vitale, G., et al. (2022). Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer. Cancers.
  • BC Cancer. (n.d.). Protocol Summary for the Treatment of Solid Tumours with Neurotrophic Tyrosine Receptor Kinase (NTRK) Fusion using Entrectinib.
  • Knight Diagnostic Laboratories. (n.d.). Test Details - Lung Cancer Panel (EGFR, ALK, ROS1).
  • Wang, Y., et al. (2022). Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung cancer and ovarian cancer models. Journal of Experimental & Clinical Cancer Research.
  • Cocco, E., et al. (2019). Antitumor Activity of Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor, in ETV6-NTRK3–Positive Acute Myeloid Leukemia. Clinical Cancer Research.
  • Chen, Y.-F., et al. (2021). The Crosstalk Mechanism of EGFR and ER in EGFR-Mutant Lung Adenocarcinoma. Cancers.

Sources

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine for in vivo animal studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical In Vivo Evaluation of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies for the compound this compound. While this compound is recognized as a key intermediate in the synthesis of the potent kinase inhibitor Entrectinib, this guide will treat it as a novel investigational agent to delineate a comprehensive preclinical evaluation strategy.[1][2][3][4] The protocols and insights provided herein are synthesized from established best practices in small molecule drug development and are intended to ensure scientific rigor and data integrity.[5][6][7]

Introduction and Scientific Rationale

This compound belongs to the indazole class of heterocyclic compounds, a scaffold prevalent in numerous clinically evaluated and approved kinase inhibitors.[8] Its structural contribution to Entrectinib, a potent inhibitor of anaplastic lymphoma kinase (ALK), c-ros oncogene 1 (ROS1), and pan-tropomyosin receptor kinases (pan-TRKs), strongly suggests that this compound itself may possess intrinsic activity against these or other protein kinases.[2][9]

Kinase pathways are frequently dysregulated in cancer, driving uncontrolled cell proliferation, survival, and metastasis.[10] Therefore, targeting these pathways remains a cornerstone of modern oncology drug development.[11][12] The primary objective of in vivo studies with this compound is to assess its anti-tumor efficacy, pharmacokinetic profile, and safety in relevant animal models, thereby determining its potential as a therapeutic candidate.

Table 1: Compound Profile

PropertyDataSource
Chemical Name This compound[2]
CAS Number 1108745-30-7[2][13]
Molecular Formula C14H11F2N3[2]
Molecular Weight 259.25 g/mol [2]
Putative Target Class Protein Kinase InhibitorInferred from[2][9]
Potential Indications Non-Small Cell Lung Cancer, Solid Tumors with ALK/ROS1/TRK fusionsInferred from[9]

Proposed Mechanism of Action: Kinase Inhibition

Based on its structural motif, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. The indazole core can form critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a common mechanism for this class of drugs.[8] Inhibition of a key signaling kinase, such as ALK or ROS1, would block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, ROS1) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 5-(3,5-Difluorobenzyl) -1H-indazol-3-amine Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, CREB) ERK->TF AKT AKT PI3K->AKT AKT->TF Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Proposed mechanism of action for this compound.

Preclinical In Vivo Experimental Workflow

A structured, multi-phase approach is crucial for the successful in vivo evaluation of a novel compound. The workflow should progress from initial tolerability and pharmacokinetic assessments to robust efficacy studies in relevant disease models.

In_Vivo_Workflow A Phase 1: Formulation & Dose Range Finding B Phase 2: Maximum Tolerated Dose (MTD) Study A->B C Phase 3: Pharmacokinetic (PK) Study B->C D Phase 4: Xenograft Efficacy Study (Monotherapy) B->D C->D informs dose E Phase 5: Pharmacodynamic (PD) Study (Target Engagement) D->E F Phase 6: Combination Efficacy Study (Optional) D->F G Data Analysis & Go/No-Go Decision E->G F->G

Caption: Phased approach for preclinical in vivo evaluation.

Detailed Experimental Protocols

4.1 Protocol 1: Formulation Development and Administration

Objective: To prepare a stable and homogenous vehicle for consistent in vivo administration.

Causality: The formulation directly impacts drug exposure and, consequently, efficacy and toxicity. A poorly formulated compound can lead to variable absorption and erroneous results.

Materials:

  • This compound powder

  • Solvents: DMSO (Dimethyl sulfoxide), PEG300 (Polyethylene glycol 300), Tween 80, Saline (0.9% NaCl) or 5% Dextrose solution (D5W)

  • Sterile tubes, syringes, and filters (0.22 µm)

  • Vortex mixer, sonicator

Step-by-Step Protocol:

  • Solubility Testing: Begin by assessing the solubility of the compound in various pharmaceutically acceptable solvents.

  • Vehicle Preparation: A common vehicle for oral (PO) or intraperitoneal (IP) administration is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Compound Formulation: a. Weigh the required amount of this compound. b. Add the required volume of DMSO to the powder and vortex/sonicate until fully dissolved. c. Sequentially add PEG300 and Tween 80, vortexing thoroughly after each addition. d. Finally, add the saline or D5W solution dropwise while continuously vortexing to prevent precipitation. e. The final solution should be clear. If not, adjust the vehicle composition.

  • Sterilization: For IP injections, sterile filter the final formulation through a 0.22 µm syringe filter. This is less critical for oral gavage but is good practice.

  • Administration: Administer the formulation to animals at a standard volume, typically 10 mL/kg for mice via oral gavage. Ensure the formulation is prepared fresh daily unless stability data indicates otherwise.

4.2 Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Causality: The MTD is essential for selecting appropriate doses for subsequent efficacy studies. Dosing too high can lead to non-specific toxicity and animal morbidity, while dosing too low may not achieve therapeutic concentrations.

Study Design:

  • Animals: Female athymic nude mice (6-8 weeks old).

  • Group Size: 3-5 mice per group.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Dosing Schedule: Administer the compound daily (QD) or intermittently (e.g., 2 days on/5 days off) for 5-14 days.[14]

  • Parameters to Monitor:

    • Body Weight: Measure daily. A weight loss of >20% is a common endpoint.

    • Clinical Signs: Observe daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture). Score these observations.

    • Mortality: Record any deaths.

Table 2: Example MTD Study Data Summary

Dose Group (mg/kg, QD)NMean Body Weight Change (%)Clinical Signs (Score 0-4)MortalityMTD Determination
Vehicle5+5.2%00/5-
305+1.5%0.50/5Tolerated
1005-8.7%1.20/5Tolerated
3005-21.3%3.52/5Not Tolerated

4.3 Protocol 3: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.

Causality: This is the pivotal experiment to determine if the compound's hypothesized mechanism of action translates to therapeutic benefit in a living organism.

Step-by-Step Protocol:

  • Cell Line Selection: Choose a human cancer cell line known to be driven by the putative target kinase. For example, the H2228 non-small cell lung cancer cell line, which harbors an ALK fusion.[9]

  • Tumor Implantation: a. Culture H2228 cells to ~80% confluency. b. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL. c. Inject 100 µL of the cell suspension subcutaneously into the right flank of each athymic nude mouse.

  • Tumor Growth and Randomization: a. Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Compound at Dose 1 (e.g., 50 mg/kg, based on MTD).

    • Group 3: Compound at Dose 2 (e.g., 100 mg/kg, based on MTD).

    • Group 4: Positive control (e.g., a known ALK inhibitor).

  • Dosing and Monitoring: a. Administer treatments according to the predetermined schedule (e.g., daily oral gavage). b. Measure tumor volumes and body weights 2-3 times per week. c. Monitor for any signs of toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize animals if tumor ulceration occurs or body weight loss exceeds 20-25%.

  • Data Analysis: a. Plot mean tumor volume ± SEM over time for each group. b. Calculate the Tumor Growth Inhibition (TGI) for each treatment group at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

4.4 Protocol 4: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm that the compound is engaging its target in the tumor tissue.

Causality: Demonstrating target modulation in vivo provides crucial evidence linking the compound's presence to its biological effect and validates the proposed mechanism of action.

Step-by-Step Protocol:

  • Study Design: Use a satellite group of tumor-bearing mice from the efficacy study or a separate, short-term study.

  • Sample Collection: a. Treat mice with a single dose of the compound or vehicle. b. At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the mice. c. Excise tumors rapidly and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC).

  • Western Blot Analysis: a. Homogenize the frozen tumor tissue and extract proteins. b. Perform SDS-PAGE and transfer proteins to a membrane. c. Probe with primary antibodies against the phosphorylated form of the target kinase (e.g., p-ALK) and a downstream effector (e.g., p-ERK), as well as their total protein counterparts. d. Analyze the band intensities to determine the extent of target inhibition relative to the vehicle-treated controls.

  • IHC Analysis: a. Process the fixed tumors into paraffin-embedded blocks and cut thin sections. b. Perform IHC staining using the same phospho-specific antibodies. c. Score the staining intensity to assess the spatial distribution of target inhibition within the tumor.

Safety and Handling

According to available safety data sheets, this compound may cause an allergic skin reaction.[15][16] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[16]

Conclusion

The in vivo evaluation of this compound requires a systematic and rigorous approach. By leveraging its structural similarity to known kinase inhibitors, a rational experimental plan can be designed to thoroughly investigate its therapeutic potential. The protocols outlined in this guide provide a comprehensive framework for assessing the compound's formulation, tolerability, pharmacokinetics, and anti-tumor efficacy. Meticulous execution of these studies, with a focus on self-validating experimental design, will yield the high-quality data necessary to make informed decisions about its future development.

References

  • Abbas, T., & Dutta, A. (2009). Mps1/TTK: a novel target and biomarker for cancer. Expert Opinion on Therapeutic Targets, 13(9), 967-976.
  • Colombo, R., & Moll, J. (2014). Characterization of novel MPS1 inhibitors with preclinical anticancer activity. Cell Cycle, 13(19), 3073-3086.
  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics, 15(4), 583-592.
  • Synapse Database. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression.
  • Richards, M. W., et al. (2015). Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility. PLoS ONE, 10(9), e0138738.
  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16454-16492.
  • Tardif, N., et al. (2011). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Chemistry & Biology, 18(4), 476-490.
  • Woodward, H., et al. (2018). In vitro and in vivo profile of the preclinical candidate and MPS1 kinase inhibitor CCT289346. Cancer Research, 78(13 Supplement), 1651.
  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed.
  • Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. PubMed.
  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives.
  • Servier. (2019). Preclinical Activity of the MPS1 Inhibitor S81694 in Acute Lymphoblastic Leukemia (ALL). Servier Clinical Trials.
  • ResearchGate. (n.d.). Therapeutic effect of MPS1 inhibitors and paclitaxel in vivo.
  • Van den Eynden, J., et al. (2022). Preclinical exploration of the DNA damage response pathway using the interactive neuroblastoma cell line explorer CLEAN. NAR Cancer, 4(3), zcac024.
  • Parng, C., & Seng, W. L. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Current Pharmaceutical Biotechnology, 12(10), 1629-1640.
  • LookChem. (n.d.). Cas 1108745-30-7,this compound.
  • O'Connor, M. J. (2015). Biomarker-Guided Development of DNA Repair Inhibitors. Molecular Cell, 59(3), 347-357.
  • ResearchGate. (n.d.). DDR inhibitor resistance.
  • ResearchGate. (n.d.). DDR inhibitors with preclinical proof of cytotoxic and anti-tumor effects in melanoma.
  • MD Anderson Cancer Center. (2022). Therapies targeting DNA damage response show promising antitumor activity. MD Anderson News Release.
  • Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches.
  • Xu, S., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 154, 108014.
  • Cardoso, C. d. O., & Elgalad, A. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 94.
  • Sygnature Discovery. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 2.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • Seo, J., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 85, 129205.
  • Wang, Y., et al. (2023).
  • Li, K., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598.

Sources

Application and Protocol Guide: Comprehensive Characterization of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a pivotal intermediate in the synthesis of various pharmacologically active molecules, including the targeted cancer therapeutic, Entrectinib.[1][2][3] The indazole scaffold is a significant heterocyclic framework in medicinal chemistry, known for its presence in a multitude of compounds with a wide array of biological activities.[4][5][6][7] Given its role in the development of potent therapeutics, ensuring the identity, purity, and stability of this intermediate is of paramount importance.

This document provides a comprehensive guide to the analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for quality control and assurance.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

PropertyValueSource
Chemical Name This compound[2]
Synonyms 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole[1][8]
CAS Number 1108745-30-7[1][2][8]
Molecular Formula C14H11F2N3[2][8]
Molecular Weight 259.25 g/mol [2][8]
Appearance Yellow to off-white powder[9]

Strategic Analytical Workflow

A multi-tiered analytical approach is essential for the comprehensive characterization of this compound. This workflow ensures the unambiguous identification, quantitation of purity, and assessment of potential impurities.

Caption: Strategic workflow for the comprehensive characterization of this compound.

Structural Elucidation

The definitive identification of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. For indazole derivatives, NMR is critical for confirming the correct isomeric form and substitution pattern.[4][5][7][10]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to the specific protons in the structure.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or related structures.

Expected Spectral Features:

  • ¹H NMR: Expect signals in the aromatic region (δ 6.0-8.5 ppm) corresponding to the protons on the indazole and difluorobenzyl rings. Signals for the benzylic CH₂ group and the amine (NH₂) protons will also be present. The active hydrogens on the indazole and amine groups may appear as broad singlets.[11]

  • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule, with chemical shifts influenced by the attached functional groups and the aromatic systems.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the accurate molecular weight of the compound and offers fragmentation patterns that can further confirm its structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Acquisition:

    • Infuse the sample solution directly or via an LC system into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The expected m/z for [M+H]⁺ is approximately 260.09.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₁₄H₁₂F₂N₃⁺. The high resolution will allow for confirmation of the elemental composition.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and for quantifying any related impurities.

Rationale: HPLC with UV detection provides a robust and sensitive method to separate the main compound from potential impurities arising from the synthesis or degradation.[12] The development of a stability-indicating method is crucial for monitoring the compound's stability over time.[13][14]

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) at a concentration of approximately 1 mg/mL.

    • Further dilute as necessary for analysis.

  • Data Analysis:

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

    • Identify and quantify any impurities using a reference standard if available, or by area normalization.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the solid-state properties of the compound.

Rationale: DSC can determine the melting point and detect polymorphic transitions, while TGA provides information on thermal stability and decomposition.[12][15]

Protocol: DSC and TGA

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • DSC Analysis:

    • Heat the sample from ambient temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

  • TGA Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

Forced Degradation Studies

Rationale: Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[14][16][17] These studies expose the compound to harsh conditions to accelerate its degradation.[13][18]

Protocol: Stress Conditions

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to dry heat at 105 °C for 48 hours.

  • Photodegradation: Expose the sample (in solution and as a solid) to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines. A known degradation pathway for indazoles under UV light is phototransposition to benzimidazoles.[13]

  • Analysis: Analyze the stressed samples by the developed HPLC method to separate the degradation products from the parent compound.

Caption: Workflow for forced degradation studies of this compound.

Conclusion

The analytical methodologies and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. Adherence to these procedures will ensure the quality, purity, and stability of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective drug products.

References

  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences.
  • Technical Support Center: Indazole Derivatives. Benchchem.
  • Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. Google Patents.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI.
  • SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org.
  • Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. The University of Groningen research portal.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC - NIH.
  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. ResearchGate.
  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
  • This compound | 1108745-30-7. ChemicalBook.
  • 1108745-30-7|3-Amino-5-(3,5-difluorobenzyl)-1H-indazole. BLDpharm.
  • Synthesis, characterization, thermal, DFT study, antioxidant and antimicrobial in vitro investigations of Indazole and its Ag(I) complex. ResearchGate.
  • Forced Degradation Studies. MedCrave online.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.
  • The Royal Society of Chemistry.
  • Analytical Methods. RSC Publishing.
  • This compound. lookchem.
  • Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole. Google Patents.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Forced Degradation – A Review.
  • This compound. Huateng Pharma.
  • (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate.
  • Supplementary Information.
  • 5-(3,5- difluorobenzyl)-1 h- azole-3-amine Safety Data Sheets. Echemi.
  • This compound. Echemi.
  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
  • 5-Amino-1-(3-fluorobenzyl)indazole synthesis. ChemicalBook.
  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing).
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.

Sources

Application Notes and Protocols: Purification of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a critical pharmaceutical intermediate in the synthesis of various therapeutic agents, notably as a key building block for Entrectinib, a potent tyrosine kinase inhibitor.[1][2][3] The purity of this intermediate is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides detailed protocols and expert insights into the robust purification methods for achieving high-purity this compound, suitable for researchers, scientists, and professionals in drug development.

The inherent chemical nature of this molecule, possessing both a basic amine group and an indazole core, presents unique challenges and opportunities for purification.[4][5] Understanding these properties is fundamental to selecting and optimizing a purification strategy. This document will explore three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).

Understanding the Compound and Potential Impurities

Chemical Structure:

  • Name: this compound

  • CAS Number: 1108745-30-7[2]

  • Molecular Formula: C14H11F2N3[2]

  • Molecular Weight: 259.25 g/mol [2]

  • Appearance: Typically a yellow to off-white powder.[6]

Potential impurities in the crude product can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials.

  • Isomeric byproducts, such as N-alkylated indazole derivatives.[7]

  • Products of over-alkylation or other side reactions.

  • Residual solvents and reagents from the synthesis.

The primary goal of the purification process is to effectively remove these impurities to achieve a purity level of >99% as determined by HPLC analysis.

Purification Strategy Overview

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective strategy.

Caption: General workflow for the purification of this compound.

Method 1: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For indazole derivatives, mixed solvent systems can be particularly effective.[8]

Rationale

The selection of an appropriate solvent system is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures. Given the aromatic and amine functionalities of the target compound, polar protic and aprotic solvents, often in combination, are good starting points.

Protocol: Recrystallization from Ethanol/Water
  • Solvent Selection: A mixture of ethanol and water is a common and effective choice for recrystallizing indazole derivatives.[9]

  • Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of hot ethanol. Heat the mixture to reflux with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: While still hot, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterRecommended Condition
Solvent System Ethanol/Water
Initial Solvent Hot Ethanol
Anti-Solvent Water
Cooling Protocol Slow cooling to RT, then ice bath
Expected Purity >98%

Method 2: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds on a small to medium scale.[10] It is particularly useful for separating compounds with different polarities. Due to the basic nature of the amine group in the target molecule, special considerations are necessary to prevent peak tailing and poor separation on standard silica gel.[4][11]

Rationale

The acidic nature of standard silica gel can interact strongly with basic amines, leading to irreversible adsorption or significant peak tailing.[11] To counteract this, two main strategies are employed: using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) or using a modified stationary phase like amine-functionalized silica.[4] The latter is often preferred for its reproducibility and efficiency.

Protocol: Flash Chromatography on Amine-Functionalized Silica
  • Stationary Phase: Amine-functionalized silica gel (Biotage® KP-NH or similar).[4]

  • Mobile Phase Selection: A gradient of ethyl acetate in hexanes is a good starting point. The optimal gradient will depend on the specific impurity profile.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for less soluble compounds, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.[12]

  • Column Packing and Equilibration: Pack the column with the amine-functionalized silica and equilibrate with the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Loading: Load the prepared sample onto the top of the column.

  • Elution: Begin the elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically monitored at 254 nm and 280 nm).

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

ParameterRecommended Condition
Stationary Phase Amine-functionalized Silica Gel
Mobile Phase Hexanes/Ethyl Acetate Gradient
Detection UV (254 nm / 280 nm)
Expected Purity >99%

Caption: Workflow for flash column chromatography purification.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest possible purity, especially on a smaller scale or for producing analytical standards, preparative HPLC is the method of choice.[13][14] It offers superior resolution compared to flash chromatography and is highly automated.[15]

Rationale

Reversed-phase HPLC is typically employed for compounds of this polarity. A C18 stationary phase is common, and the mobile phase usually consists of a mixture of an organic solvent (acetonitrile or methanol) and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For basic compounds, using a slightly basic mobile phase can also be effective.

Protocol: Reversed-Phase Preparative HPLC
  • System: A preparative HPLC system equipped with a high-pressure gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.[13]

  • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Method Development: First, develop an analytical method on a smaller C18 column to determine the optimal gradient conditions for separating the target compound from its impurities.

  • Sample Preparation: Dissolve the crude or partially purified compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) and filter through a 0.45 µm syringe filter to remove any particulate matter.

  • Purification Run:

    • Inject the prepared sample onto the equilibrated preparative column.

    • Run the gradient program determined from the analytical scale.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired product.

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure compound as a solid. If a salt form (e.g., formate salt) is not desired, a basic workup followed by extraction may be necessary.

ParameterRecommended Condition
Stationary Phase C18 Silica Gel
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Detection UV (e.g., 254 nm)
Post-Processing Lyophilization or Extraction
Expected Purity >99.5%

Conclusion

The purification of this compound to a high degree of purity is an essential step in the synthesis of advanced pharmaceutical intermediates. The choice of purification method should be guided by the scale of the synthesis, the impurity profile, and the final purity requirements. For large-scale purification, a well-optimized recrystallization procedure can be highly effective and economical. For intermediate scales or more challenging separations, flash chromatography on amine-functionalized silica offers a robust solution. When the highest purity is demanded, preparative HPLC stands as the gold standard. A combination of these techniques, such as an initial recrystallization followed by a final polishing step with chromatography, often yields the best results.

References

  • Gilson. Preparative HPLC Systems | VERITY® LC Solutions.
  • American Chemical Society. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.
  • Pharmaceutical Technology. Flash and Prep HPLC Solutions.
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Evotec. Preparative Chromatography.
  • ResearchGate. (2025). Practical aspects of preparative HPLC in pharmaceutical development and production.
  • Google Patents. US8455691B2 - Process for the purification of aromatic amines.
  • Google Patents. WO2009106982A1 - Indazole derivatives.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Google Patents. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Google Patents. WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Xiamen Aeco Chemical Co., Ltd. 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
  • National Institutes of Health. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC.
  • National Institutes of Health. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC.
  • LookChem. Cas 1108745-30-7,this compound.
  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.
  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Clarification on the Target Compound

Initial analysis of the topic "Recommended dosage of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine for lab experiments" reveals that this chemical (CAS No. 1108745-30-7) is primarily documented as a synthetic intermediate in the production of Entrectinib, a pan-Trk, ROS1, and ALK inhibitor.[1][2][3] There is a significant lack of publicly available data regarding its direct application in biological assays, its mechanism of action, or established dosage protocols. Therefore, creating a detailed application and protocol guide for this specific molecule would not be grounded in verifiable scientific literature.

However, a recent study has identified the "5-(3,5-difluorobenzyl)-1H-indazole" scaffold as a key pharmacophore for dual ALK/ROS1 inhibition, suggesting potential biological activity for compounds with this core structure.[4]

It is possible that the query intended to investigate a well-characterized research compound. A molecule with a similar naming convention and extensive documentation is GNE-7915 (CAS No. 1351761-44-8), a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Given the detailed nature of the request for an in-depth technical guide, and the abundance of research data for GNE-7915, this document will proceed to provide a comprehensive application note and protocol for GNE-7915 as an exemplar of a research compound used in laboratory experiments for neurological disease research.

Audience: Researchers, scientists, and drug development professionals in neurodegenerative disease, particularly Parkinson's Disease.

Section 1: Introduction and Mechanism of Action

GNE-7915 is a highly potent and selective small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's Disease (PD).[5][6][7] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant cause of both familial and sporadic PD, leading to increased kinase activity.[8][9] This aberrant activity is believed to contribute to the neurodegenerative processes seen in the disease.[10]

GNE-7915 acts as a Type I kinase inhibitor, binding to the ATP pocket of the LRRK2 kinase domain in its active conformation.[11] This binding competitively inhibits the phosphorylation of LRRK2 substrates, thereby mitigating the downstream pathological effects of hyperactive LRRK2. The compound has demonstrated high potency with a biochemical inhibitory constant (Ki) of 1 nM and a cellular IC50 of 9 nM for LRRK2.[5][12] Its excellent brain penetrance makes it a valuable tool for both in vitro and in vivo studies of LRRK2 function in the central nervous system.[5][13][14]

Signaling Pathway Overview

The diagram below illustrates the central role of LRRK2 in cellular pathways and the point of intervention for GNE-7915.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Pathological Events LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 Kinase LRRK2_Mutations->LRRK2 Hyperactivation Other_Factors Other Cellular Stressors Other_Factors->LRRK2 Activation Substrate_Phos Substrate Phosphorylation (e.g., Rab GTPases) LRRK2->Substrate_Phos Phosphorylates Vesicular_Trafficking Altered Vesicular Trafficking Substrate_Phos->Vesicular_Trafficking Autophagy Lysosomal/Autophagic Dysfunction Substrate_Phos->Autophagy Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Autophagy->Neurodegeneration GNE7915 GNE-7915 GNE7915->LRRK2 Inhibition

Caption: LRRK2 signaling cascade and the inhibitory action of GNE-7915.

Section 2: Compound Specifications and Preparation

A thorough understanding of the compound's physical and chemical properties is critical for accurate and reproducible experimental design.

PropertyValueSource(s)
IUPAC Name [4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone
Molecular Formula C₁₉H₂₁F₄N₅O₃[13]
Molecular Weight 443.40 g/mol [13]
Purity >98%, >99% (Varies by supplier)[6]
Appearance Off-white to light yellow solid[13]
Solubility Soluble in DMSO (up to 50 mM with warming, or 100 mg/mL)[13]
Storage (Solid) -20°C for long-term (3 years)[13]
Storage (In Solvent) -80°C (2 years) or -20°C (1 year)[13]
Protocol 1: Preparation of Stock Solutions

Rationale: Due to its hydrophobicity, GNE-7915 requires an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent. It is critical to use anhydrous, high-purity DMSO to prevent compound precipitation and degradation.[5][13]

Materials:

  • GNE-7915 solid powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance and vortex mixer

Procedure:

  • Equilibration: Allow the GNE-7915 vial to equilibrate to room temperature for 15-20 minutes before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the desired amount of GNE-7915 powder in a sterile tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For a 10 mM stock, add 225.53 µL of DMSO per 1 mg of GNE-7915.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to ~37°C) may be required to achieve higher concentrations (e.g., 50 mM).

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in amber tubes to protect from light and repeated freeze-thaw cycles. Store at -80°C.

Note on DMSO: Hygroscopic DMSO can significantly reduce the solubility of GNE-7915. Always use freshly opened or properly stored anhydrous DMSO.[5][13]

Section 3: In Vitro Experimental Guidelines

In vitro assays are essential for determining cellular potency, target engagement, and potential off-target effects.

Recommended Dosage for Cellular Assays

The effective concentration of GNE-7915 in cell-based assays typically ranges from low nanomolar to low micromolar, depending on the cell type, assay duration, and specific endpoint.

Assay TypeCell SystemRecommended Concentration RangeKey EndpointSource(s)
LRRK2 Target Engagement Primary neurons, iPSC-derived neurons10 nM - 1 µMpLRRK2 (Ser935) levels, Rab10 phosphorylation[5][15]
General Kinase Selectivity Profiling Cell-free kinase panels (e.g., KinomeScan)100 nM - 1 µM% Inhibition of off-target kinases[13]
Cytotoxicity Assessment Various (e.g., SH-SY5Y, HEK293)1 µM - 30 µMCell viability (e.g., MTT, LDH assay)[12]
Cytokine Inhibition (Off-Target) Primary astrocytes (WT or LRRK2 KO)≥ 3 µMTNFα, CXCL10 levels[12]
Protocol 2: Western Blot for LRRK2 Inhibition in Cultured Cells

Rationale: A common method to validate the efficacy of a LRRK2 inhibitor is to measure the dephosphorylation of LRRK2 at Serine 935 (pS935-LRRK2), a widely used biomarker for target engagement.

Western_Blot_Workflow A 1. Cell Culture & Plating (e.g., SH-SY5Y cells) B 2. GNE-7915 Treatment (e.g., 0, 10, 100, 1000 nM) A->B C 3. Cell Lysis (RIPA buffer + inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Standard workflow for assessing LRRK2 inhibition via Western Blot.

Procedure:

  • Cell Treatment: Plate cells (e.g., SH-SY5Y overexpressing LRRK2-G2019S) and allow them to adhere. Treat with a dose-response curve of GNE-7915 (e.g., 1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 90 minutes to 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for pS935-LRRK2, total LRRK2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize pS935-LRRK2 signal to total LRRK2 and the loading control.

Section 4: In Vivo Experimental Guidelines

GNE-7915's favorable pharmacokinetic profile allows for robust in vivo studies in various animal models.[5][16]

Recommended Dosage for Animal Studies

Dosages vary significantly by species and administration route. The goal is typically to achieve brain concentrations sufficient to inhibit LRRK2 kinase activity.

SpeciesRoute of AdministrationDosage RangeStudy Duration/FrequencyKey Finding(s)Source(s)
Mouse IP or PO50 mg/kgSingle doseConcentration-dependent reduction of pLRRK2 in the brain of BAC transgenic mice[5]
Mouse Subcutaneous100 mg/kgSingle dose or twice weekly for 18 weeksSignificant, sustained LRRK2 inhibition in the brain and lung; reduced α-synuclein oligomers with long-term treatment. No adverse effects noted.[15]
Rat PO10, 50, or 100 mg/kgDaily for 7 daysNo microscopic adverse effects observed in lungs or kidneys.[8]
Cynomolgus Monkey PO10, 25, or 65 mg/kg; 30 mg/kgDaily for 7 or 29 daysDose-dependent vacuolation of type II pneumocytes in the lungs, an on-target effect of LRRK2 inhibition.[8][9][17][8][9][17]
Safety and Off-Target Considerations
  • Selectivity: GNE-7915 is highly selective for LRRK2. In a panel of 187 kinases, only TTK showed greater than 50% inhibition at a concentration of 100 nM.[13]

  • 5-HT₂B Antagonism: The compound is a moderately potent antagonist of the 5-HT₂B receptor.[5][13] This should be considered when interpreting results related to serotonergic systems.

  • Pulmonary Effects: A known on-target effect of potent LRRK2 inhibition is the accumulation of lamellar bodies in type II pneumocytes in the lungs of non-human primates, leading to cytoplasmic vacuolation.[9][17] This effect was not observed in rodents.[9] Importantly, long-term studies in mice showed no adverse functional or histopathological abnormalities in the lungs or kidneys.[15]

Section 5: References

  • GNE-7915 | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Lau, H. H., et al. (2022). Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects. npj Parkinson's Disease, 8(1), 1-13. Retrieved from [Link]

  • GNE 7915. (n.d.). Bertin Bioreagent. Retrieved from [Link]

  • Taymans, J. M., & Cookson, M. R. (2016). LRRK2 kinase inhibition as a therapeutic strategy for Parkinson's disease, where do we stand?. Neurosignals, 24(1), 1-15. Retrieved from [Link]

  • Singh, K., & Kumar, D. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. Pharmaceuticals, 15(8), 996. Retrieved from [Link]

  • Myasnikov, A. G., et al. (2021). Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. Nature Communications, 12(1), 1-13. Retrieved from [Link]

  • Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. (2020, April 24). Alzforum. Retrieved from [Link]

  • Tolosa, E., et al. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Neurotherapeutics, 13(3), 547-558. Retrieved from [Link]

  • The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. (2020). Frontiers in Neuroscience. Retrieved from [Link]

  • LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease. (2023). New England Journal of Medicine, 388(1), 33-44. Retrieved from [Link]

  • Xu, S., et al. (2025). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 154, 108014. Retrieved from [Link]

  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. (n.d.). Xa-andy.com. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Role of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in the Synthesis of Entrectinib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Entrectinib (RXDX-101) is a potent, orally bioavailable inhibitor of Tropomyosin Receptor Kinases (TrkA/B/C), ROS1, and Anaplastic Lymphoma Kinase (ALK), approved for the treatment of specific solid tumors.[1][2][3] Its complex molecular architecture necessitates a highly efficient and controlled synthetic pathway. Central to this synthesis is the key intermediate, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine . This document provides a detailed technical guide on the synthesis of this pivotal intermediate and its subsequent application in the total synthesis of Entrectinib, offering field-proven insights and step-by-step protocols for researchers and professionals in drug development.

Introduction: The Architectural Significance of the Indazole Core

The efficacy of Entrectinib is intrinsically linked to its structure, which features a 1H-indazole-3-amine core. This moiety serves as a critical hinge-binding fragment, enabling high-affinity interactions within the ATP-binding pocket of target kinases like TrkA and ALK.[4][5] The 5-position of this indazole ring is substituted with a 3,5-difluorobenzyl group, a structural element that contributes to the molecule's overall potency and selectivity profile.

The industrial-scale synthesis of Entrectinib, therefore, hinges on the efficient and high-purity production of two key fragments: the functionalized carboxylic acid side-chain and the indazole core, this compound.[1] This guide focuses on the latter, detailing a robust synthetic route to this intermediate and its subsequent coupling to yield the final active pharmaceutical ingredient (API).

Key Intermediate Profile
PropertyValue
IUPAC Name 5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-amine
Synonyms 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole
CAS Number 1108745-30-7[6][7]
Molecular Formula C₁₄H₁₁F₂N₃[7]
Molecular Weight 259.26 g/mol [7]
Appearance Yellow to off-white powder[8]

Synthesis Protocol for this compound

A validated and efficient method for preparing the title intermediate involves a multi-step process starting from commercially available materials.[9] This pathway is advantageous due to its use of mild reaction conditions and readily available reagents, minimizing costs and simplifying purification.[9]

The overall workflow is depicted below.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Cyclization & Reduction A 1-Bromo-3,5-difluorobenzene C Intermediate II (Diarylmethanol derivative) A->C + Mg, THF B 2-Fluoro-5-formylbenzonitrile B->C D Intermediate II E Intermediate III (Halogenated derivative) D->E + Halogenating Agent (e.g., SOCl₂) F Intermediate III G This compound (Final Product) F->G + Hydrazine Hydrate

Diagram 1: Synthetic workflow for the indazole intermediate.

Protocol 2.1: Step-by-Step Synthesis

This protocol is adapted from established patent literature.[9]

Step 1: Grignard Reagent Formation and Nucleophilic Addition

  • Rationale: This step constructs the core carbon skeleton. A Grignard reagent is prepared from 1-bromo-3,5-difluorobenzene, creating a potent carbon nucleophile that attacks the electrophilic carbonyl carbon of 2-fluoro-5-formylbenzonitrile.

  • Procedure:

    • To a dry, nitrogen-purged reactor, add magnesium turnings and dry tetrahydrofuran (THF).

    • Slowly add a solution of 1-bromo-3,5-difluorobenzene in THF to initiate the Grignard formation. Maintain gentle reflux.

    • Once the Grignard reagent is formed, cool the mixture.

    • Gradually add a solution of 2-fluoro-5-formylbenzonitrile in THF, maintaining a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase and concentrate under reduced pressure to yield the crude diarylmethanol intermediate.

Step 2: Halogenation

  • Rationale: The hydroxyl group of the diarylmethanol is a poor leaving group. Converting it to a halide (e.g., a chloride using thionyl chloride) creates an excellent leaving group, priming the molecule for the subsequent cyclization step.

  • Procedure:

    • Dissolve the crude product from Step 1 in a suitable solvent like dichloromethane (DCM).

    • Cool the solution in an ice bath.

    • Slowly add a halogenating agent (e.g., thionyl chloride).

    • Stir the reaction at room temperature until the starting material is consumed.

    • Remove the solvent and excess reagent under vacuum to obtain the crude halogenated intermediate.

Step 3: Cyclization and Reduction

  • Rationale: This final, elegant step accomplishes multiple transformations. Hydrazine hydrate acts as a binucleophile. It first displaces the halide and then attacks the nitrile carbon, leading to a cyclization that forms the indazole ring. The reaction conditions also facilitate the reduction of the newly formed ring system to the stable 3-aminoindazole.

  • Procedure:

    • Dissolve the crude halogenated intermediate from Step 2 in a suitable solvent (e.g., an alcohol).

    • Add hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring for completion.

    • Cool the reaction mixture, which may cause the product to precipitate.

    • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Application in Entrectinib Total Synthesis

The synthesized this compound is a nucleophile that is coupled with an activated carboxylic acid fragment to form the final amide bond in Entrectinib.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Crystallization A This compound C Protected Entrectinib Intermediate (IV) A->C Pyridine, DCM -40 to -30 °C B Activated Acid Fragment (Acyl Chloride II) B->C D Protected Intermediate (IV) E Entrectinib (Amorphous) D->E K₂CO₃ aq. MeOH, 10 °C F Entrectinib (Amorphous) G Entrectinib (Crystalline Form) F->G EtOH/Water

Diagram 2: Final coupling and purification steps for Entrectinib.

Protocol 3.1: Kilogram-Scale Amide Coupling and Deprotection

This protocol is based on the process described for the large-scale manufacture of Entrectinib.[10]

Step 1: Amide Coupling

  • Rationale: The reaction forms the central amide linkage of Entrectinib. The carboxylic acid fragment is first converted to a highly reactive acyl chloride. This is then slowly added to a cooled solution of the indazole amine intermediate. Pyridine acts as a base to neutralize the HCl byproduct, and the low temperature (-40 to -30 °C) is critical to control reactivity and prevent side reactions.

  • Procedure:

    • In a primary reactor, dissolve 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine (e.g., 6.1 mol) in dry pyridine (16 L).[10]

    • Cool the solution to between -40 and -30 °C.[10]

    • In a separate vessel, suspend the corresponding acyl chloride of the protected acid fragment (formula II in the patent) in dry dichloromethane (DCM).[10]

    • Slowly and gradually add the acyl chloride suspension to the cooled pyridine solution. Monitor the reaction for the complete consumption of the indazole-amine starting material via HPLC.[10]

    • Once the reaction is complete (typically after about 1 hour), evaporate the solvent.[10]

    • Add DCM, methanol, and methyl tert-butyl ether (MTBE) sequentially to triturate the product.[10]

    • Filter the resulting solid, wash with a DCM/MTBE/MeOH mixture, and dry under vacuum to yield the purified, protected Entrectinib intermediate with >95% purity.[10]

Step 2: Deprotection

  • Rationale: The acid fragment often carries a protecting group (e.g., a trifluoroacetyl group on a secondary amine) to prevent unwanted side reactions.[1][10] This group is now removed under basic conditions to reveal the final Entrectinib structure.

  • Procedure:

    • Dissolve the protected intermediate in methanol.[10]

    • Add a solution of potassium carbonate (K₂CO₃) in a water/methanol mixture at 10 °C.[10]

    • Filter the solution and add it dropwise into water to precipitate the product.[10]

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain amorphous Entrectinib.[10]

Step 3: Final Crystallization

  • Rationale: The final API is often required in a specific, stable crystalline form for pharmaceutical formulation. Recrystallization from a defined solvent system achieves this.

  • Procedure:

    • Suspend the amorphous Entrectinib in ethanol and heat to reflux.[10]

    • Cool the solution and add water. Seeding with crystals of the desired form may be necessary to initiate crystallization.[10]

    • Stir the suspension for an extended period (e.g., 72 hours) to ensure complete conversion.[10]

    • Filter the crystalline product and dry under vacuum.[10]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful use.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a gradient of acetonitrile and water (often with additives like formic acid or trifluoroacetic acid) is typically employed.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediate and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the intermediate, ensuring the correct connectivity and substitution pattern.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify key functional groups present in the molecule.[11]

Safety and Handling

All synthesis steps should be conducted in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[8] Refer to the Material Safety Data Sheet (MSDS) for each specific reagent before use.

Conclusion

This compound is a non-negotiable, high-value intermediate in the synthesis of Entrectinib. The synthetic and application protocols detailed herein provide a robust framework for its preparation and use. Mastery of this chemistry is essential for any organization aiming to produce Entrectinib efficiently and at a high standard of quality, ultimately supporting the delivery of this critical therapy to patients with NTRK fusion-positive and ROS1-positive cancers.

References

  • Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Jinan Rouse Industry Co., Ltd. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
  • Technical Disclosure Commons. (2024). Process for the preparation of crystalline Form R of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-yl-amino)-benzamide.
  • Technical Disclosure Commons. (2022). Process for the preparation of amorphous form of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-yl-amino)-benzamide.
  • Google Patents. (n.d.). Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
  • PharmaCompass. (n.d.). Entrectinib | Drug Information, Uses, Side Effects, Chemistry.
  • Bertin Bioreagent. (n.d.). Entrectinib - Biochemicals.
  • ResearchGate. (2022). Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusionpositive, Recurrent or Advanced Solid Tumors.
  • LookChem. (n.d.). Cas 1108745-30-7,this compound.
  • National Center for Biotechnology Information. (n.d.). Entrectinib. PubChem Compound Database.
  • Google Patents. (n.d.). WO2019018570A1 - Pharmaceutical compositions comprising entrectinib.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Jinan Rouse Industry Co., Ltd. (n.d.). 5-(3,5-Difluorobencil)-1H-Azol-3-amina CAS 1108745-30-7.
  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).

Sources

The Role of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Modern Drug Discovery: Application Notes and Protocols for a Key Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors remains a paramount objective. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for interaction with the ATP-binding sites of various kinases. 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine has solidified its position as one such critical building block. Its true potential was realized as a cornerstone in the synthesis of Entrectinib (RXDX-101), a potent, CNS-active inhibitor of the Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] The indazole core, coupled with the specific difluorobenzyl moiety, provides a foundational structure for developing inhibitors that target key oncogenic drivers in a range of malignancies, most notably in non-small cell lung cancer (NSCLC).[1][3]

This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of inhibitors derived from this scaffold, provide detailed, field-proven protocols for their evaluation, and offer insights into the interpretation of the generated data. The aim is to equip researchers with the necessary tools to effectively leverage the this compound scaffold in their drug discovery pipelines.

Mechanism of Action: Dual Inhibition of Key Oncogenic Drivers

The therapeutic efficacy of compounds derived from this compound, such as Entrectinib, stems from their ability to act as ATP-competitive inhibitors of specific tyrosine kinases.[4][5] These kinases, when constitutively activated through genetic alterations like gene fusions, become potent oncogenic drivers, promoting uncontrolled cell proliferation and survival.

Entrectinib and its analogs potently inhibit Trk, ROS1, and ALK kinases, which share a high degree of homology in their ATP-binding pockets. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the autophosphorylation and subsequent activation of the kinase. This, in turn, abrogates downstream signaling through critical pathways, including:

  • RAS-MAPK Pathway: Inhibition of this pathway curtails cell proliferation.

  • PI3K-AKT Pathway: Blocking this cascade promotes apoptosis and inhibits cell survival.

  • JAK-STAT Pathway: Attenuation of this pathway further contributes to the suppression of cell growth and survival signals.

The collective inhibition of these pathways leads to cell cycle arrest and the induction of apoptosis in tumor cells dependent on Trk, ROS1, or ALK signaling.[1][6]

Diagram 1: Simplified Signaling Pathway of ALK/ROS1 Inhibition

ALK_ROS1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1_Fusion ALK/ROS1 Fusion Protein p_ALK_ROS1 Phosphorylated ALK/ROS1 ALK/ROS1_Fusion->p_ALK_ROS1 Autophosphorylation Inhibitor 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine Derivative (e.g., Entrectinib) Inhibitor->ALK/ROS1_Fusion Binds to ATP pocket Apoptosis Apoptosis Inhibitor->Apoptosis ATP ATP ATP->ALK/ROS1_Fusion Blocked RAS_RAF_MEK_ERK RAS-MAPK Pathway p_ALK_ROS1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway p_ALK_ROS1->PI3K_AKT JAK_STAT JAK-STAT Pathway p_ALK_ROS1->JAK_STAT Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription PI3K_AKT->Apoptosis Inhibits JAK_STAT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

A simplified representation of the mechanism of action.

Quantitative Data: Potency of Entrectinib

The following table summarizes the in vitro inhibitory potency of Entrectinib, a key drug molecule synthesized from the this compound scaffold, against its primary kinase targets.

Kinase TargetIC50 (nM)Reference(s)
TrkA1[2][6]
TrkB3[2][6]
TrkC5[2][6]
ROS17-12[2][6]
ALK7-12[2][6]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in biochemical assays. These values may vary slightly depending on the specific assay conditions.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by including appropriate controls and clear endpoints. They provide a robust framework for evaluating novel compounds derived from the this compound scaffold.

Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric Format)

Objective: To determine the in vitro potency (IC50) of a test compound against target kinases (e.g., ALK, ROS1).

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Recombinant human kinase (e.g., ALK, ROS1)

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compound (serially diluted)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a broad concentration range (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and kinase reaction buffer.

  • Initiation of Reaction: Add the diluted test compound or DMSO (vehicle control) to the wells. Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Washing: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Diagram 2: Workflow for Biochemical Kinase Inhibition Assay

A step-by-step workflow for the radiometric kinase assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of a test compound on cancer cell lines with known ALK or ROS1 fusions.

Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.

Recommended Cell Lines:

  • ALK-positive: NCI-H2228 (NSCLC, EML4-ALK fusion), Karpas-299 (Anaplastic Large Cell Lymphoma, NPM-ALK fusion)[7]

  • ROS1-positive: HCC78 (NSCLC, SLC34A2-ROS1 fusion)[8][9]

  • ALK/ROS1-negative control: A549 (NSCLC, wild-type ALK and ROS1)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To determine if the observed anti-proliferative effect of a test compound is due to the induction of apoptosis.

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Cell Treatment: Treat cells with the test compound at concentrations around its GI50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.[11]

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.[11]

    • Annexin V-negative / PI-positive: Necrotic cells.[11]

Diagram 3: Interpretation of Annexin V/PI Staining Results

Quadrant analysis of flow cytometry data for apoptosis.

Protocol 4: Western Blotting for Phospho-Kinase Analysis

Objective: To confirm the mechanism of action by assessing the inhibition of target kinase phosphorylation and downstream signaling.

Rationale: This technique allows for the visualization of the phosphorylation status of specific proteins, providing direct evidence of target engagement and pathway modulation.

Procedure:

  • Cell Lysis: Treat cells with the test compound for a short duration (e.g., 2-4 hours) and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[12][13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-ALK, p-ROS1) and downstream effectors (e.g., p-AKT, p-ERK), as well as antibodies for the total protein as loading controls.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[14]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion: A Versatile Scaffold for Targeted Therapy

This compound has proven to be a highly valuable scaffold in the development of targeted cancer therapies. Its incorporation into Entrectinib has led to a clinically approved drug that offers significant benefits to patients with tumors harboring Trk, ROS1, or ALK fusions. The protocols and insights provided in this guide are intended to facilitate the exploration of novel inhibitors based on this privileged structure. By employing a systematic and rigorous approach to their evaluation, researchers can continue to build upon the success of this scaffold and develop the next generation of life-saving kinase inhibitors.

References

  • An updated review on Therapeutic potential of Entrectinib as a promising TrK, ROS 1, and ALK inhibitor in solid tumors and lung cancer. (URL: [Link])
  • Entrectinib is a Pan-Trk/ROS1/ALK Inhibitor for IPF and Solid Tumor Research. (URL: [Link])
  • Safety and Antitumor Activity of the Multitargeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib: Combined Results from Two Phase I Trials (ALKA-372-001 and STARTRK-1). (URL: [Link])
  • Annexin V-FITC Staining Protocol for Apoptosis Detection. (URL: [Link])
  • Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1). (URL: [Link])
  • Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indic
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (URL: [Link])
  • Annexin V PI Staining Guide for Apoptosis Detection. (URL: [Link])
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])
  • Novel Targets in Non-Small Cell Lung Cancer: ROS1 and RET Fusions. (URL: [Link])
  • Identifying and Targeting ROS1 Gene Fusions in Non–Small Cell Lung Cancer. (URL: [Link])
  • ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Prolifer
  • New Human Lung Adenocarcinoma Cell Line Harboring the EML4-ALK Fusion Gene. (URL: [Link])
  • Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening. (URL: [Link])
  • Non–Small Cell Lung Cancer Cells Acquire Resistance to the ALK Inhibitor Alectinib by Activating Alternative Receptor Tyrosine Kinases. (URL: [Link])
  • Effects of ALK kinase inhibitors on cell proliferation and apoptosis in H3122, H3122/TR1, H3122/TR2, and H1299 cells. (URL: [Link])
  • DS-6051b-inhibited patient-derived lung cancer cell lines with ROS1... (URL: [Link])
  • ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. (URL: [Link])
  • ALK inhibitors elicit cell-cycle arrest, but not cell death, in ALK-driven neuroblastomas. (URL: [Link])
  • Detection of Phosphorylated Proteins by Western Blotting. (URL: [Link])
  • Identifying and targeting ROS1 gene fusions in non-small cell lung cancer. (URL: [Link])
  • ROS-1 Fusions in Non-Small-Cell Lung Cancer: Evidence to D
  • Development and Validation of an Ecofriendly, Rapid, Simple and Sensitive UPLC-MS/MS Method for Entrectinib Quantification in Plasma for Therapeutic Drug Monitoring. (URL: [Link])
  • General Protocol for Western Blotting. (URL: [Link])
  • Biochemical and cellular profile of entrectinib. A, chemical structure... (URL: [Link])
  • Liquid biopsy for monitoring anaplastic lymphoma kinase inhibitors in non-small cell lung cancer: two cases compared. (URL: [Link])

Sources

Application Note: Protocol for the Solubilization of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: The Challenge of Poor Aqueous Solubility in Drug Discovery

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a heterocyclic amine belonging to the indazole class of compounds[1]. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents approved for clinical use[2][3][4]. As an intermediate used in the synthesis of the multi-kinase inhibitor Entrectinib, this compound and its analogs are of significant interest for screening in various biological assays[1][5][6].

Physicochemical Profile & Solubilization Strategy

Before attempting solubilization, it is critical to understand the compound's properties. While extensive experimental solubility data for this specific intermediate is not publicly available[10], its structure—characterized by aromatic rings and a fluorinated benzyl group—suggests low water solubility.

ParameterValueSource / Method
Molecular Formula C₁₄H₁₁F₂N₃Chemical Database[1]
Molecular Weight 259.25 g/mol Calculated[1]
Appearance Yellow to off-white powderSupplier Data[11][12]
Predicted Solubility Low in aqueous buffersBased on structural motifs common in poorly soluble kinase inhibitors[8]

Given the predicted low aqueous solubility, a "solvent-first" approach is necessary. The optimal strategy involves dissolving the compound in a strong, water-miscible organic solvent to create a high-concentration stock solution, which can then be serially diluted into the final aqueous assay buffer or cell culture medium[13][14].

Dimethyl Sulfoxide (DMSO) is the universally recommended solvent for this purpose in drug discovery settings[9][15]. Its strong dissolving power for both polar and nonpolar compounds, miscibility with aqueous media, and high boiling point (reducing evaporation) make it ideal for preparing and storing compound stock solutions[15]. However, DMSO is not inert and can exert biological effects, including cytotoxicity and differentiation induction, typically at concentrations above 0.5% (v/v)[16][17][18]. Therefore, the core principle of this protocol is to use 100% DMSO to create a high-concentration primary stock and then perform sufficient dilution to ensure the final concentration in the assay is non-perturbing.

Core Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a 10 mM master stock solution in DMSO, a standard concentration for primary compound stocks in screening libraries.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade (Anhydrous or low-water content is preferred)

  • Calibrated analytical balance

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Calibrated pipettes and sterile, low-retention filter tips

  • (Optional) Sonicator water bath

  • (Optional) 0.22 µm syringe filter (PTFE membrane, DMSO-compatible)

Step-by-Step Methodology
  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The formula is:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock:

    • Mass (mg) = 10 mM × 1 mL × 259.25 g/mol / 1000 = 2.59 mg

  • Weigh Compound: On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 2.59 mg) of this compound powder directly into a sterile 1.5 mL microcentrifuge tube.

    • Expert Tip: For small quantities, it is often easier and more accurate to weigh a slightly larger amount (e.g., 5.18 mg) and adjust the solvent volume accordingly (e.g., to 2 mL) to minimize weighing errors.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of sterile-filtered DMSO (e.g., 1 mL for 2.59 mg) to the tube containing the compound.

  • Ensure Complete Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles or cloudiness remains.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature. Gentle warming in a 37°C water bath can also be used, but do not overheat, as it may degrade the compound. Allow the solution to return to room temperature before proceeding.

  • Sterile Filtration (Recommended): For cell-based assays, ensuring the sterility of the stock solution is critical. Draw the DMSO solution into a sterile syringe, attach a 0.22 µm DMSO-compatible syringe filter, and dispense the solution into a new, sterile, labeled tube[19]. This step removes any potential microbial contaminants or particulate matter.

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in clearly labeled, tightly sealed tubes[20].

    • Labeling: Include compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • Storage: Store aliquots protected from light at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) [19][20].

Application Protocol: Preparing Working Solutions for Biological Assays

The master stock solution must be diluted to the final desired concentration in the appropriate aqueous medium (e.g., cell culture media, assay buffer). The primary goal is to minimize the final DMSO concentration.

Key Considerations
  • Final DMSO Concentration: The final concentration of DMSO in the assay should ideally be ≤0.1% to minimize solvent-induced artifacts. While some robust cell lines may tolerate up to 0.5%, this should be determined empirically[16][17][19]. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used in the highest compound concentration test group.

  • Preventing Precipitation: When diluting the DMSO stock into an aqueous buffer, the compound can sometimes precipitate out of solution (a phenomenon known as "crashing out"). To mitigate this, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or mixing to ensure rapid dispersion[13].

Example Dilution Workflow: Preparing a 10 µM Working Solution

This example demonstrates a two-step serial dilution from a 10 mM master stock to a final assay concentration of 10 µM, ensuring the final DMSO concentration is 0.1%.

  • Thaw Master Stock: Thaw one aliquot of the 10 mM master stock at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Prepare Intermediate Dilution: Create an intermediate dilution in your assay medium. For example, to make a 100 µM intermediate solution (a 1:100 dilution):

    • Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.

    • Add 10 µL of the 10 mM DMSO stock to the medium.

    • Cap and vortex immediately to mix thoroughly. The DMSO concentration in this intermediate solution is now 1%.

  • Prepare Final Working Solution: Perform the final dilution to achieve the desired 10 µM concentration. For example, to make 1 mL of a 10 µM working solution (a 1:10 dilution from the intermediate):

    • Pipette 900 µL of pre-warmed cell culture medium into a sterile tube.

    • Add 100 µL of the 100 µM intermediate solution.

    • Mix thoroughly. This is your final 10 µM working solution.

    • The final DMSO concentration in this solution is 0.1% . This solution can now be added to the cells or biochemical reaction.

Recommended Final DMSO Concentrations for Assays
Assay Type / DurationRecommended Max. Final DMSO % (v/v)Rationale & Key Considerations
Biochemical/Enzyme Assays < 1%Proteins are generally more tolerant, but high DMSO can still cause unfolding or direct inhibition. Check enzyme tolerance specifically[21].
Short-term Cell Assays (< 24h) ≤ 0.5%Most cell lines tolerate this for short periods. However, sensitive cell types may still show effects[22].
Long-term Cell Assays (≥ 24h) ≤ 0.1%Minimizes cumulative toxicity, effects on cell proliferation, and differentiation. For very sensitive assays (e.g., primary neurons, stem cells), aim for ≤ 0.05%[17].
Vehicle Control Match to highest test concentrationCRITICAL: This control isolates the effect of the compound from the effect of the solvent.

Visualized Workflows and Logic

To ensure clarity, the following diagrams illustrate the described protocols and the underlying decision-making process.

G cluster_0 Part 1: Master Stock Preparation cluster_1 Part 2: Working Solution Preparation (Example) A Compound Powder B Weigh 2.59 mg A->B C Add 1 mL of 100% DMSO B->C D Vortex / Sonicate (Ensure Full Dissolution) C->D E 10 mM Master Stock D->E F Aliquot & Store at -80°C E->F G Thaw One Aliquot of 10 mM Stock H Intermediate Dilution (10 µL Stock + 990 µL Media) G->H I 100 µM Solution (1% DMSO) H->I J Final Dilution (100 µL Intermediate + 900 µL Media) I->J K 10 µM Working Solution (0.1% DMSO) J->K L Add to Biological Assay K->L G A Is the compound soluble in aqueous buffer? B No (Predicted for this compound) A->B C Use Solvent-First Approach B->C D Select Primary Solvent: 100% DMSO C->D H Always include a Vehicle Control (Media + DMSO) C->H E Rationale: - High dissolving power - Miscible with media D->E F Key Constraint: Solvent can be cytotoxic D->F G Mitigation Strategy: Keep final assay concentration of DMSO as low as possible (e.g., < 0.1%) F->G

Caption: Decision logic for compound solubilization strategy.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility.
  • National Institutes of Health (NIH). (2023, November 21). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Avicenna Journal of Medical Biochemistry. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
  • PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
  • Books. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility Available.
  • National Institutes of Health (NIH). (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo....
  • National Institutes of Health (NIH). (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
  • LookChem. (n.d.). Cas 1108745-30-7,this compound.
  • ResearchGate. (2021, April 20). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • National Center for Biotechnology Information. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Guoding Pharma. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
  • National Institutes of Health (NIH). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubChem. (n.d.). 1H-Indazol-5-amine.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

The Strategic Application of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry, most notably as a crucial intermediate in the synthesis of Entrectinib.[1][2] Entrectinib is a potent tyrosine kinase inhibitor used in the treatment of various cancers.[3] The indazole core is a privileged scaffold in drug discovery, and the ability to functionalize it further through robust and versatile chemical reactions is of paramount importance. Palladium-catalyzed cross-coupling reactions provide an elegant and powerful toolkit for the synthesis of complex molecules from readily available precursors, enabling the construction of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

This technical guide provides an in-depth exploration of the application of this compound in palladium-catalyzed reactions, with a focus on the Buchwald-Hartwig amination. While direct literature examples of this specific substrate in a broad range of palladium-catalyzed reactions are limited, this guide will provide a detailed, representative protocol for its N-arylation, based on well-established principles for similar 3-aminoindazoles. The causality behind experimental choices will be thoroughly explained to empower researchers to adapt and optimize these methods for their specific synthetic challenges.

Palladium-Catalyzed Reactions on the Indazole Scaffold: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have revolutionized the way organic chemists approach the synthesis of complex molecules. For the indazole scaffold, several types of palladium-catalyzed reactions are of particular importance for creating diversity and building molecular complexity.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2] This reaction enables the coupling of amines with aryl halides or triflates, a transformation that is often challenging using traditional methods. The general catalytic cycle is depicted below.

Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(L2)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'' - HX Pd(II)_Amide_Complex Ar-Pd(II)(L2)-NR'R'' Amine_Coordination->Pd(II)_Amide_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amide_Complex->Reductive_Elimination Product Ar-NR'R'' Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd(0)L2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium(II) amide complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, as it influences the rate of both oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4] This reaction is widely used in the synthesis of biaryls and other conjugated systems. For indazole derivatives, this reaction is typically employed to introduce aryl or heteroaryl substituents at halogenated positions.

Application Notes and Protocols: N-Arylation of this compound

This section provides a detailed, representative protocol for the Buchwald-Hartwig N-arylation of this compound with an aryl bromide. This protocol is based on established procedures for similar 3-aminoindazoles and serves as a robust starting point for further optimization.

Experimental Protocol: Palladium-Catalyzed N-Arylation

Objective: To synthesize N-aryl-5-(3,5-difluorobenzyl)-1H-indazol-3-amine derivatives via a Buchwald-Hartwig cross-coupling reaction.

Reaction Scheme:

Materials:

Reagent/MaterialCAS NumberMolecular WeightPurpose
This compound1108745-30-7259.25 g/mol Starting Material
Aryl BromideVariesVariesCoupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol Palladium Precatalyst
Xantphos161265-03-8578.68 g/mol Ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol Base
Toluene108-88-392.14 g/mol Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying Agent
Ethyl Acetate141-78-688.11 g/mol Extraction Solvent
BrineN/AN/AAqueous Wash
Silica Gel7631-86-960.08 g/mol Chromatography Stationary Phase

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 259 mg), the aryl bromide (1.2 mmol), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-(3,5-difluorobenzyl)-1H-indazol-3-amine.

Causality Behind Experimental Choices
  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air, which can lead to catalyst deactivation.[5] Performing the reaction under an inert atmosphere of argon or nitrogen is crucial to maintain catalytic activity.

  • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, air-stable palladium(0) source that is readily reduced in situ to the active Pd(0) catalyst.

  • Ligand (Xantphos): Xantphos is a bulky, electron-rich bisphosphine ligand. Its wide bite angle is well-suited for promoting reductive elimination, the final step in the catalytic cycle, which is often rate-limiting. This helps to prevent side reactions and improve product yields.

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide is a common choice for Buchwald-Hartwig aminations due to its high basicity and compatibility with a wide range of substrates.

  • Solvent (Toluene): Toluene is a non-polar, high-boiling solvent that is suitable for the reaction temperatures typically required for Buchwald-Hartwig aminations. It is also relatively easy to remove under reduced pressure. Degassing the solvent is important to remove dissolved oxygen.

Data Presentation: Expected Outcomes and Characterization

The yield of the N-arylated product will depend on the specific aryl bromide used. Generally, electron-poor aryl bromides tend to react more readily than electron-rich ones.

Aryl BromideExpected Yield RangeNotes
4-Bromotoluene70-85%Electron-donating group may slightly decrease reactivity.
4-Bromobenzonitrile80-95%Electron-withdrawing group enhances reactivity.
2-Bromopyridine60-75%Heteroaromatic halides can sometimes be more challenging substrates.

The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.

Visualization of the Experimental Workflow

Experimental Workflow for Buchwald-Hartwig N-Arylation cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents Add this compound, aryl bromide, NaOtBu, Pd2(dba)3, and Xantphos to a dry Schlenk tube. Add_Solvent Add anhydrous, degassed toluene. Add_Reagents->Add_Solvent Heat_Stir Seal the tube and heat to 100-110 °C with vigorous stirring. Add_Solvent->Heat_Stir Monitor Monitor reaction progress by TLC or LC-MS. Heat_Stir->Monitor Cool_Dilute Cool to room temperature, dilute with ethyl acetate, and filter through celite. Monitor->Cool_Dilute Reaction Complete Extract Wash with water and brine. Cool_Dilute->Extract Dry_Concentrate Dry the organic layer and concentrate. Extract->Dry_Concentrate Purify Purify by flash column chromatography. Dry_Concentrate->Purify

Sources

Preparation of amorphous N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preparation and Characterization of Amorphous N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] Derivatives

Introduction: The Significance of the Amorphous State in Modern Pharmaceutics

In contemporary drug development, a significant portion of new chemical entities exhibit poor aqueous solubility, a major impediment to achieving adequate oral bioavailability.[1][2] The crystalline state, while thermodynamically stable, often requires substantial energy to break its lattice structure for dissolution, limiting the rate and extent of drug absorption.[3] Amorphization, the process of converting a crystalline solid into a disordered, higher-energy amorphous state, is a premier strategy to overcome this challenge.[4][5][6] Amorphous materials lack long-range molecular order and possess higher free energy, which can translate to a dramatic increase in apparent solubility and dissolution rates, thereby enhancing bioavailability.[1][3]

This guide focuses on N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivatives, a scaffold present in several potent kinase inhibitors used in targeted cancer therapy. A notable example is Entrectinib, for which N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide serves as a key intermediate.[7][8] Given the typically poor solubility of such complex heterocyclic compounds, formulating them in an amorphous form is a critical enabling technology.

This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the synthesis of the crystalline precursor, its conversion into a stable amorphous form, and the rigorous characterization required to ensure product quality and performance.

Part I: Synthesis of the Crystalline Precursor

Before an amorphous form can be generated, the crystalline active pharmaceutical ingredient (API) must be synthesized. The general pathway involves the construction of the core intermediate, 5-(3,5-difluorobenzyl)-1H-indazol-3-ylamine, followed by its coupling with a substituted benzoic acid derivative.

Causality in Synthesis Design

The synthetic route is designed for efficiency and scalability. The initial steps focus on creating the key indazole amine intermediate.[9][10] A crucial subsequent step is the amide bond formation, which couples the two main fragments of the molecule. A representative synthesis is outlined in a patent for a related derivative.[11][12] The final purification steps are designed to yield a highly pure, crystalline material, which is an essential starting point for controlled amorphization. Any crystalline impurities in the starting material can act as seeds, promoting unwanted recrystallization in the final amorphous product.

cluster_synthesis Synthetic Pathway for Crystalline Precursor A 2-Fluoro-5-formylbenzonitrile + (3,5-Difluorophenyl)magnesium bromide B Intermediate Alcohol A->B Grignard Reaction C Halogenated Intermediate B->C Halogenation D 5-(3,5-difluorobenzyl)-1H-indazol-3-ylamine C->D Cyclization with Hydrazine Hydrate F Crystalline N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] Derivative D->F Amide Coupling E Substituted Benzoic Acid Derivative E->F

Caption: Generalized synthetic pathway for N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivatives.

Part II: Engineering the Amorphous Form as a Solid Dispersion

While pure amorphous APIs offer a solubility advantage, their high internal energy makes them inherently unstable and prone to recrystallization.[2] The industry-standard solution is to create an Amorphous Solid Dispersion (ASD), where the API is molecularly dispersed within a polymeric carrier.[13]

The Scientific Rationale for Amorphous Solid Dispersions (ASDs)

The polymer serves several critical functions to kinetically stabilize the amorphous API:

  • Increased Glass Transition Temperature (Tg): The polymer, chosen for its high Tg, elevates the Tg of the overall mixture. Storage below this temperature significantly reduces molecular mobility, kinetically trapping the API in its amorphous state.[1][14]

  • Physical Barrier: Polymer chains create a physical barrier to the long-range molecular diffusion required for crystal nucleation and growth.[2]

  • Specific Interactions: Favorable interactions, such as hydrogen bonding between the API and the polymer, can further reduce the thermodynamic driving force for crystallization.[15]

  • Inhibition of Precipitation: Upon dissolution, certain polymers can act as "parachute" formers, maintaining a supersaturated state of the drug in solution and preventing rapid precipitation.[6]

Key Methodologies for Preparing ASDs

The choice of method depends on the physicochemical properties of the API and polymer, such as thermal stability and solvent solubility.[13][14]

  • Spray Drying: This is a robust and scalable solvent-based method.[16][17][18] A solution containing both the API and polymer is atomized into fine droplets inside a hot drying chamber. The rapid evaporation of the solvent "freezes" the components in a disordered, amorphous state.[18] This technique is particularly suitable for thermosensitive compounds and has been explicitly documented for preparing amorphous N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivatives.[19]

  • Hot-Melt Extrusion (HME): HME is a solvent-free, continuous manufacturing process.[20][21] A physical mixture of the API and a thermoplastic polymer is heated and mixed under high shear in an extruder, forming a molten solution.[15][22] This molten mass is then extruded and cooled rapidly to form the ASD. HME is an environmentally friendly "green technique" but is only suitable for thermally stable APIs.[20]

  • Solvent Evaporation / Anti-Solvent Precipitation: These are common laboratory-scale techniques. A patent describes the precipitation of an amorphous N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivative by adding a solution of the compound into water (an anti-solvent).[11] This rapid change in solubility forces the compound out of solution before it has time to organize into a crystalline lattice.

Part III: Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for preparing an amorphous solid dispersion of a representative N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivative via spray drying, based on established methods.[19]

cluster_workflow Amorphous Solid Dispersion (ASD) Preparation Workflow prep 1. Solution Preparation API + Polymer dissolved in common solvent (e.g., DMF) spray 2. Spray Drying Atomization into hot gas stream for rapid solvent evaporation prep->spray collect 3. Powder Collection Separation of solid particles from gas stream via cyclone spray->collect dry 4. Secondary Drying Vacuum oven at elevated temp to remove residual solvent collect->dry

Caption: Experimental workflow for preparing ASDs via spray drying.

Protocol: Preparation of Amorphous Derivative by Spray Drying

Objective: To prepare a 25% (w/w) drug-loaded ASD of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-yl-amino)-benzamide with Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA 64).

1. Solution Preparation: a. Weigh 2.5 g of the crystalline API and 7.5 g of PVP/VA 64. b. Dissolve both components in a suitable volume of a common solvent, such as dimethylformamide (DMF)[19] or a dichloromethane/methanol mixture, to achieve a final solids concentration of 5-10% (w/v). c. Stir the solution until all solids are completely dissolved. Filter the solution through a 0.22 µm filter to remove any particulate matter.

  • Causality Check: A clear, particle-free solution is essential to prevent nozzle clogging and ensure a homogeneous dispersion in the final product.

2. Spray Dryer Setup and Operation: a. Set up the spray dryer with a standard two-fluid nozzle. b. Equilibrate the system to the target parameters. These must be optimized for each specific API-polymer system, but typical starting points are:

  • Inlet Temperature: 100-140 °C. The temperature must be high enough for efficient solvent evaporation but below the degradation temperature of the API.
  • Atomization Gas Flow Rate: Set to achieve a fine mist.
  • Solution Feed Rate: 5-15 mL/min. This is balanced with the inlet temperature to control the outlet temperature.
  • Aspirator/Drying Gas Flow: Set to a high level (e.g., 80-100%) to ensure efficient drying and particle transport. c. Once the system is stable (indicated by a steady outlet temperature, typically 50-70 °C), begin feeding the prepared solution.
  • Causality Check: The rapid quenching of droplets from a high-temperature, low-mobility solution to a low-temperature, high-viscosity solid is critical for forming and maintaining the amorphous state.[18]

3. Product Collection: a. The dried powder is separated from the gas stream in a cyclone collector. b. After the feed solution is exhausted, continue running the drying gas for 5-10 minutes to purge the system and collect any remaining product.

4. Secondary Drying: a. Transfer the collected powder to a vacuum oven. b. Dry the powder at 50-60 °C under vacuum for 12-24 hours to remove any residual solvent.

  • Causality Check: Residual solvent can act as a plasticizer, lowering the Tg of the ASD and dramatically increasing the risk of recrystallization during storage.[23] This step is non-negotiable for ensuring long-term stability.

Part IV: Essential Characterization of the Amorphous State

Confirming the successful preparation of a fully amorphous and homogeneous ASD is a self-validating process that requires orthogonal analytical techniques.

cluster_char Amorphous State Characterization Workflow start Amorphous Powder Sample pxrd 1. PXRD Analysis Confirm absence of crystalline Bragg peaks start->pxrd dsc 2. DSC Analysis Measure Glass Transition (Tg) Confirm single Tg for miscibility pxrd->dsc tga 3. TGA Analysis Quantify residual solvent & assess thermal stability dsc->tga report Verified Amorphous Solid Dispersion tga->report

Caption: A logical workflow for the comprehensive characterization of amorphous solids.

Protocol: Analytical Workflow for Amorphous Characterization

1. Powder X-Ray Diffraction (PXRD):

  • Principle: PXRD is the definitive technique for distinguishing between crystalline and amorphous materials. Crystalline solids produce sharp, characteristic Bragg diffraction peaks, while amorphous materials produce a broad, diffuse "halo."[24][25]
  • Method: Scan the sample over a 2θ range of 2-40°.
  • Acceptance Criterion: The diffractogram must show a complete absence of sharp peaks, confirming the material is amorphous. The detection limit is typically 1-5% crystallinity.[26][27]

2. Differential Scanning Calorimetry (DSC):

  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect thermal events like the glass transition (Tg), crystallization, and melting.[28]
  • Method: Heat the sample (typically 3-5 mg in a sealed aluminum pan) at a controlled rate (e.g., 10 °C/min).
  • Acceptance Criteria:
  • A single, distinct glass transition (Tg) should be observed, indicating a homogeneous, miscible system.[24]
  • No melting endotherm corresponding to the crystalline API should be present.
  • The absence of a crystallization exotherm upon heating indicates good thermal stability.

3. Thermogravimetric Analysis (TGA):

  • Principle: TGA measures the change in mass of a sample as a function of temperature, allowing for the quantification of volatile components like residual solvent.
  • Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
  • Acceptance Criterion: The percentage of mass loss below the decomposition temperature should be within acceptable limits (typically <1-2%), confirming effective secondary drying.
Table 1: Expected Analytical Results for a Successful ASD
Analytical TechniqueParameterExpected Result for Crystalline APIExpected Result for Amorphous Solid Dispersion (ASD)Rationale
PXRD DiffractogramSeries of sharp Bragg peaksA single broad "halo" patternConfirms the absence of long-range molecular order.[24]
DSC Thermal EventsSharp melting endotherm at TmA single glass transition at TgTg is the hallmark of an amorphous material; a single Tg confirms API-polymer miscibility.[24]
TGA Mass LossMinimal mass loss before decompositionStepwise mass loss corresponding to residual solventQuantifies the removal of plasticizing solvents.

Part V: Long-Term Stability Assessment

The ultimate test of an ASD is its ability to remain amorphous throughout the product's shelf-life. Accelerated stability studies are performed under stressed conditions of temperature and humidity to predict long-term behavior.[23]

Protocol: Accelerated Physical Stability Study
  • Sample Storage: Place the ASD powder in open dishes and in sealed vials (to simulate packaging) inside a stability chamber set to 40 °C and 75% relative humidity (RH).[29]

  • Time Points: Pull samples at initial (t=0), 1-week, 2-week, 4-week, and 3-month intervals.

  • Analysis: At each time point, analyze the samples using PXRD and DSC.

  • Evaluation: Monitor for the appearance of any Bragg peaks in the PXRD diffractogram or changes in the Tg (e.g., appearance of a melting peak) in the DSC thermogram. The formulation is considered stable under these conditions if no evidence of recrystallization is observed.[29]

  • *Causality Check: Moisture is a potent plasticizer that can significantly lower the Tg of an ASD, increasing molecular mobility and accelerating crystallization.[23][29] This test is a critical indicator of the formulation's robustness.

Conclusion

The preparation of amorphous N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl] derivatives represents a critical strategy for enhancing the oral bioavailability of this important class of therapeutic agents. By converting the poorly soluble crystalline form into a high-energy amorphous solid dispersion, significant gains in dissolution and absorption can be realized. Success, however, is not merely in the preparation but is fundamentally reliant on a deep understanding of the underlying physical chemistry and a commitment to rigorous, multi-faceted characterization.

Technologies like spray drying and hot-melt extrusion provide scalable platforms for ASD manufacturing. The protocols and analytical workflows detailed in this guide—spanning from initial synthesis to final stability testing—provide a robust, self-validating framework. By adhering to these principles of causality, characterization, and control, researchers and developers can confidently harness the power of the amorphous state to advance promising molecules from the laboratory to the clinic.

References

  • Hot Melt Extrusion for Amorphous Solid Dispersions: Temperature and Moisture Activated Drug–Polymer Interactions for Enhanced Stability.
  • Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. MDPI.
  • Hot melt extrusion (HME)
  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Online Press.
  • Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes.
  • Operational advantages of using hot melt extrusion to create amorphous solid dispersions. AbbVie Contract Manufacturing.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. Drug Development & Delivery.
  • Spray drying formulation of amorphous solid dispersions. PubMed.
  • Process for the preparation of amorphous form of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]. Technical Disclosure Commons.
  • Spray-dried amorphous solid dispersions and method for preparation.
  • Spray Drying of Amorphous Dispersions. Pharmaceutical Technology.
  • Amorphous drug delivery systems: molecular aspects, design, and performance. Semantic Scholar.
  • Role of Amorphous State in Drug Delivery.
  • Physical stability of amorphous solid dispersions : historical examples and shelf-life extrapol
  • Why does the amorphous form of drug have better bioavailability than crystalline counterparts?.
  • Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC - NIH.
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH.
  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
  • Investigation of the stability of amorphous solid dispersions. KU Leuven.
  • Developing Amorphous Pharmaceuticals: Opportunity and Necessity. American Pharmaceutical Review.
  • Amorphous Active Pharmaceutical Ingredients in Preclinical Studies: Preparation, Characterization, and Formulation.
  • Recent Advances in Coamorphous Systems of Natural Active Pharmaceutical Ingredients: Preparations, Characterizations, and Applic
  • Accelerated Physical Stability Testing of Amorphous Dispersions.
  • Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. MDPI.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro.
  • Process for preparation of amorphous form of a drug.
  • Stabilization of Amorphous APIs. Pharmaceutical Technology.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. PubMed.
  • Characterization Of Amorphous Pharmaceuticals By DSC Analysis. Lab.Equipment.
  • Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. Semantic Scholar.
  • Recent advances in the characterization of amorphous pharmaceuticals by X-ray diffractometry.
  • Process for the preparation of crystalline Form R of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]. Technical Disclosure Commons.
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
  • 5-(3,5-difluorobenzyl)-1H-indazol-3-ylamine CAS 1108745-30-7. Henan Alfa Chemical Co., Ltd.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • 5-(3,5-difluorobenzyl)-1H-indazol-3-amine. ChemicalBook.
  • A Process For Preparation Of 3,5 Difluorobenzyl Deriv
  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. Jinan Finer Chemical Co.,Ltd.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Experiments with 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies to navigate the common challenges encountered during the experimental use of this compound. This guide is built on a foundation of established chemical principles and field-proven experience with similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and concerns regarding the handling and use of this compound.

Q1: What are the primary solubility challenges with this compound and which solvents are recommended?

A1: Due to its rigid, heteroaromatic indazole core and the fluorinated benzyl group, this compound typically exhibits poor solubility in aqueous solutions and non-polar aliphatic solvents. The presence of the amine group provides a handle for solubilization in acidic media.

  • Recommended Solvents: For organic reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective. For purification by chromatography, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.

  • Aqueous Solubility: To enhance solubility in aqueous buffers for biological assays, protonation of the 3-amino group is necessary. Prepare a concentrated stock solution in DMSO and then dilute it into an acidic buffer (e.g., pH 4-5). Be mindful of the final DMSO concentration in your assay, as it can affect biological outcomes.

Q2: I am observing reaction stalling or incomplete conversion when using this amine as a nucleophile. What are the likely causes?

A2: The nucleophilicity of the 3-amino group on the indazole ring is known to be attenuated. This is due to the electron-withdrawing nature of the indazole ring system itself, which can delocalize the lone pair of electrons on the nitrogen atom.

  • Electronic Effects: The indazole core acts as an electron-withdrawing group, reducing the electron density on the exocyclic amine and thus its reactivity.

  • Steric Hindrance: While the 3-position is generally accessible, bulky reagents may face steric hindrance from the adjacent ring nitrogen and the large 5-position substituent.

  • Troubleshooting: Consider using a stronger base to deprotonate the amine, employing a more electrophilic coupling partner, or increasing the reaction temperature. In some cases, catalysis with a Lewis acid may be necessary to activate the electrophile.

Q3: My compound appears to be degrading upon storage or during workup. What are the stability concerns?

A3: Substituted indazoles, particularly those with amino groups, can be susceptible to oxidative degradation. The presence of the difluorobenzyl group generally imparts metabolic stability but does not protect the core indazole from chemical oxidation.

  • Oxidation: The 3-aminoindazole moiety can be oxidized, leading to colored impurities. Avoid prolonged exposure to air and light. It is recommended to store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C for long-term storage).

  • Acid/Base Stability: While generally stable, strong acidic or basic conditions at elevated temperatures can lead to decomposition of the indazole ring. Assess the stability of your compound under your specific reaction or assay conditions using a small-scale time-course experiment analyzed by LC-MS.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific experimental hurdles.

Guide 1: Optimizing Nucleophilic Substitution Reactions

Problem: Low yield in a nucleophilic aromatic substitution (SNAr) or acylation reaction where this compound is the nucleophile.

Underlying Principle: The reduced nucleophilicity of the 3-aminoindazole requires carefully optimized reaction conditions to drive the reaction to completion.

Step-by-Step Protocol:

  • Reagent Purity Check: Ensure the amine is pure and dry. Impurities can interfere with the reaction. Confirm the purity via LC-MS or ¹H NMR.

  • Solvent Selection: Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can react with strong bases and some electrophiles.

  • Base Selection: A non-nucleophilic, strong base is often required.

    • Start with a milder base like Diisopropylethylamine (DIPEA).

    • If the reaction is sluggish, consider stronger bases such as Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu). Add the base at 0°C to control the initial exotherm.

  • Temperature Optimization:

    • Begin the reaction at room temperature.

    • If no conversion is observed after 2-4 hours, gradually increase the temperature in 20°C increments, monitoring the reaction by TLC or LC-MS at each stage. Microwave-assisted heating can sometimes significantly improve yields and reduce reaction times.

  • Catalyst Addition (If applicable): For challenging couplings, the addition of a catalyst can be beneficial. For instance, in Buchwald-Hartwig aminations, the choice of palladium catalyst and ligand is critical.

Workflow for Optimizing Nucleophilic Substitution:

start Start: Low Reaction Yield check_purity 1. Verify Amine Purity (LC-MS/NMR) start->check_purity solvent 2. Use Anhydrous Polar Aprotic Solvent (DMF, DMSO) check_purity->solvent base 3. Select Appropriate Base solvent->base Mild (DIPEA) to Strong (NaH) temp 4. Optimize Temperature base->temp Room Temp to Elevated/Microwave monitor Monitor by TLC/LC-MS temp->monitor monitor->base <90% Conversion end_ok Success: High Yield monitor->end_ok >90% Conversion end_fail Re-evaluate Strategy

Caption: Workflow for optimizing nucleophilic substitution reactions.

Guide 2: Improving Aqueous Solubility for Biological Assays

Problem: Compound precipitates when diluted from a DMSO stock into an aqueous assay buffer, leading to inconsistent results.

Underlying Principle: The limited aqueous solubility of the neutral form of the compound requires pH modulation to maintain its protonated, more soluble state.

Step-by-Step Protocol:

  • Determine pKa: If not known, estimate the pKa of the 3-amino group. For similar 3-aminoindazoles, the pKa is typically in the range of 3-5.

  • Prepare Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Select Assay Buffer: Choose a buffer system with a pH at least 1-2 units below the estimated pKa of the amino group. This ensures that over 90% of the compound exists in its protonated, more soluble form.

    • Recommended Buffers: Citrate buffers (pH 3-6), Acetate buffers (pH 3.6-5.6).

  • Dilution Protocol:

    • Perform serial dilutions. Do not dilute the DMSO stock directly into the final buffer in one step if a high final concentration is needed.

    • A good practice is to first dilute the DMSO stock into an intermediate acidic solution (e.g., 1N HCl) and then neutralize it with the buffer.

  • Solubility Assessment: Before running the full assay, visually inspect the diluted compound at the highest final concentration under a microscope for any signs of precipitation. Alternatively, use nephelometry for a quantitative assessment.

Data Presentation: Buffer Selection Guide

Buffer SystempH RangeSuitability for Protonating the 3-Amino Group
Phosphate5.8 - 8.0Generally not suitable; pH is too high.
Acetate3.6 - 5.6Recommended ; maintains the protonated state.
Citrate3.0 - 6.2Highly Recommended ; covers the optimal pH range.
HEPES6.8 - 8.2Not suitable.

Logical Relationship for Solubility Enhancement:

compound 5-(3,5-Difluorobenzyl)-1H- indazol-3-amine dmso Dissolve in DMSO (High Concentration Stock) compound->dmso buffer Aqueous Buffer (e.g., PBS, pH 7.4) dmso->buffer Dilute acid_buffer Acidic Buffer (e.g., Citrate, pH < 5) dmso->acid_buffer Dilute precipitate Precipitation (Inaccurate Results) buffer->precipitate soluble Soluble Protonated Form (Reliable Assay) acid_buffer->soluble

Caption: Path to achieving aqueous solubility for biological assays.

References

  • Cai, H. et al. (2018). Discovery of Novel 3-Aminoindazole Derivatives as Potent, Selective, and Orally Bioavailable STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Guan, Z. et al. (2011). Microwave-assisted synthesis of N-aryl-1H-indazol-3-amines. Tetrahedron Letters.
  • Lan, R. et al. (2010). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a potent and orally available small-molecule inhibitor of the receptor tyrosine kinases VEFGR and PDGFR. Journal of Medicinal Chemistry.

Overcoming solubility problems with 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Senior Application Scientist

Welcome to the technical support guide for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (CAS 1108745-30-7). This molecule is a critical intermediate in the synthesis of potent kinase inhibitors, most notably Entrectinib, a pan-TrkA/B/C, ROS1, and ALK inhibitor.[1][2] Its structure, featuring a difluorobenzyl group and an indazole core, contributes to its therapeutic efficacy but also presents a significant challenge for researchers: poor aqueous solubility. It is estimated that over 70% of new chemical entities in the development pipeline are poorly soluble, making this a common hurdle in drug discovery.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the solubility issues you may encounter during your experiments. We will move from fundamental solubility assessment to advanced formulation strategies, providing not just protocols, but the scientific rationale behind them to empower your decision-making process.

Troubleshooting Guides & FAQs

Q1: I've just received my first batch of this compound. What are the initial steps to assess its solubility?

A1: A systematic solubility assessment is the foundational step before any biological assay. The goal is to determine the compound's thermodynamic solubility in various relevant media. The Shake-Flask method is the gold-standard for this purpose.

The underlying principle is to create a saturated solution in equilibrium with an excess of the solid compound. This ensures you are measuring the true maximum concentration of the dissolved solute at a given temperature, providing a reliable baseline for all subsequent experiments.

Protocol 1: Initial Solubility Screening via Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL microcentrifuge tube. Ensure solid material is visible.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of your chosen solvent system (see Table 1 for suggestions).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using a rotator or shaker. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant and determine the compound's concentration using a suitable analytical method, such as HPLC-UV or LC-MS.

Table 1: Suggested Solvents for Initial Screening

Solvent SystemPurposeExpected Outcome
Deionized WaterBaseline aqueous solubilityVery Low
Phosphate-Buffered Saline (PBS), pH 7.4Biorelevant aqueous solubilityVery Low
0.1 N HCl (approx. pH 1)Solubility at gastric pH / effect of protonationModerate to High
Dimethyl Sulfoxide (DMSO)Organic solvent for stock solutionsVery High
Ethanol (EtOH)Common co-solventModerate
Q2: My compound shows very poor solubility in aqueous buffers at neutral pH. How can I improve this by adjusting the pH?

A2: This is an excellent question. The chemical structure of this compound contains a basic amine group on the indazole ring.[5] Like most amines, this functional group can be protonated in an acidic environment to form a more water-soluble salt.[6] The solubility of ionizable drugs is highly pH-dependent, and this property can be leveraged to significantly enhance aqueous solubility.[7]

By lowering the pH of your buffer, you increase the concentration of the protonated, charged form of the molecule, which is more readily solvated by water compared to the neutral, more hydrophobic form. This is a common and effective strategy for basic compounds.[]

Workflow: pH-Dependent Solubility Enhancement

The following diagram outlines the decision-making process and experimental workflow for exploring pH adjustment.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Protocol cluster_2 Phase 3: Decision start Poor Solubility in Neutral Buffer (pH 7.4) check_pka Is the compound basic? (Contains amine group) start->check_pka prep_buffers Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4) check_pka->prep_buffers Yes shake_flask Perform Shake-Flask solubility test in each buffer prep_buffers->shake_flask analyze Quantify concentration (HPLC or LC-MS) shake_flask->analyze plot Plot Solubility vs. pH analyze->plot decision Is solubility sufficient at an acceptable pH? plot->decision success Proceed with acidic buffer for experiments decision->success Yes failure Consider co-solvents or other strategies decision->failure No

Caption: Workflow for pH-based solubility optimization.

Protocol 2: Generating a pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., citrate for pH 2-5, phosphate for pH 6-8).

  • Solubility Measurement: Perform the Shake-Flask method (Protocol 1) in each buffer.

  • Analysis: After equilibration and centrifugation, quantify the dissolved compound concentration for each pH point.

  • Data Interpretation: Plot solubility (on a log scale) versus pH. For a basic compound, you should observe a significant increase in solubility as the pH decreases. This profile will help you identify the optimal pH range for your experiments.

Q3: pH adjustment helped, but I still need higher concentrations for my in vitro assays. What co-solvents are recommended?

A3: When pH modification is insufficient, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[9][10] This reduction in polarity lowers the energy required to create a cavity for the non-polar solute, thereby increasing its solubility.[]

For cell-based assays, it is critical to select co-solvents that are effective at low concentrations to minimize cellular toxicity. Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used.[]

Important Consideration: A major risk with co-solvents is that the compound may precipitate when the stock solution is diluted into the final aqueous assay buffer.[11] It is crucial to never exceed the final co-solvent concentration that has been validated to be non-toxic and to keep the compound soluble.

Table 2: Common Co-solvents for In Vitro Assays

Co-SolventTypical Final Conc. in AssayProsCons/Considerations
DMSO < 0.5% (v/v)Excellent solubilizing power for many compounds.Can be toxic to cells at >1%. May interfere with some assays.
Ethanol < 1% (v/v)Less toxic than DMSO for many cell lines. Volatile.Lower solubilizing power than DMSO. Can affect enzyme activity.
PEG 400 1-5% (v/v)Low toxicity. Can improve stability.More viscous. May not be as effective as DMSO or ethanol.

Protocol 3: Co-solvent Stock Preparation and Use

  • High-Concentration Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Intermediate Dilutions: If necessary, create intermediate dilutions from the primary stock using either 100% DMSO or your desired assay buffer.

  • Final Dilution: Add a small volume of the stock solution to your final assay buffer, vortexing or mixing immediately to minimize localized high concentrations that can cause precipitation.

  • Validation: Always run a vehicle control (assay buffer + the final concentration of co-solvent) in your experiments to account for any effects of the co-solvent itself.

Q4: I need to prepare a formulation for an in vivo animal study. What are the most viable strategies?

A4: Formulating a poorly soluble compound for in vivo studies requires more advanced strategies to ensure adequate bioavailability. The choice of strategy depends on the required dose, the route of administration, and the physicochemical properties of the compound.

For this compound, leveraging its basic nature to form a salt is often the most direct and effective approach for improving both solubility and dissolution rate.[4][12] Other advanced methods, such as creating amorphous solid dispersions or reducing particle size, are also powerful techniques in pharmaceutical development.[3][13]

Workflow: Advanced Formulation Strategy Selection

cluster_strategies Formulation Approaches start Poorly Soluble API for In Vivo Study check_ionizable Is the compound ionizable? (Acidic or Basic) start->check_ionizable salt Salt Formation (Increases Cs and Dissolution Rate) check_ionizable->salt Yes (Basic Amine) asd Amorphous Solid Dispersion (ASD) (Increases Cs by overcoming lattice energy) check_ionizable->asd No / Salt not feasible particle Particle Size Reduction (Increases Dissolution Rate via Surface Area) salt->particle evaluate Evaluate Formulations for: - Stability - Drug Load - In Vivo Performance (PK) salt->evaluate asd->particle asd->evaluate lipid Lipid-Based Formulation (e.g., SEDDS) particle->lipid particle->evaluate lipid->evaluate

Caption: High-level decision workflow for in vivo formulation.

1. Salt Formation:

  • Principle: Reacting the basic amine with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) creates a salt form. Salts typically have higher aqueous solubility and faster dissolution rates than the corresponding free base.[4]

  • When to Use: This is often the first and most effective strategy for ionizable compounds.

  • Execution: Requires screening various counter-ions to find a salt with optimal properties (solubility, stability, crystallinity).

2. Amorphous Solid Dispersions (ASD):

  • Principle: The compound is molecularly dispersed within a polymer matrix in a high-energy, amorphous state.[3] This amorphous form lacks a crystal lattice, which significantly increases its apparent solubility.

  • When to Use: Excellent for neutral compounds or when salt formation fails to provide the desired solubility.

  • Execution: Typically prepared using spray drying or hot-melt extrusion. Requires careful selection of a stabilizing polymer.

3. Particle Size Reduction:

  • Principle: Reducing the particle size of the drug (micronization or nanosuspension) increases the surface-area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[4]

  • When to Use: Best for compounds where the rate of dissolution, rather than the intrinsic solubility, is the limiting factor for absorption (DCS Class IIa).[4]

  • Execution: Achieved through techniques like jet milling (micronization) or media milling (nanosuspension).

Each of these advanced strategies requires specialized expertise and equipment. Collaboration with a formulation development group is highly recommended when pursuing in vivo studies.

References

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
  • Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. [Link]
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. Apsaidal. [Link]
  • US Patent US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Co-solvent: Significance and symbolism. En-former. [Link]
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Institutes of Health (NIH). [Link]
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
  • EP Patent EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl].
  • United States Patent US20160159795A1. Googleapis.com. [Link]
  • Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Amines and Heterocycles. Cengage. [Link]
  • Amines and Heterocycles. nptel.ac.in. [Link]
  • This compound | 1108745-30-7. Lookchem. [Link]
  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. Xa-aladdin.com. [Link]
  • 1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem. [Link]
  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

Technical Support Center: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experimental studies involving this molecule. The information herein is structured in a question-and-answer format to directly address potential challenges and explain the underlying chemical principles.

Frequently Asked Questions (FAQs)
Q1: My experimental results using this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a primary indicator of compound instability under specific experimental conditions.[1] The stability of this compound, like many small molecules, can be influenced by factors such as pH, solvent, temperature, light exposure, and the presence of oxidizing agents.[1][2] Degradation can lead to a reduced effective concentration of the parent compound, the appearance of new, potentially interfering species, and consequently, high variability in your data. It is crucial to systematically evaluate the compound's stability under your specific experimental conditions to ensure reliable and reproducible results.

Q2: What are the most likely degradation pathways for this molecule based on its structure?

A2: Based on its chemical structure, which features a 3-aminoindazole core and a difluorobenzyl group, several degradation pathways are plausible under stress conditions. The primary sites of vulnerability are the indazole ring, the amino group, and the benzylic carbon.

  • Hydrolytic Degradation: The compound may undergo pH-dependent hydrolysis. The indazole ring system's stability can be compromised under strong acidic or basic conditions.[3]

  • Oxidative Degradation: The electron-rich 3-aminoindazole system is susceptible to oxidation.[3][4] The benzylic position (the CH₂ group) is also a potential site for oxidative attack. Common laboratory reagents or dissolved atmospheric oxygen can initiate this process.

  • Photodegradation: Indazole derivatives are known to be sensitive to UV light. A common photochemical pathway is the rearrangement of the indazole ring to form a more stable benzimidazole structure.[3][5] This transformation is believed to proceed from an excited state of the 2H-tautomer of the indazole.[3]

Q3: I've detected a product with the same mass as my parent compound but a different chromatographic retention time. What could it be?

A3: This is a classic sign of isomerization. For indazole-containing molecules, the most common isomeric transformation is the light-induced rearrangement to a benzimidazole derivative.[3][5] When exposed to UV light, 1H-indazoles can tautomerize to the 2H-indazole form in an excited state, which then rearranges to the thermodynamically more stable benzimidazole.[3] This new compound would have the same molecular formula and mass but different polarity and structure, leading to a different retention time in reverse-phase chromatography.

Troubleshooting Guide for Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development, used to identify likely degradation products and establish stability-indicating analytical methods.[6][7]

Q4: What are the standard starting conditions for a forced degradation study on this compound?

A4: While specific conditions should be optimized, ICH guidelines and industry practices provide a standard starting point.[3] The goal is to achieve a target degradation of 5-20%.[8] Degradation beyond this level may produce secondary or tertiary degradants not relevant to real-world stability.[8][9]

Stress ConditionTypical Reagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 60°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60°CUp to 7 days
Oxidation 0.1% to 3% H₂O₂Room TempUp to 7 days
Thermal Dry Heat60°C to 80°CUp to 14 days
Photolytic ICH-compliant light sourceRoom Temp≥ 1.2 million lux hours

(This table summarizes common starting conditions for forced degradation studies as described in multiple sources.[3][10][11])

Q5: I am not seeing any degradation under my initial stress conditions. What should I do?

A5: If the molecule is highly stable, you may need to increase the severity of the stress conditions. However, this must be done cautiously to avoid unrealistic degradation pathways.[12]

  • For Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M) or increase the temperature (e.g., to 60°C).[13][14] Refluxing the sample can be a final option if degradation is still not observed.[13]

  • For Oxidation: Increase the concentration of H₂O₂ (e.g., from 1% to 3% or higher).[11]

  • For Thermal: Increase the temperature, but be mindful of the compound's melting point.

It is important to document that the compound is stable under conditions where no degradation is observed.[9]

Q6: My mass balance is below 95%. Where could the missing mass have gone?

A6: A poor mass balance, where the sum of the assay of the parent drug and the levels of all degradation products is not close to 100%, is a common challenge.[8] Several factors could be responsible:

  • Formation of Volatiles: A degradation pathway might produce volatile products (e.g., through decarboxylation or fragmentation) that are not detected by standard LC-MS methods.[8]

  • Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore, making them invisible to UV detectors. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such species.

  • Adsorption: The parent compound or its degradants may adsorb to container surfaces (glass or plastic).[1]

  • Incomplete Elution: Highly polar or non-polar degradants may be irreversibly retained on the HPLC column. A thorough column wash and gradient optimization are necessary.

Experimental Protocols & Methodologies
Protocol 1: General Forced Degradation Workflow

This protocol outlines a typical workflow for investigating the degradation pathways of this compound.

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[11] Ensure complete dissolution.

2. Stress Sample Preparation:

  • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.
  • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature, protected from light.
  • Thermal: Store a solid sample of the compound in an oven at 80°C. Also, prepare a solution sample (~100 µg/mL in the analysis solvent) and keep it at 80°C.
  • Photostability: Expose both solid and solution samples to a calibrated light source as per ICH Q1B guidelines.[10] Wrap a control sample in aluminum foil to serve as a dark control.

3. Time Point Sampling:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 8, 24, 48 hours, and 7 days).
  • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before analysis to prevent further degradation.[11]
  • Dilute all samples to a suitable concentration for analysis.

4. Analytical Method:

  • Analyze the samples using a stability-indicating UPLC-UV/MS method.
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient to separate the parent peak from all degradants (e.g., 5% to 95% B over 15 minutes).
  • Detection: UV-DAD (Diode Array Detector) to monitor peak purity and a mass spectrometer (in both positive and negative ion modes) to identify the mass of potential degradants.
Diagram: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL in ACN) stress_samples 2. Prepare Stress Samples (~100 µg/mL) stock->stress_samples acid Acidic (0.1M HCl, 60°C) base Basic (0.1M NaOH, 60°C) oxidative Oxidative (3% H₂O₂, RT) thermal Thermal (80°C) photo Photolytic (ICH Q1B) sampling 3. Sample at Timepoints (Neutralize if needed) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis 4. UPLC-UV/MS Analysis sampling->analysis data 5. Data Evaluation (Mass Balance, Peak Purity) analysis->data

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

Based on the known reactivity of indazole derivatives, the following degradation pathways for this compound are predicted.

Diagram: Predicted Degradation Map

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV Light) parent 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine hydrolysis_prod Potential Ring Opening or Loss of Amine parent->hydrolysis_prod H⁺ / OH⁻ n_oxide N-Oxide Formation parent->n_oxide [O] benzylic_ox Benzylic Oxidation (Ketone formation) parent->benzylic_ox [O] dimer Oxidative Dimerization parent->dimer [O] benzimidazole Benzimidazole Rearrangement parent->benzimidazole hν (UV light)

Caption: Predicted degradation pathways for the title compound.

References
  • Pharma Stability. (2025, November 22).
  • Benchchem. Technical Support Center: Strategies to Improve the Stability of Small Molecule Inhibitors in Experimental Conditions.
  • Benchchem.
  • Luminata. (2025, March 27).
  • CBER/CDER.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Benchchem.
  • SGS. (2011, January).
  • Mishra, R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
  • Benchchem.
  • Iska, S., et al. (2020). Photochemical Conversion of Indazoles into Benzimidazoles. PubMed Central.
  • Singh, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • Request PDF. (n.d.). Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • RSC Publishing.
  • RSC Publishing.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2022, February 28).
  • Pharmaguideline. (2025, April 9).
  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • NIH's Seed. Regulatory Knowledge Guide for Small Molecules.
  • Pharma.Tips. (2025, March 3). Stability Troubleshooting.
  • Pharma Stability. (2025, November 22).
  • Pharmaguideline.
  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • IBM Research. (1987, January 1).
  • IJSDR.
  • PubMed.
  • IPRI. (2022, November 30).
  • IJRPS.
  • ChemicalBook. (2025, July 16). This compound.
  • NIH.
  • YouTube. (2018, October 20).
  • Echemi. 5-(3,5- difluorobenzyl)

Sources

How to avoid side reactions in 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate, a key building block in the synthesis of therapeutic agents like Entrectinib[1][2].

This document provides an in-depth analysis of the common synthetic routes and, more critically, offers detailed troubleshooting advice in a question-and-answer format to help you mitigate side reactions and optimize your synthetic outcomes.

Section 1: Overview of the Primary Synthetic Route

The most prevalent synthetic strategies for 3-aminoindazoles, including the title compound, typically involve the cyclization of an appropriately substituted 2-cyanophenylhydrazine or a related precursor. A common and effective route starts from 2-amino-5-bromobenzonitrile, proceeding through a benzylation step followed by a hydrazine-mediated cyclization.

The general synthetic pathway is illustrated below:

Synthetic_Pathway A 2-Amino-5-bromobenzonitrile B 5-Bromo-2-(3,5-difluorobenzylamino)benzonitrile A->B 3,5-Difluorobenzyl bromide, Base (e.g., K2CO3) C Intermediate Hydrazone B->C Hydrazine Hydrate (N2H4·H2O), Solvent (e.g., n-Butanol) D This compound (Target Molecule) C->D Heat, Intramolecular Cyclization

Caption: General synthetic scheme for this compound.

An alternative patented approach involves a Grignard reaction with 2-fluoro-5-formylbenzonitrile, followed by halogenation and subsequent cyclization with hydrazine hydrate[3]. However, the former route is more frequently discussed and presents distinct challenges that this guide will address.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis.

Issue 1: Low Yields and Impurity Formation During Cyclization

Question: My final cyclization step to form the 3-aminoindazole ring from the substituted benzonitrile precursor is resulting in low yields and several hard-to-remove impurities. What are the likely causes and solutions?

Answer: This is a critical and often problematic step. Low yields are typically traced back to three primary factors: reaction conditions, substrate stability, and side reactions involving the nitrile group.

  • Causality: The cyclization mechanism involves the nucleophilic attack of a hydrazine nitrogen onto the electrophilic carbon of the nitrile group, followed by tautomerization and aromatization. Harsh conditions can lead to decomposition or promote alternative reaction pathways.

  • Troubleshooting Steps:

    • Temperature Control: While heat is required to drive the intramolecular cyclization, excessive temperatures can lead to the formation of tar and degradation products. We recommend maintaining a controlled reflux, typically in a solvent like n-butanol or ethylene glycol, and monitoring the reaction progress closely by TLC or LC-MS to avoid prolonged heating after completion.

    • Solvent Choice: The polarity and boiling point of the solvent are crucial. Protic solvents like alcohols (e.g., n-butanol) are generally effective as they can participate in proton transfer steps of the mechanism.

    • Nitrile Group Side Reactions: Under basic or harsh thermal conditions, nitrile groups can be susceptible to hydrolysis (forming an amide) or participate in undesired polymerization reactions. Ensure your starting material is pure and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

    • Purification Strategy: The crude product often requires careful purification. Column chromatography using silica gel with a gradient elution (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) is standard. If impurities co-elute, consider recrystallization from a solvent system like ethanol/water[4].

Issue 2: Unwanted N-Alkylated Regioisomers

Question: I am performing a reaction on the indazole ring and observing a mixture of N1 and N2 alkylated products. How can I control the regioselectivity?

Answer: The formation of N1 and N2 regioisomers is a classic challenge in indazole chemistry[5][6]. The two nitrogen atoms of the pyrazole ring have different nucleophilicities, and the reaction outcome is highly dependent on the reaction conditions, substrate electronics, and the nature of the electrophile.

  • Mechanistic Insight: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[7]. Alkylation can occur at either nitrogen. The ratio of N1 to N2 products is governed by a complex interplay of steric hindrance, electronic effects, and the reaction conditions which can favor either kinetic or thermodynamic control[7][8].

  • Strategies for Regiocontrol:

    • Base and Solvent System: This is the most critical factor. For achieving high N1 selectivity, a common and effective condition is using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)[5][8][9]. This combination tends to favor the formation of the thermodynamically more stable N1-alkylated product.

    • Counter-ion Effects: The choice of base can influence the reaction through its counter-ion. For instance, using cesium carbonate (Cs2CO3) can sometimes favor N1 alkylation due to chelation effects, particularly if there are nearby coordinating groups[7].

    • Protecting Groups: If direct alkylation proves unselective, a protecting group strategy is a robust alternative. Protecting the N1 position with a group like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl), performing the desired reaction at another position, and then deprotecting is a reliable, albeit longer, sequence.

The diagram below illustrates the competitive alkylation pathways.

Indazole_Alkylation cluster_0 Deprotonation Indazole 1H-Indazole (Starting Material) Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion Base (e.g., NaH) N1_Product N1-Alkylated Indazole (Often Thermodynamic Product) Anion->N1_Product R-X (Attack at N1) N2_Product N2-Alkylated Indazole (Often Kinetic Product) Anion->N2_Product R-X (Attack at N2)

Caption: Competing N1 vs. N2 alkylation pathways in indazoles.

Issue 3: Side Reactions from Precursors (e.g., 2-Amino-5-bromobenzonitrile)

Question: I am seeing unexpected byproducts that seem to originate from my starting material, 2-amino-5-bromobenzonitrile. What are the potential pitfalls with this precursor?

Answer: 2-Amino-5-bromobenzonitrile is a versatile but reactive intermediate[10]. Side reactions can occur at any of its three functional groups: the amino group, the bromine atom, or the nitrile group.

  • Potential Side Reactions:

    • Over-alkylation of the Amino Group: During the benzylation step, dialkylation of the primary amine is possible if excess electrophile or overly harsh conditions are used. Use a slight excess of the amine or carefully control the stoichiometry (1.0-1.1 equivalents of benzyl bromide).

    • Competing Nucleophilic Aromatic Substitution (SNAr): While the bromine is relatively stable, under forcing conditions with strong nucleophiles, it can be displaced. This is less common but should be considered if unexpected products are observed.

    • Reduction of the Nitrile Group: If reductive conditions are present at any stage (e.g., during catalytic hydrogenation to remove a protecting group), the nitrile can be reduced to an amine or an aldehyde (after hydrolysis), leading to complex mixtures. Choose your reaction conditions carefully to be compatible with the nitrile functionality[11].

Section 3: Recommended Experimental Protocol

This section provides a detailed protocol for the cyclization step, which is often the most challenging part of the synthesis.

Protocol: Hydrazine-Mediated Cyclization to form 5-substituted-1H-indazol-3-amine

This protocol is a generalized procedure based on common literature methods for the cyclization of 2-(substituted-amino)benzonitriles[12][13].

Table 1: Reagents and Materials

ReagentM.W.Amount (mmol)EquivalentsNotes
Substituted 2-aminobenzonitrile-10.01.0Starting material
Hydrazine Hydrate (~64% N₂H₄)50.06100.010.0Use a large excess
n-Butanol74.1250 mL-Solvent
Nitrogen or Argon Gas---For inert atmosphere

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-aminobenzonitrile (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes.

  • Reagent Addition: Add n-butanol (approx. 5 mL per mmol of starting material) to the flask, followed by the slow, dropwise addition of hydrazine hydrate (10.0 eq) via syringe at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 117-118 °C for n-butanol).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water (approx. 200 mL). A precipitate should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Purification:

    • Dry the crude solid under vacuum.

    • The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of 0-10% Methanol in Dichloromethane).

    • Alternatively, recrystallization from a solvent like ethanol can yield a highly pure product.

Section 4: Troubleshooting Workflow

When an unexpected result occurs, a logical workflow can help diagnose the issue efficiently.

Troubleshooting_Workflow Start Unexpected Result (Low Yield / Impurity) Check_SM 1. Analyze Starting Materials (NMR, LC-MS) Start->Check_SM Check_Reaction 2. Review Reaction Conditions (Temp, Time, Atmosphere) Check_SM->Check_Reaction Analyze_Crude 3. Characterize Crude Product (LC-MS, 1H NMR) Check_Reaction->Analyze_Crude Identify_Impurity 4. Identify Major Impurity Structure Analyze_Crude->Identify_Impurity Side_Reaction Hypothesis: Known Side Reaction? (e.g., N2-alkylation, hydrolysis) Identify_Impurity->Side_Reaction Yes SM_Issue Hypothesis: Impure Starting Material? Identify_Impurity->SM_Issue No Condition_Issue Hypothesis: Sub-optimal Conditions? Identify_Impurity->Condition_Issue Unsure Modify_Conditions Action: Modify Conditions (Lower Temp, Change Base/Solvent) Side_Reaction->Modify_Conditions Repurify_SM Action: Repurify Starting Material SM_Issue->Repurify_SM Condition_Issue->Modify_Conditions

Caption: A logical workflow for troubleshooting synthetic challenges.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. URL: https://cora.ucc.ie/handle/10468/11699
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. URL: https://www.researchgate.net/publication/353637189_Regioselective_N_-alkylation_of_the_1_H_-indazole_scaffold_ring_substituent_and_N_-alkylating_reagent_effects_on_regioisomeric_distribution
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8443916/
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (n.d.). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328g
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. URL: https://www.researchgate.net/publication/353637189_Regioselective_N_-alkylation_of_the_1_H_-indazole_scaffold_ring_substituent_and_N_-alkylating_reagent_effects_on_regioisomeric_distribution
  • Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. (n.d.). Google Patents. URL: https://patents.google.
  • Ma, D., et al. (2013). Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process. The Journal of Organic Chemistry, 78(7), 3400-3404. URL: https://pubmed.ncbi.nlm.nih.gov/23448680/
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (n.d.). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc03572a
  • Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry. URL: https://datapdf.
  • Preparation method of 3-amino-5-(3, 5-difluorobenzyl)-1H-indazole. (n.d.). Google Patents. URL: https://patents.google.
  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. (n.d.). China Deyuan Pharmaceutical Co., Ltd. URL: https://www.deyuanpharma.com/solid-cancer-drugs/5-3-5-difluorobenzyl-1-h-azole-3-amine.html
  • Rapid Access to 3‑Aminoindazoles from Tertiary Amides. (2015). ElectronicsAndBooks. URL: https://electronicsandbooks.
  • 5-(3,5- difluorobenzyl)-1 h- azole-3-amine Safety Data Sheets. (n.d.). Echemi. URL: https://www.echemi.com/sds/5-(3,5-difluorobenzyl)-1h-azol-3-amine-cas1108745-30-7.html
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. URL: http://or.niscpr.res.in/handle/123456789/61081
  • This compound. (n.d.). Echemi. URL: https://www.echemi.com/products/5-(3,5-difluorobenzyl)-1h-indazol-3-amine-cas1108745-30-7.html
  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/329977800_Synthesis_and_biological_evaluation_of_N-3-fluorobenzyl-4-1-methyl-d3-1H-indazol-5-yl-5-6-methylpyridin-2-yl-1H-imidazol-2-amine_as_a_novel_potent_ALK5_receptor_inhibitor
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis-and-Antitumor-Activity-of-Derivatives-Wang-Du/5d8881229f37905d41490287236e7601f7027421
  • This compound. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62646671.htm
  • 5-[(3,5-difluorobenzyl)oxy]-1H-indazol-3-amine. (n.d.). Parchem. URL: https://www.parchem.com/chemical-supplier-distributor/5-%5B(3,5-difluorobenzyl)oxy%5D-1H-indazol-3-amine-832746-77-7.aspx
  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348–10356. URL: https://www.organic-chemistry.org/abstracts/lit4/007.shtm
  • What is 2-AMINO-5-BROMOBENZONITRILE and how is it synthesized?. (n.d.). Guidechem. URL: https://www.guidechem.com/faq/what-is-2-amino-5-bromobenzonitrile-and-how-is-it-synthesized-27101.html
  • This compound. (n.d.). Huateng Pharma. URL: https://en.huatengsci.com/product/5-(3,5-difluorobenzyl)-1h-indazol-3-amine-cas-no-1108745-30-7.html
  • Yanagi, Y., et al. (1983). Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig. Journal of Pharmacobio-Dynamics, 6(11), 856-864. URL: https://pubmed.ncbi.nlm.nih.gov/6663529/
  • Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (2003). Heterocycles. URL: https://www.heterocycles.jp/new/journal/downloads/PDF/21435/60/11
  • Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. (n.d.). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00977g
  • Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone. (n.d.). Benchchem. URL: https://www.benchchem.
  • Performance of 2-Amino-4-methoxy-5-nitrobenzonitrile in Diverse Chemical Transformations: A Comparative Guide. (n.d.). Benchchem. URL: https://www.benchchem.

Sources

Technical Support Center: Purification of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. As a critical intermediate in the synthesis of high-value therapeutics like Entrectinib, achieving high purity is paramount[1][2]. However, the unique structural characteristics of this molecule—specifically the basic amine on an indazole scaffold—present distinct purification challenges. This guide is designed to provide you, our fellow researchers and development professionals, with practical, field-tested solutions to the common hurdles encountered during its purification. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your workflow for a robust and reproducible process.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and common issues associated with this compound.

Q1: What are the key physicochemical properties I should be aware of?

Understanding the fundamental properties of the compound is the first step in designing a successful purification strategy. The presence of both a basic amine and a hydrogen-bond-donating indazole ring, combined with a fluorinated benzyl group, results in moderate polarity and specific reactivity.

Table 1: Physicochemical Properties of this compound

Property Value / Description Significance for Purification
Molecular Formula C₁₄H₁₁F₂N₃[1] -
Molecular Weight 259.25 g/mol [1] -
Appearance Yellow to off-white powder[3] Color may indicate the presence of impurities; a purer compound is typically lighter.
Basicity The 3-amino group is basic. This is the primary cause of tailing on standard silica gel chromatography[4][5].
Solubility Generally insoluble in water; soluble in polar organic solvents like Methanol, DCM, Acetone. Guides the selection of solvents for extraction, chromatography, and recrystallization.

| Stability | Store in a tightly closed container in a dry, cool, and well-ventilated place. | Standard handling procedures are sufficient; no major instability under typical lab conditions reported. |

Q2: What are the most common impurities I might encounter during purification?

Impurities typically arise from the synthetic route. Indazole synthesis can be complex, often leading to specific byproducts.[6][7]

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like substituted 2-bromobenzonitriles or hydrazines.[8]

  • Regioisomers: Alkylation or benzylation of the indazole core can sometimes occur on the N1 or N2 position, leading to isomeric impurities that can be difficult to separate.[9]

  • Side-Reaction Products: Cyclization reactions are not always perfectly selective and can generate structurally similar byproducts.

  • Residual Solvents and Reagents: Inorganic salts and high-boiling point solvents from the reaction work-up.

Q3: Why is this compound particularly challenging to purify using standard silica gel chromatography?

The primary difficulty lies in the interaction between the basic 3-amino group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This acid-base interaction leads to:

  • Strong Adsorption: The compound may bind irreversibly to the silica, resulting in low recovery.

  • Peak Tailing: Slow dissociation from the acidic sites on the silica causes the compound to elute gradually, resulting in broad, tailing peaks on the chromatogram. This severely compromises resolution and leads to impure fractions.[5]

Troubleshooting Guide: From Crude to Pure

This section provides solutions to specific experimental problems.

Problem 1: My compound shows significant tailing and poor separation on a standard silica gel column.

  • Likely Cause: As discussed in the FAQs, the basic amine is strongly interacting with the acidic silica gel stationary phase.[4][5]

  • Solution: Modify the Mobile Phase or Stationary Phase.

    • Option A (Recommended): Add a Competing Base to the Mobile Phase. By adding a small amount of a basic modifier, you "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically. This is the most common and effective solution.

    • Option B: Use an Amine-Functionalized Stationary Phase. Columns packed with amine-functionalized silica (KP-NH) provide a basic surface that repels the basic analyte, preventing the problematic acid-base interaction and leading to excellent peak shape.[4]

Protocol: Flash Column Chromatography with a Modified Mobile Phase
  • Adsorb the Crude Material: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or methanol. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Prepare and Pack the Column: Dry pack a silica gel column appropriately sized for your sample amount (typically a 40-80x mass ratio of silica to crude compound).

  • Prepare the Mobile Phase: A common starting point is a gradient of ethyl acetate (EtOAc) in hexanes. Crucially, add 0.5-1% triethylamine (TEA) or 0.1% ammonium hydroxide to your solvent mixture.

  • Equilibrate: Flush the column with at least 3-5 column volumes of your initial mobile phase (e.g., 10% EtOAc in Hexanes + 1% TEA) until the baseline is stable.

  • Load and Elute: Carefully load the adsorbed crude material onto the top of the column. Begin elution with your starting mobile phase, gradually increasing the polarity (the percentage of ethyl acetate).

  • Monitor and Collect: Monitor the elution using Thin Layer Chromatography (TLC) and collect fractions corresponding to your product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Mobile Phase Systems for Column Chromatography

System Modifier Gradient Example Comments
Hexanes / Ethyl Acetate 1% Triethylamine (TEA) 10% -> 70% EtOAc Excellent general-purpose system. TEA is volatile and easily removed.
Dichloromethane / Methanol 1% Triethylamine (TEA) 0% -> 10% MeOH For more polar impurities. Ensure your compound is stable in methanol.

| Hexanes / Ethyl Acetate | 0.1% Ammonium Hydroxide | 10% -> 70% EtOAc | A stronger base, can be effective if TEA is insufficient. Less volatile. |

Problem 2: My compound "oils out" or fails to crystallize during recrystallization.

  • Likely Cause: The chosen solvent system is not ideal. The compound may be too soluble even at low temperatures, or the solution may be supersaturated. The presence of impurities can also inhibit crystal formation.

  • Solution: Optimize the Recrystallization Solvent and Technique. For indazole derivatives, mixed solvent systems are often highly effective as they allow for fine-tuning of solubility.[9][10]

Protocol: Recrystallization using a Mixed Solvent System (e.g., Ethanol/Water)
  • Initial Dissolution: Place the crude, semi-purified solid in a flask. Add the "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Re-dissolve: Add 1-2 more drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for the formation of large, pure crystals.[11]

  • Induce Crystallization (If Necessary): If no crystals have formed after reaching room temperature, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure compound.

  • Cool Further: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Problem 3: After purification, my final product purity is stuck at ~95-98% and I can't improve it.

  • Likely Cause: You are likely dealing with a co-eluting impurity, such as a regioisomer, that has very similar polarity and crystallizes under similar conditions.

  • Solution: Employ an Orthogonal Purification Method. You need a technique that separates compounds based on a different principle.

    • Change the Purification Method: If you used chromatography, try recrystallization from a completely different solvent system. If you used recrystallization, perform careful chromatography.

    • Preparative HPLC: For high-value materials, reversed-phase preparative HPLC is an excellent option. The separation mechanism is based on hydrophobicity rather than polarity on silica, which can often resolve closely related isomers. For basic amines, using a mobile phase with a high pH can improve retention and separation.[5]

    • Acid/Base Wash: As a final chemical polish, you can perform an acid wash. Dissolve the product in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your pure compound back into the organic solvent. This is highly effective for removing non-basic impurities.

Workflow and Decision Making

The following diagram outlines a logical workflow for purifying this compound, from crude material to a high-purity final product.

Purification_Workflow start_node Crude Product (Post-Workup) process_node1 Run TLC Analysis (e.g., 50% EtOAc/Hex + 1% TEA) start_node->process_node1 Initial Analysis decision_node decision_node process_node process_node final_node Pure Product (>99%) decision_node1 Multiple Spots? process_node1->decision_node1 process_node2 Perform Flash Column Chromatography (with TEA or NH4OH modifier) decision_node1->process_node2 Yes process_node3 Perform Recrystallization (e.g., Ethanol/Water) decision_node1->process_node3 No (Mainly one spot) process_node2->process_node3 Combine pure fractions process_node4 Analyze by HPLC / NMR process_node3->process_node4 Assess Purity decision_node2 Purity > 99%? process_node4->decision_node2 decision_node2->final_node Yes process_node5 Secondary Purification - Re-chromatograph with different solvent - Preparative HPLC - Acid/Base Wash decision_node2->process_node5 No process_node5->process_node4

Caption: Purification Strategy Decision Tree.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • US8455691B2 - Process for the purification of aromatic amines.
  • Is there an easy way to purify organic amines? Biotage. (2023-01-19).
  • WO2009106982A1 - Indazole derivatives.
  • An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. Benchchem.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • This compound. Echemi.
  • US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. (2014-12-22).
  • Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. PubMed.
  • 5-(3,5- difluorobenzyl)
  • Indazole synthesis. Organic Chemistry Portal.
  • This compound | 1108745-30-7. ChemicalBook.
  • Analytical Methods. RSC Publishing.
  • Cas 1108745-30-7,this compound. lookchem.
  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook. (2022-01-29).
  • This compound.
  • This compound. Sigma-Aldrich.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

Sources

Technical Support Center: Troubleshooting 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful application of this compound in your cell-based assays. As an intermediate in the synthesis of the potent kinase inhibitor Entrectinib, understanding its behavior is critical for generating reliable and reproducible data.[1][2][3]

Introduction to this compound

This compound is a key chemical intermediate for Entrectinib, a powerful inhibitor of pan-TrkA/B/C, ROS1, and ALK tyrosine kinases.[1][2] Given its structural similarity to the core of Entrectinib, it is plausible that this compound may exhibit inhibitory activity against these kinases and their associated signaling pathways, which are crucial drivers in various cancers.[4] This guide will help you navigate the common challenges encountered when working with this and similar small molecule inhibitors in a cellular context.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should I store and handle the solid compound?

A: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Avoid exposure to moisture and light. For safe handling, it is recommended to wear protective gloves, clothing, and eye protection, and to work in a well-ventilated area to avoid inhalation of any dust.[5] The safety data sheet indicates that it may cause an allergic skin reaction.[5][6]

Q2: What is the best way to prepare stock solutions?

A: High-concentration stock solutions (e.g., 10 mM) should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C or -80°C.

Q3: What is the solubility of this compound?

Experimental Design and Execution

Q4: What is the recommended starting concentration for my cell-based assay?

A: As this compound is an intermediate of Entrectinib, which has IC50 values in the low nanomolar range for its targets, a wide concentration range should be tested initially.[7] A dose-response curve starting from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM) is recommended to determine the optimal working concentration for your specific cell line and assay.

Q5: What is the maximum final concentration of DMSO I should use in my cell culture?

A: The final concentration of DMSO in your cell-based assays should be kept as low as possible, ideally below 0.1%, as higher concentrations can be cytotoxic.[8] For sensitive cell lines, even lower concentrations may be necessary. Always include a vehicle control (media with the same final DMSO concentration as your treated wells) to account for any solvent effects.[8][9][10][11]

Q6: How stable is the compound in cell culture media?

A: The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins.[12][13] While specific stability data for this compound is not available, it is good practice to prepare fresh dilutions of the compound in your assay media for each experiment. If long-term incubation is required, consider replenishing the media with freshly diluted compound periodically.

Troubleshooting Guide

This section addresses common problems encountered during cell-based assays with this compound and provides systematic solutions.

Problem 1: No or Low Compound Activity
Potential Cause Explanation Suggested Solution
Compound Precipitation The compound may not be fully soluble in the aqueous assay buffer at the tested concentration, leading to a much lower effective concentration.Visually inspect the media for any precipitate after adding the compound. Perform a solubility test by preparing the highest concentration of the compound in your assay media and incubating it under assay conditions. If precipitation occurs, consider lowering the starting concentration or using a different solvent system (though DMSO is standard).
Compound Degradation The compound may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles of the stock solution.Always use freshly thawed aliquots of your stock solution. Prepare working dilutions in media immediately before use.
Incorrect Assay Timing The incubation time may be too short to observe a biological effect.Perform a time-course experiment to determine the optimal incubation time for your assay (e.g., 24, 48, 72 hours).
Cell Line Insensitivity The cell line used may not express the target kinases (ALK, ROS1) or may have downstream mutations that confer resistance.Confirm the expression of target proteins in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to ALK/ROS1 inhibitors.
Suboptimal Cell Health Unhealthy or stressed cells may not respond appropriately to the compound.Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment. Avoid over-confluency.
Problem 2: High Variability in Results
Potential Cause Explanation Suggested Solution
Inconsistent Cell Seeding Uneven cell distribution in multi-well plates can lead to significant well-to-well variability.Ensure a homogenous cell suspension before seeding. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even cell settling.
Edge Effects Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or PBS to maintain humidity.
Pipetting Errors Inaccurate pipetting can lead to variations in cell number and compound concentration.Use calibrated pipettes and practice proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
DMSO Effects Even at low concentrations, DMSO can have variable effects on different cell lines.Maintain a consistent and low final DMSO concentration across all wells. Always include a vehicle control.
Problem 3: Unexpected Cytotoxicity
Potential Cause Explanation Suggested Solution
High DMSO Concentration DMSO can be toxic to cells at concentrations above 0.5-1%.[8][9][10]Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Off-Target Effects The compound may be inhibiting other essential kinases or cellular processes, leading to cell death.[14][15]Perform a comprehensive dose-response analysis to determine the therapeutic window. Consider using a lower, non-toxic concentration if the goal is to study specific pathway inhibition.
Contaminated Compound or Reagents Impurities in the compound or contamination in the cell culture reagents can cause cytotoxicity.Ensure the purity of your compound. Use sterile, high-quality cell culture reagents.

Experimental Protocols & Diagrams

Protocol 1: General Cell Viability Assay (MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Remember to include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium and add the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C and 5% CO2.

  • Viability Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's protocol.

  • Incubation and Measurement: Incubate for 2-4 hours. If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol). Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Compound A->B C Treat Cells with Compound B->C D Incubate for 24-72 hours C->D E Add Viability Reagent (e.g., MTT) D->E F Incubate and Read Absorbance E->F G Calculate IC50 F->G

Caption: General workflow for a cell viability assay.

Signaling Pathway Overview: ALK/ROS1 Inhibition

This compound, as a precursor to Entrectinib, is expected to inhibit the constitutive activation of ALK and ROS1 fusion proteins. This inhibition blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[16][17][18][19][20][21][22][23]

G cluster_pathway ALK/ROS1 Signaling Pathway Inhibition cluster_downstream Downstream Pathways Compound 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine ALK_ROS1 ALK / ROS1 Fusion Proteins Compound->ALK_ROS1 Inhibition RAS RAS-RAF-MEK-ERK (MAPK Pathway) ALK_ROS1->RAS PI3K PI3K-AKT-mTOR ALK_ROS1->PI3K JAK JAK-STAT ALK_ROS1->JAK Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation JAK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Simplified ALK/ROS1 signaling pathway and inhibition.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
  • Creative Diagnostics.
  • PubChem. Entrectinib. [Link]
  • Patsnap Synapse. What is Entrectinib used for?. (2024, June 14). [Link]
  • ResearchGate. Schematic diagram of signaling pathways in ALK-positive ALCL cells. [Link]
  • Quora. What effects does DMSO have on cell assays?. (2017, August 3). [Link]
  • ResearchGate.
  • Al-Sabbagh, M., et al. (2022). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. BMC Research Notes, 15(1), 193. [Link]
  • ResearchGate.
  • ResearchGate.
  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
  • Drilon, A., et al. (2013). Molecular Pathways: ROS1 Fusion Proteins in Cancer. Clinical Cancer Research, 19(11), 2867-2872. [Link]
  • de Almeida, J. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1-8. [Link]
  • ResearchGate.
  • Creative Diagnostics.
  • ResearchGate. The conventional MTT assay for entrectinib using A. Ba/F3 cell and B.
  • ResearchGate. Biochemical and cellular profile of entrectinib. [Link]
  • ResearchGate.
  • Stokes, C. L., & Lauffenburger, D. A. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 7(1), 1-14. [Link]
  • Moro, M., et al. (2020). In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK). Cancer Chemotherapy and Pharmacology, 85(3), 549-561. [Link]
  • PubChem. Entrectinib. [Link]
  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1649-1677. [Link]
  • Bertin Bioreagent. Entrectinib. [Link]
  • Jacobson, M. P., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4257-4261. [Link]
  • ResearchGate. Co‐culture with fibroblasts induced entrectinib resistance via HGF production. [Link]
  • Xu, S., et al. (2025). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 154, 108014. [Link]
  • Lee, D. H., et al. (2019). Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer. Journal of Thoracic Oncology, 14(8), 1406-1418. [Link]
  • Kelley, B. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]
  • YouTube. Cell Culture Troubleshooting Tips and Tricks. (2020, December 9). [Link]
  • ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. [Link]

Sources

Interpreting unexpected results with 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results during their experiments with this compound. As a known key pharmacophore for ALK/ROS1 dual inhibitors, its behavior in biological systems can sometimes deviate from initial expectations.[1] This resource provides in-depth troubleshooting guides and FAQs to help you interpret these findings and guide your next steps.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I'm using this compound based on its potential as a kinase inhibitor scaffold, but at active concentrations, I'm observing significant cytotoxicity and the formation of distinct cytoplasmic puncta in my cell lines. This doesn't correlate with the expected mechanism of action. What could be happening?

Answer: This is an excellent and critical observation. While the 1H-indazole-3-amine structure is a known hinge-binding fragment in many kinase inhibitors, the appearance of cytoplasmic puncta unrelated to a specific kinase localization suggests the activation of a cellular stress response pathway.[2] Many small molecules can induce off-target effects that trigger these pathways, leading to the formation of specialized, non-membranous organelles known as Stress Granules (SGs) .[3]

Stress granules are dense aggregations of proteins and untranslated messenger RNAs (mRNAs) that form when the cell is under stress.[4] Their assembly is a protective mechanism to halt protein translation and conserve resources. The presence of these granules is a strong indicator that your compound, at the tested concentrations, is being perceived by the cell as a stressor, independent of its potential on-target kinase activity.

The key nucleating proteins for SG assembly are the Ras-GTPase-activating protein (SH3 domain)-binding proteins, G3BP1 and G3BP2 .[5][6] Observing puncta that are positive for these proteins is the gold-standard method for identifying stress granules.

Question 2: That's a plausible hypothesis. How can I definitively confirm that the cytoplasmic bodies I'm seeing are, in fact, stress granules?

Answer: To verify the identity of these puncta, you should perform an immunofluorescence (IF) or live-cell imaging experiment to see if your compound induces the co-localization of canonical stress granule marker proteins. The most reliable markers are G3BP1 itself, along with other core components like TIA-1 or PABP.

Below is a generalized workflow and a detailed protocol for immunofluorescence staining.

A Observe Unexpected Cytoplasmic Puncta B Hypothesis: Stress Granule (SG) Formation A->B C Seed Cells on Coverslips B->C D Treat with Compound (include positive/negative controls) C->D E Fix, Permeabilize, and Block Cells D->E F Incubate with Primary Antibodies (e.g., anti-G3BP1, anti-TIA-1) E->F G Incubate with Fluorescent Secondary Antibodies & DAPI F->G H Image with Confocal Microscopy G->H I Analyze Images: Do puncta contain G3BP1? H->I J Conclusion: Puncta are Stress Granules I->J Yes K Conclusion: Puncta are not SGs. Investigate other organelles. I->K No

Caption: Workflow for confirming stress granule formation via immunofluorescence.

This protocol is a starting point and should be optimized for your specific cell line and imaging system.

  • Cell Seeding: Seed your cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • Compound Treatment:

    • Test Arm: Treat cells with this compound at the concentration where you observed the puncta.

    • Positive Control: Treat cells with a known SG inducer, such as Sodium Arsenite (500 µM for 30-60 minutes).[7]

    • Negative Control: Treat cells with vehicle (e.g., DMSO) at the same final concentration as the test arm.

  • Fixation: After treatment, wash the cells gently with 1X Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute your primary antibody against a stress granule marker (e.g., rabbit anti-G3BP1 or goat anti-TIA-1) in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit) in blocking buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Nuclear Staining & Mounting: Wash three times with PBS. Stain cell nuclei with DAPI (1 µg/mL) for 5 minutes. Wash one final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the samples using a confocal microscope. Look for the formation of distinct, bright cytoplasmic foci in your compound-treated cells that are positive for your SG marker, similar to what you should see in the positive control.

Question 3: The immunofluorescence confirmed G3BP1-positive stress granules. Is this effect related to ALK/ROS1 inhibition, or is it an off-target phenomenon? How can I distinguish between these possibilities?

Answer: This is the critical next question. Stress granule formation is typically initiated by a stress-induced signaling cascade, most commonly the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[7] This event, part of the Integrated Stress Response (ISR), causes a global shutdown of translation, which is the direct trigger for G3BP-mediated SG assembly.

It is unlikely that direct inhibition of ALK or ROS1 would be a primary trigger for the ISR. Therefore, the observed SG formation is very likely an off-target effect. The challenge now is to determine the nature of this off-target activity. Your compound could be acting in one of two ways:

  • Inducing Upstream Cellular Stress: The molecule could be inhibiting another protein or damaging a cellular component (e.g., mitochondria, ribosome), which in turn activates a stress kinase that phosphorylates eIF2α.

  • Directly Modulating SG Machinery: The compound could be binding directly to a core component of the SG assembly machinery, such as G3BP1/2, and promoting its condensation. Small molecules have been designed to do just this, typically by binding to the NTF2-like domain of G3BP and disrupting its interactions.[8]

The following troubleshooting workflow can help you dissect the mechanism.

A SG Formation Confirmed B Assess Upstream ISR Activation A->B G Assess Direct Target Engagement A->G C Protocol: Western Blot for phospho-eIF2α (p-eIF2α) B->C D Is p-eIF2α Increased? C->D E Conclusion: Compound induces upstream cellular stress. D->E Yes F Conclusion: Compound may act on or downstream of p-eIF2α. D->F No F->G H Protocol: Biochemical Assays (e.g., Thermal Shift, Co-IP, Competitive Binding) G->H I Does compound bind G3BP1/2? H->I J Conclusion: Compound is a direct modulator of G3BP. I->J Yes K Conclusion: Compound acts on another SG component. I->K No

Caption: Decision tree for investigating the cause of compound-induced stress granule formation.

  • Cell Lysis: Treat cells with your compound, a positive control (e.g., Thapsigargin for ER stress), and a vehicle control for the same duration as in your IF experiment.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody against phospho-eIF2α (Ser51).

  • Probing and Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total eIF2α and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Interpretation: A significant increase in the ratio of p-eIF2α to total eIF2α in your compound-treated sample indicates the activation of an upstream stress response. If there is no change, the compound may be acting downstream or through an alternative mechanism.

Question 4: What if I suspect a direct interaction with G3BP? How can I test for that?

Answer: If you suspect a direct interaction with G3BP1/2, you will need to move from cell-based assays to biochemical or biophysical methods. These assays use purified components to measure direct binding.

A powerful approach is a competitive binding assay . The NTF2-like domain of G3BP1 contains a well-defined binding pocket for peptides with an "FGDF" motif, which is found in interaction partners like Caprin-1 and USP10.[8][9] Small molecule inhibitors have been developed to bind this pocket.[8] You can set up an assay to see if your compound can displace a fluorescently-labeled FGDF-containing peptide from purified G3BP1 protein.

  • Reagents:

    • Purified, recombinant G3BP1 protein (NTF2-like domain is sufficient).

    • A fluorescently-labeled peptide containing the FGDF motif (e.g., FAM-nsP3 peptide).

    • Your test compound, this compound.

  • Assay Principle: In solution, the small, fluorescent peptide tumbles rapidly, emitting depolarized light (low FP signal). When bound to the large G3BP1 protein, its tumbling slows dramatically, emitting polarized light (high FP signal). A competing compound that displaces the peptide will cause the FP signal to drop.

  • Procedure:

    • In a microplate, combine a fixed concentration of G3BP1 protein and the fluorescent peptide.

    • Add increasing concentrations of your test compound.

    • Incubate to allow the binding to reach equilibrium.

    • Read the fluorescence polarization on a suitable plate reader.

  • Interpretation: A dose-dependent decrease in the FP signal indicates that your compound is directly competing with the peptide for binding to G3BP1. This is strong evidence of direct target engagement.

Summary Data & Concluding Remarks

While this compound is not a well-characterized G3BP modulator, understanding the landscape of known inhibitors can provide context for your results.

Compound Target Reported IC₅₀ / Activity Mechanism Reference
G3Ia / G3Ib G3BP1/2Potently displaces FGDF peptideBinds to the FGDF pocket in the NTF2L domain, disrupting protein-protein interactions.[8]
PT-129 (PROTAC) G3BP1/2Induces degradation of G3BP1/2Targets G3BP1/2 for proteasomal degradation, disassembling stress granules.[10]
GAP161 G3BPCompetitively binds to G3BPCompetes with RasGAP for binding to G3BP, impacting Ras signaling.[11]

Final Thoughts for the Researcher: The observation of unexpected cellular phenotypes like stress granule formation is not a failed experiment; it is a discovery. It suggests that your compound possesses biological activities beyond its intended design. By systematically applying the troubleshooting workflows outlined here—confirming the phenotype, assessing upstream pathways, and testing for direct target engagement—you can successfully interpret these results and potentially uncover a novel mechanism of action for this compound.

References

  • G3BP isoforms differentially affect stress granule assembly and gene expression during cellular stress. (2024). Molecular Biology of the Cell (MBoC).
  • Role(s)
  • Protein-protein interactions with G3BPs drive stress granule condensation and gene expression changes under cellular stress. (n.d.).
  • G3BP isoforms differentially affect stress granule assembly and gene expression during cellular stress. (n.d.).
  • Drug which blocks stress granule formation offers insight into biomolecular condensates. (2024). St. Jude Children's Research Hospital.
  • G3BP1/2-Targeting PROTAC Disrupts Stress Granules Dependent ATF4 Migracytosis as Cancer Therapy. (2025). PubMed.
  • Identification of small molecule inhibitors of G3BP-driven stress granule form
  • GAP161 targets and downregulates G3BP to suppress cell growth and potentiate cisplaitin‐mediated cytotoxicity to colon carcinoma HCT116 cells. (n.d.). PubMed Central.
  • Stress granule. (n.d.). Wikipedia.
  • Stress Granule Formation Analysis by IF after Bacterial Challenge. (2022). JoVE.
  • Revealing 5-(3,5-difluorobenzyl)
  • Method for identifying modulators of g3bp activity. (n.d.).
  • Establishment of a stress granule reporter system for evaluating in vitro colon toxicity. (2024).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

Storage conditions to prevent 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine degradation.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (CAS No. 1108745-30-7). This molecule is a critical intermediate in the synthesis of Entrectinib, a potent pan-Trk, ROS1, and ALK inhibitor used in targeted cancer therapy.[1][2][3] The chemical integrity of this precursor is paramount for ensuring the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the optimal storage conditions, handling procedures, and troubleshooting strategies to prevent the degradation of this compound. By adhering to these guidelines, you can ensure the long-term stability and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound? For maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5][6] The recommended storage temperature is typically found on the product label, but a refrigerated environment (2-8°C) is standard practice. To prevent oxidation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[7]

Q2: What is the expected appearance of high-purity this compound? The compound is typically supplied as a yellow to off-white powder.[5][6] Any significant deviation from this appearance, such as darkening (e.g., turning brown or tan) or the formation of clumps, may indicate degradation or moisture absorption.

Q3: What are the primary chemical pathways that lead to the degradation of this compound? While specific degradation studies on this exact molecule are not widely published, the indazole scaffold is known to be susceptible to several degradation pathways:

  • Oxidative Degradation: The indazole ring system and the exocyclic amine group can be sensitive to oxidation from atmospheric oxygen. This can lead to the formation of various impurities, impacting reaction yield and purity.

  • Photodegradation: Many indazole derivatives are light-sensitive. Exposure to UV or even ambient laboratory light can induce photochemical reactions, such as the rearrangement of the indazole ring to a benzimidazole structure.[8]

  • Hydrolytic Degradation: The presence of moisture can lead to hydrolysis, especially if acidic or basic impurities are present. It is crucial to keep the compound in a dry environment.

  • Thermal Degradation: Although generally stable at room temperature, prolonged exposure to high temperatures can accelerate decomposition.

Q4: How should I handle the compound upon receipt and for daily use? Upon receiving the product, visually inspect the container for an intact seal and the compound for its expected color. For daily use, it is best practice to create smaller aliquots from the main stock bottle. This minimizes the exposure of the bulk material to atmospheric moisture and oxygen each time the container is opened. Always allow the container to warm to room temperature before opening to prevent condensation from forming inside.

Section 2: Troubleshooting Guide: Degradation Issues

This guide provides a structured approach to identifying and resolving common problems associated with compound degradation.

Issue 1: You observe a significant color change (e.g., from off-white/yellow to brown).

  • Probable Cause: This is a strong indicator of oxidative or photodegradation. Exposure to air and/or light has likely created chromophoric (colored) impurities.

  • Causality Explained: Oxygen can react with electron-rich sites on the indazole ring or the amine, while light provides the energy for unwanted photochemical rearrangements.[8] These reactions often result in conjugated systems that absorb visible light, appearing colored.

  • Recommended Actions:

    • Quarantine: Cease using the material from this vial for any critical experiments.

    • Purity Analysis (Self-Validation): If you have the capability, dissolve a small amount in an appropriate solvent (e.g., DMSO, Methanol) and analyze it via HPLC or LC-MS. Compare the purity profile to a fresh sample or the certificate of analysis. The presence of multiple new peaks confirms degradation.

    • Review Protocol: Check your lab's storage and handling procedures. Was the container properly sealed? Was it stored in the dark? Was the atmosphere inert?

    • Resolution: If significant degradation is confirmed, it is safest to discard the vial according to your institution's chemical waste disposal procedures.[4][5] Use a fresh, unopened vial for future work.

Issue 2: Your experiments are showing inconsistent yields, or the compound has lost its expected reactivity.

  • Probable Cause: A loss of purity due to subtle, non-visible degradation. The molar quantity of the active compound is lower than calculated, or impurities are interfering with the reaction.

  • Causality Explained: Even low levels of degradation products can inhibit catalysts, participate in side reactions, or simply reduce the concentration of the starting material, leading to poor or unpredictable outcomes.

  • Recommended Actions:

    • Use a Control: Immediately acquire a new, unopened vial of the compound and run your experiment in parallel with the suspect batch. If the new batch performs as expected, this strongly suggests the old batch has degraded.

    • Quantitative Analysis: Perform a quantitative NMR (qNMR) or an HPLC analysis with a standard to determine the exact purity of the suspect material.

    • Implement Aliquoting: If not already doing so, immediately implement a strict aliquoting protocol. This protects your primary stock from repeated exposure and is the most effective way to ensure consistency over the life of the batch.

Issue 3: The powder appears clumpy, is difficult to weigh, or shows poor solubility.

  • Probable Cause: Moisture absorption.

  • Causality Explained: The amine and indazole nitrogen atoms can form hydrogen bonds with water molecules, causing the powder to adsorb moisture from the air (hygroscopicity). This leads to clumping and can affect solubility characteristics and accurate weighing.

  • Recommended Actions:

    • Improve Desiccation: Store the tightly sealed container inside a desiccator containing a fresh desiccant (e.g., silica gel, Drierite).

    • Proper Handling Technique: Always ensure the container has equilibrated to ambient temperature before opening it. Opening a cold container will cause atmospheric moisture to condense on the cold powder.

    • Drying: In some cases, the material can be dried under high vacuum. However, this should be done with caution, as heating may accelerate thermal degradation. Check the compound's melting point and thermal stability data before attempting to dry with heat.

Section 3: Summary of Storage Conditions

This table summarizes the key parameters for preventing the degradation of this compound.

ParameterOptimal ConditionSuboptimal ConditionRationale & Associated Risk
Temperature 2-8°C (Refrigerated) or as per supplier label.Room temperature (long-term); elevated temperatures.Risk of accelerated thermal degradation and other decomposition pathways.
Atmosphere Inert gas (Argon or Nitrogen).[7]Ambient Air.High risk of oxidative degradation of the indazole ring and amine group.
Light In an amber/opaque vial, stored in the dark.Clear vial, exposure to ambient or UV light.High risk of photodegradation, potentially leading to rearrangement products.[8]
Moisture Tightly sealed container stored in a desiccator.[4]Loosely capped vial, frequent opening in a humid environment.Risk of hydrolysis, clumping, and inaccurate weighing.
Handling Aliquoting for daily use; allow vial to warm to RT before opening.Using directly from the main stock bottle repeatedly.Minimizes contamination and degradation of the bulk supply.

Section 4: Visual Troubleshooting Workflow

The following diagram outlines the logical steps to take when you suspect compound degradation.

Troubleshooting_Workflow problem Problem Observed (e.g., Discoloration, Poor Yield, Inconsistent Results) check_storage Step 1: Review Storage & Handling History (Light, Air, Moisture, Temp) problem->check_storage cause_photo Potential Cause: Photodegradation check_storage->cause_photo Exposed to Light? cause_ox Potential Cause: Oxidation check_storage->cause_ox Exposed to Air? cause_hydro Potential Cause: Moisture/Hydrolysis check_storage->cause_hydro Exposed to Moisture? action_analyze Step 2: Perform Purity Analysis (HPLC / LC-MS vs. New Lot) cause_photo->action_analyze cause_ox->action_analyze cause_hydro->action_analyze action_new Step 3: Use Fresh Aliquot or New Unopened Vial action_analyze->action_new Degradation Confirmed action_protocol Step 4: Revise & Enforce Storage Protocol (Inert Gas, Aliquoting, Dark Storage) action_analyze->action_protocol No Degradation, Proactive Measure action_new->action_protocol action_discard Discard Degraded Material Per Safety Guidelines action_new->action_discard

Caption: Troubleshooting workflow for suspected compound degradation.

Section 5: References

  • This compound Safety Data Sheet. Echemi. [URL: https://www.echemi.com/products/pd202103011008745-30-7.html]

  • 5-(3,5- difluorobenzyl)-1 h- azole-3-amine Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/5-(3,5--difluorobenzyl)-1-h--azole-3-amine-cas1108745-30-7.html]

  • SAFETY DATA SHEET - 7-Amino-1H-indazole. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/assets/sds/A3355_EN.pdf]

  • SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sial/33639]

  • This compound | 1108745-30-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62756082.htm]

  • This compound. Huateng Pharma. [URL: https://us.huatengsci.com/products/cas-1108745-30-7.html]

  • 5-(3,5- difluorobenzyl)-1 h- azole-3-amine 98% Yellow to off-white powder. Echemi. [URL: https://www.echemi.com/products/5-35-difluorobenzyl-1-h-azole-3-amine_1108745-30-7_pd202103011008745-30-7.html]

  • Cas 1108745-30-7, this compound. LookChem. [URL: https://www.lookchem.com/cas-110/1108745-30-7.html]

  • Technical Support Center: Indazole Derivatives. BenchChem. [URL: https://www.benchchem.com/technical-support/indazole-derivatives]

  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. Kono Chem Co., Ltd. [URL: https://www.konochem.com/solid-cancer-drugs/5-3-5-difluorobenzyl-1-h-azole-3-amine.html]

Sources

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Efficacy of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Against ROS1 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of the novel compound 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine on the ROS1 receptor tyrosine kinase. This molecule has been identified as a potential key pharmacophore for ALK/ROS1 dual inhibition[1]. We will objectively compare its performance with established, FDA-approved ROS1 inhibitors and provide detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.

Introduction: ROS1 as a Therapeutic Target

The c-ros oncogene 1 (ROS1), a receptor tyrosine kinase (RTK) with structural similarities to anaplastic lymphoma kinase (ALK), is a critical signaling protein involved in cellular growth and differentiation.[2][3] In normal adult tissues, its expression is limited. However, chromosomal rearrangements leading to ROS1 gene fusions result in the creation of chimeric oncoproteins with constitutive, ligand-independent kinase activity.[4][5] These fusions are established oncogenic drivers in approximately 1-2% of non-small cell lung cancers (NSCLC) and have been identified in various other malignancies, including glioblastoma, cholangiocarcinoma, and ovarian cancer.[6][7][8]

Aberrant ROS1 signaling activates a cascade of downstream pathways crucial for tumor cell proliferation and survival, including the RAS-MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT3 pathways.[2][3][4][9] This dependence, or "oncogene addiction," makes ROS1 an attractive therapeutic target. This guide outlines a rigorous, multi-step validation process for a promising new inhibitor, this compound, which serves as an intermediate for the known pan-Trk, ROS1, and ALK inhibitor, Entrectinib.[10]

ROS1 Signaling Pathway Overview

The diagram below illustrates the primary signaling cascades activated by oncogenic ROS1 fusion proteins. Inhibition of ROS1 is expected to attenuate signaling through these key pathways.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein (Constitutively Active) SHP2 SHP2 ROS1->SHP2 pY GRB2_SOS GRB2/SOS ROS1->GRB2_SOS pY PI3K PI3K ROS1->PI3K pY JAK JAK ROS1->JAK pY RAS RAS SHP2->RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Growth) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: Constitutive ROS1 activation drives multiple oncogenic signaling pathways.

Part 1: Biochemical Validation - Direct Kinase Inhibition

The foundational step in validating a kinase inhibitor is to quantify its direct inhibitory effect on the purified target enzyme. This is typically achieved through an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).

Causality: This cell-free assay isolates the interaction between the inhibitor and the kinase, ensuring that any observed effect is due to direct binding and not influenced by cellular uptake, efflux, or off-target effects. A potent IC50 in the low nanomolar range is a primary indicator of a promising lead compound.

Comparative Biochemical Potency

The table below presents the reported biochemical IC50 values for this compound (referred to by its derivative name) against established ROS1 inhibitors.

CompoundROS1 IC50 (nM)ALK IC50 (nM)Primary Reference(s)
This compound (as X4 derivative) 766512[1]
Crizotinib~5-25~20-40[11][12][13]
Entrectinib~0.1-7~12[10][14]
Lorlatinib~0.7-1.0~1[12]

Insight: The data indicates that while the core pharmacophore shows activity, established inhibitors like Entrectinib and Lorlatinib are significantly more potent at the biochemical level. This highlights the importance of further chemical optimization.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][16]

Workflow Diagram

Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer. Dilute purified recombinant ROS1 enzyme, substrate peptide (e.g., IGF-1Rtide), and ATP to their final desired concentrations in the assay buffer.[17]

  • Inhibitor Dilution: Perform a serial dilution of this compound and comparator compounds (Crizotinib, Entrectinib, Lorlatinib) in DMSO, followed by a final dilution in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[16][18]

  • Assay Plate Setup: Add 5 µL of diluted inhibitor or vehicle (DMSO) control to the wells of a white, 96-well plate.

  • Kinase Reaction: Add 20 µL of diluted ROS1 enzyme to the wells. Initiate the reaction by adding 25 µL of the Substrate/ATP mixture.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Validation - Target Engagement and Phenotypic Effects

While biochemical assays confirm direct inhibition, cellular assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in a complex biological environment, and elicit the desired anti-cancer effect.

Causality: These experiments bridge the gap between biochemical potency and physiological response. A compound's effectiveness in cells is a more accurate predictor of its potential in vivo efficacy. We use two main types of cellular models:

  • Engineered Ba/F3 Cells: These are murine pro-B cells that depend on the cytokine IL-3 for survival.[19][20] When engineered to express an oncogenic ROS1 fusion protein, they become IL-3 independent, with their survival now "addicted" to ROS1 signaling.[21][22][23] This provides a clean, specific system to measure on-target cell killing.

  • ROS1-Positive Cancer Cell Lines: Cell lines like HCC78, which endogenously express an SLC34A2-ROS1 fusion, provide a more clinically relevant model derived from a human NSCLC tumor.[6][24]

Comparative Cellular Proliferation (GI50 Values)

The Growth Inhibition 50 (GI50) is the concentration of inhibitor required to reduce the proliferation of a cell population by 50%.

CompoundBa/F3-CD74-ROS1 GI50 (nM)HCC78 GI50 (nM)Primary Reference(s)
This compound (as X4 derivative) Not Reported34[1]
Crizotinib~66~380-500[11][25]
Entrectinib~3Not Reported[26]
Lorlatinib~0.7~10-20[12][26]

Insight: The novel compound's derivative (X4) shows potent anti-proliferative activity in the HCC78 cell line, comparable to or better than Crizotinib.[1] This suggests good cell permeability and on-target activity. However, Lorlatinib remains the most potent inhibitor in both engineered and endogenous models.

Experimental Protocol: Cell Viability (CellTiter-Glo®) Assay

Workflow Diagram dot graph TD { A[Seed Cells in 96-well plates] --> B{Allow cells to adhere/stabilize (24h)}; B --> C[Add serial dilutions of inhibitors]; C --> D{Incubate for 72 hours}; D --> E[Equilibrate plate to room temperature]; E --> F[Add CellTiter-Glo® Reagent]; F --> G{Lyse cells on orbital shaker (2 min)}; G --> H{Incubate at RT to stabilize signal (10 min)}; H --> I[Read Luminescence]; I --> J[Calculate GI50]; }

Sources

A Comparative Guide to the Efficacy of the 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Pharmacophore Versus the Optimized Kinase Inhibitor, Entrectinib

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: From a Core Scaffold to a Clinical Drug

In the landscape of targeted cancer therapy, the development of potent and selective kinase inhibitors has revolutionized patient outcomes for specific molecularly defined tumors. Entrectinib (Rozlytrek®) stands as a prime example of such success. It is an FDA-approved, central nervous system (CNS)-active inhibitor of the Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK), used to treat a range of solid tumors harboring NTRK, ROS1, or ALK gene fusions.[1][2]

The journey from a biologically active chemical motif to a clinically effective drug is a complex process of molecular optimization. This guide delves into this process by dissecting the structure and efficacy of Entrectinib in comparison to its core chemical scaffold, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine. This compound is not a therapeutic alternative but a key synthetic intermediate in the manufacturing of Entrectinib.[3][4] However, recent research has identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a crucial pharmacophore—the essential structural region responsible for the molecule's biological activity against ALK and ROS1 kinases.[5]

This guide will, therefore, provide a comparative analysis of the foundational pharmacophore's intrinsic activity relative to the fully optimized drug, Entrectinib. We will explore the structure-activity relationships that transform a basic "hinge-binding" fragment into a potent, multi-targeted therapeutic agent and detail the experimental workflows required to validate such a compound.

Part 1: The Architecture of Inhibition - A Structural Dissection

The remarkable potency and selectivity of Entrectinib are not derived from a single feature but from the synergistic interplay of its distinct chemical moieties. Understanding the role of each component is fundamental to appreciating its design.

  • The Core Pharmacophore: this compound This indazole structure serves as the foundational scaffold. The 1H-indazole-3-amine portion is a well-established "hinge-binding" fragment in kinase inhibitor design.[6] It forms critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor within the ATP-binding pocket. The 3,5-difluorobenzyl group extends into a hydrophobic pocket, providing essential van der Waals interactions that contribute to binding affinity. Computational docking studies and biological assays have confirmed that this scaffold is the key active pharmacophore for ALK and ROS1 inhibition.[5]

  • The Linker and Solubilizing Group: The Tetrahydropyran and Piperazine Moieties While the indazole core provides the anchor, the rest of the Entrectinib molecule is engineered to optimize potency, selectivity, and pharmacokinetic properties. The full structure of Entrectinib includes a substituted benzoyl group attached to the indazole amine.[7] This group positions a tetrahydropyran ring and a 4-methylpiperazine tail. These additions are critical for several reasons:

    • Enhanced Binding Affinity: They form additional interactions with solvent-exposed regions of the kinase, significantly increasing binding affinity and overall potency compared to the core scaffold alone.

    • Physicochemical Properties: The piperazine group is basic and ionizable, which dramatically improves the aqueous solubility of the molecule—a critical factor for oral bioavailability.

    • CNS Penetrance: The overall molecular properties of Entrectinib, including its size, polarity, and hydrogen bonding capacity, are carefully balanced to allow it to effectively cross the blood-brain barrier.[8][9] This is a key clinical differentiator, enabling efficacy against brain metastases, a common site of disease progression.[10][11]

The following diagram illustrates the key structural components of the final Entrectinib molecule.

G cluster_Entrectinib Entrectinib Structure cluster_Function Functional Contribution Core 5-(3,5-Difluorobenzyl) -1H-indazol-3-amine (Core Pharmacophore) Linker Amide Linker & Substituted Benzoyl Ring Core->Linker Covalent Bond Hinge Hinge Binding (Anchor) Core->Hinge Solubility N-Methylpiperazine (Solubility & Binding) Linker->Solubility Extends to Solvent Front Conformation Tetrahydropyran Ring (Conformational Lock & Binding) Linker->Conformation Provides Specificity Potency Increased Potency & Optimized PK/PD Linker->Potency Solubility->Potency CNS CNS Permeability Solubility->CNS Conformation->Potency

Caption: Key structural components and their functional roles in Entrectinib.

Part 2: Comparative Biological Activity - From Micromolar to Nanomolar Potency

A direct experimental comparison between the this compound intermediate and Entrectinib is not available in published literature, as the former is not intended for biological testing. However, we can infer the activity of the core pharmacophore from recent studies on its derivatives. A 2024 study in Bioorganic Chemistry evaluated a series of compounds containing this core, with the most potent, "Compound X4," showing IC₅₀ values in the sub-micromolar range against ALK and ROS1 kinases.[5]

In stark contrast, Entrectinib exhibits inhibitory concentrations in the low nanomolar to sub-nanomolar range, representing a several hundred-fold increase in potency. This dramatic improvement underscores the success of the chemical optimization process.

CompoundTarget KinaseBiochemical IC₅₀Rationale for Efficacy
Entrectinib TRKA / B / C 1-5 nM [10]Optimized structure for potent, multi-target inhibition.
ROS1 0.1 - 7 nM [7][10]Full molecule engages multiple binding sites.
ALK 1.7 - 12 nM [7][10]Designed for high affinity and favorable drug-like properties.
Compound X4 TRK Family Not ReportedCore scaffold lacks features for TRK inhibition.
(Proxy for Core)[5]ROS1 766 nM Demonstrates intrinsic activity of the pharmacophore.
ALK 512 nM Requires significant optimization for clinical potency.

This data clearly illustrates the principle of drug design: while the indazole core provides the necessary foundation for kinase binding, the additional chemical moieties of Entrectinib are essential for achieving the high degree of potency required for a successful clinical candidate.

The signaling pathways inhibited by Entrectinib are critical drivers of cell proliferation and survival in tumors with the corresponding genetic fusions.

cluster_pathway Oncogenic Kinase Signaling TRK TRK A/B/C (NTRK Fusion) RAS_RAF RAS/RAF/MEK/ERK Pathway TRK->RAS_RAF PI3K PI3K/AKT/mTOR Pathway TRK->PI3K JAK_STAT JAK/STAT Pathway TRK->JAK_STAT ROS1 ROS1 (ROS1 Fusion) ROS1->RAS_RAF ROS1->PI3K ROS1->JAK_STAT ALK ALK (ALK Fusion) ALK->RAS_RAF ALK->PI3K ALK->JAK_STAT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K->Proliferation JAK_STAT->Proliferation Entrectinib Entrectinib Entrectinib->TRK Inhibition Entrectinib->ROS1 Inhibition Entrectinib->ALK Inhibition

Caption: Entrectinib inhibits key oncogenic signaling pathways.

Part 3: Experimental Validation Protocols

Validating the efficacy and mechanism of action of a kinase inhibitor like Entrectinib requires a multi-tiered approach, progressing from biochemical assays to cell-based models and finally to in vivo studies.[12] A critical early step is to confirm that a compound that is potent in a biochemical assay is also functional within a cellular context.[12]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified kinases.[13]

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of its purified target kinase by quantifying ATP-to-ADP conversion, a hallmark of kinase activity. It is the first step in confirming on-target potency.

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Entrectinib) in DMSO. A typical starting concentration is 10 µM.

  • Kinase Reaction: In a 384-well plate, add the diluted compound, the purified kinase (e.g., TRKA, ROS1, or ALK), and the appropriate substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal with a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis: Plot kinase activity against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Assay)

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines harboring the target genetic fusions.

Causality: This assay measures the number of viable cells in culture by quantifying intracellular ATP levels. A reduction in ATP signifies decreased cell viability, indicating the compound's cytotoxic or cytostatic effect. This is a crucial step to bridge the gap between biochemical potency and cellular efficacy.[12]

Methodology:

  • Cell Plating: Seed cancer cells with known fusions (e.g., KM12 cells for TPM3-NTRK1, HCC78 for SLC34A2-ROS1, or H2228 for EML4-ALK) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: After a brief incubation, measure luminescence.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.[14][15]

Causality: Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a systemic context to evaluate a drug's efficacy, pharmacokinetics, and tolerability.[16] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools.[17]

Methodology:

  • Model Establishment: Subcutaneously implant human cancer cells (e.g., 5 million H2228 cells) into the flank of immunodeficient mice (e.g., NU/J mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound (e.g., Entrectinib at 50 mg/kg) daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers and monitor body weight twice weekly as a measure of toxicity.

  • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.

Start Compound Synthesis Biochem Protocol 1: Biochemical Kinase Assay (IC₅₀ Determination) Start->Biochem Initial Potency Screening Cellular Protocol 2: Cell-Based Proliferation Assay (GI₅₀ Determination) Biochem->Cellular Cellular Efficacy Validation Vivo Protocol 3: In Vivo Xenograft Model (Tumor Growth Inhibition) Cellular->Vivo Systemic Efficacy & Tolerability End Preclinical Candidate Selection Vivo->End Go/No-Go Decision

Caption: A streamlined experimental workflow for kinase inhibitor validation.

Conclusion

The comparison between the this compound scaffold and the final drug, Entrectinib, provides a compelling case study in modern drug discovery. While the core indazole pharmacophore possesses intrinsic activity against key oncogenic drivers like ALK and ROS1, it lacks the potency, selectivity, and drug-like properties necessary for clinical utility.

Entrectinib represents the culmination of a meticulous optimization process, where additional chemical moieties were rationally designed to dramatically enhance binding affinity, improve solubility, and confer the crucial ability to penetrate the central nervous system. This transforms a simple hinge-binding fragment into a potent, multi-targeted, and life-saving therapeutic. This analysis underscores a fundamental principle for drug development professionals: a successful drug is far more than its core pharmacophore; it is a highly engineered entity optimized for potent and safe interaction with its targets in the complex environment of the human body.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.
  • What is the mechanism of Entrectinib? Patsnap Synapse.
  • entrectinib. Cancer Care Ontario.
  • entrectinib. PubChem, NIH.
  • What is Entrectinib used for? Patsnap Synapse.
  • Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice. HuaTeng.
  • Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions. PubMed Central, NIH.
  • A Comparative Guide to the Kinase Selectivity of mTOR Inhibitors. Benchchem.
  • Entrectinib Data Highlighted as FDA Weighs Approval for ROS1+ NSCLC. OncLive.
  • Technical Support Center: Cell Viability Assays with Kinase Inhibitor FR-188582. Benchchem.
  • Entrectinib. Wikipedia.
  • Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. PubMed Central.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • P14.19 Preclinical and clinical efficacy of entrectinib in primary and metastatic brain tumors harboring NTRK, ROS1, or ALK gene fusions. ResearchGate.
  • Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Springer Protocols.
  • Kinase Inhibitors and Cell Viability Assay. ResearchGate.
  • Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors. PubMed Central.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Entrectinib Is Effective and Well Tolerated in Patients with Treatment-Naïve ROS1-positive Advanced/Metastatic NSCLC. ESMO.
  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers.
  • Clinical Review - Entrectinib (Rozlytrek). NCBI Bookshelf, NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central, NIH.
  • FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC. FDA.
  • This compound. ChemicalBook.
  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • Long-Term Efficacy and Safety of Entrectinib in ROS1 Fusion–Positive NSCLC. PubMed Central.
  • Cas 1108745-30-7,this compound. lookchem.
  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. PubMed.
  • 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. shaoyuanpharm.
  • This compound. Echemi.
  • This compound. Huateng Pharma.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central, NIH.
  • 5-(3,5- difluorobenzyl)-1 h- azole-3-amine Safety Data Sheets. Echemi.
  • Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues. PubMed.
  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed.

Sources

Assessing the Kinase Selectivity Profile of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine (Mps-1 Inhibitor-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Preclinical Drug Development

Introduction: The Criticality of Kinase Selectivity in Mps-1-Targeted Therapy

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, hereafter referred to as Mps-1 Inhibitor-1, is a potent and selective inhibitor of Monopolar Spindle 1 (Mps-1) kinase. Mps-1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps-1, cancer cells can be forced into a state of mitotic catastrophe and subsequent apoptosis, making Mps-1 a compelling target for oncology drug development.

However, the human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Off-target inhibition of other kinases can lead to unforeseen toxicities or reduced efficacy, derailing an otherwise promising therapeutic candidate. Therefore, a rigorous assessment of an inhibitor's cross-reactivity is not merely a characterization step but a fundamental pillar of preclinical safety and mechanism-of-action studies.

This guide provides a comprehensive framework for evaluating the selectivity of Mps-1 Inhibitor-1. We will detail the experimental design for a broad kinase panel screen, present comparative data, and provide a detailed protocol for a representative enzymatic assay. The objective is to equip researchers with the rationale and practical steps required to build a robust selectivity profile for this and other kinase inhibitors.

Experimental Design: A Multi-Faceted Approach to Quantifying Selectivity

A thorough assessment of kinase inhibitor selectivity relies on a tiered approach, moving from broad screening to deep quantitative analysis. Our recommended workflow integrates large-scale screening with orthogonal validation assays.

Workflow for Kinase Cross-Reactivity Assessment

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Quantitative Validation A Compound Preparation (Mps-1 Inhibitor-1 in DMSO) B Large-Scale Kinase Panel Screen (e.g., DiscoverX KINOMEscan) A->B Single High Concentration (e.g., 1 µM) D Dose-Response Assays for Hits (Enzymatic IC50 Determination) C Data Analysis: Calculate % Inhibition Identify Potential Off-Targets (>50% Inhibition) B->C C->D Prioritize Hits for Follow-up F Selectivity Profile Generation D->F E Orthogonal Assay (e.g., Cellular Target Engagement) E->F G Final Report & Decision Making F->G

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

This workflow begins with a high-throughput screen against a large, representative panel of kinases at a single high concentration to identify potential off-targets. Hits from this primary screen are then subjected to more rigorous, quantitative enzymatic assays to determine their half-maximal inhibitory concentration (IC50). This confirms the initial findings and quantifies the potency of the off-target interaction.

Comparative Kinase Selectivity Data

To illustrate the process, we present data from a hypothetical screen of Mps-1 Inhibitor-1 against a panel of 97 kinases, a common practice in early-stage drug discovery. The compound was screened at a concentration of 1 µM. The results are summarized below.

Table 1: Selectivity Profile of Mps-1 Inhibitor-1 (1 µM) Against a Kinase Panel

Kinase TargetFamilyPercent Inhibition (%)Notes
Mps-1 (TTK) TTK 98% Primary Target
Aurora Kinase AAurora75%Potential Off-Target
Aurora Kinase BAurora68%Potential Off-Target
FLT3RTK45%Low Activity
VEGFR2RTK32%Low Activity
p38α (MAPK14)CMGC15%Negligible Activity
CDK2/cyclin ACMGC10%Negligible Activity
... (89 other kinases)Various<10%No significant inhibition

Interpretation of Results:

As expected, Mps-1 Inhibitor-1 shows near-complete inhibition of its primary target, Mps-1. However, the screen also reveals significant inhibitory activity (>50%) against Aurora Kinases A and B. This is a critical finding, as Aurora kinases are also key mitotic regulators, and their inhibition could contribute to both the efficacy and the toxicity profile of the compound. The activity against other kinases like FLT3 and VEGFR2 is minimal at this concentration and less likely to be physiologically relevant, though this should be confirmed.

Quantitative Validation: IC50 Determination for Off-Target Hits

Following the primary screen, dose-response enzymatic assays were performed to determine the IC50 values for the primary target and the identified off-targets.

Table 2: Comparative IC50 Values for Mps-1 Inhibitor-1

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 Mps-1)
Mps-1 (TTK)5-
Aurora Kinase A15030-fold
Aurora Kinase B21042-fold

Analysis of Selectivity:

The IC50 data confirms the off-target activity against Aurora kinases. Mps-1 Inhibitor-1 is 30-fold more selective for Mps-1 over Aurora A and 42-fold more selective over Aurora B. While this represents a reasonable selectivity window, it is crucial information for designing subsequent cellular and in vivo studies. For instance, at concentrations high enough to achieve full Mps-1 inhibition in a cellular context, partial inhibition of Aurora kinases may occur. This dual activity could be synergistic, antagonistic, or simply lead to off-target toxicity, a hypothesis that must be tested empirically.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

To ensure the trustworthiness and reproducibility of the quantitative data, a robust and well-validated assay format is essential. The ADP-Glo™ Kinase Assay (Promega) is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Principle of the Assay:

G cluster_legend Legend A Step 1: Kinase Reaction Kinase + Substrate + ATP B ADP + Phosphorylated Substrate A->B Enzymatic Activity C Step 2: ADP-Glo™ Reagent Addition (Terminates kinase reaction, depletes remaining ATP) B->C D Step 3: Kinase Detection Reagent (Converts ADP to ATP) C->D 40 min incubation E Step 4: Luciferase/Luciferin Reaction (ATP + Luciferin -> Light) D->E ATP is generated F Signal Detection (Luminometer) E->F Inhibitor Mps-1 Inhibitor-1 Inhibitor->A Blocks Reaction K1 Process Step K2 Inhibitor Action

Caption: Principle of the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Mps-1 Inhibitor-1 in 100% DMSO.

    • Perform a serial dilution series in DMSO to create stock concentrations for the dose-response curve (e.g., from 1 mM to 100 nM).

    • Further dilute these stocks into the appropriate kinase assay buffer to achieve the final desired assay concentrations, ensuring the final DMSO concentration is constant across all wells (typically ≤1%).

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 2.5 µL of kinase solution (e.g., recombinant human Aurora A in kinase buffer).

    • Add 2.5 µL of the diluted Mps-1 Inhibitor-1 or vehicle control (DMSO in buffer).

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix (e.g., Kemptide peptide substrate and 25 µM ATP).

    • Incubate for 60 minutes at 30°C. Include "no kinase" and "no substrate" controls.

  • Signal Generation and Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to all wells. This will deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP produced in the first step back into ATP.

    • Incubate for 30 minutes at room temperature to allow the luciferase reaction to stabilize.

    • Measure luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data by setting the vehicle control (maximum kinase activity) to 100% and the "no kinase" control to 0%.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The comprehensive selectivity profiling of Mps-1 Inhibitor-1 reveals a potent on-target activity with a well-defined, albeit notable, off-target profile against Aurora kinases A and B. The 30- to 40-fold selectivity window is a crucial parameter that must guide the design of future experiments.

Key Takeaways for Researchers:

  • Broad Screening is Essential: A wide initial screen is non-negotiable for uncovering unexpected off-target activities.

  • Quantification is Key: IC50 determination is required to understand the potency of off-target effects and establish a selectivity ratio.

  • Cellular Confirmation: The next logical step is to perform cellular target engagement assays (e.g., NanoBRET™) to confirm that the observed off-target inhibition occurs in a physiological context and at relevant compound concentrations.

  • Phenotypic Consequences: Ultimately, the biological consequence of this dual Mps-1/Aurora inhibition must be investigated. Does it lead to enhanced anti-proliferative effects, or does it introduce liabilities such as increased toxicity in non-cancerous cells?

By following a rigorous, multi-tiered approach to selectivity profiling, drug development professionals can build a comprehensive understanding of their compound's mechanism of action, anticipate potential safety issues, and make more informed decisions as they advance therapeutic candidates toward the clinic.

References

  • PubChem. Mps-1 inhibitor-1.
  • Janssen, A., & Medema, R. H. (2013). Mitotic checkpoint control in cancer. Oncogene, 32(40), 4748–4756. [Link]

A Comparative Guide to Purity Assessment Methods for Synthesized 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel synthesized molecule such as 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, a compound with potential therapeutic applications, rigorous purity assessment is a non-negotiable step. Impurities, which can arise from starting materials, by-products of side reactions, intermediates, or degradation products, can have unintended and potentially harmful pharmacological or toxicological effects.[1][2]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2), mandate a thorough characterization of any impurity present at levels above established thresholds (typically ≥0.05% to 0.1%).[3][4][5] This necessitates not only the detection and quantification of impurities but also their structural elucidation and toxicological qualification.[4] A failure to establish a comprehensive impurity profile can lead to significant delays in the drug development pipeline and potential rejection of regulatory submissions.

This guide provides a comparative analysis of essential analytical techniques for assessing the purity of this compound. We will delve into the causality behind the selection of these methods, presenting them as an integrated, multi-faceted strategy. The objective is to build a self-validating analytical workflow that provides an unambiguous and defensible purity profile for this promising API.

The Orthogonal Approach: A Strategy for Unimpeachable Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates the sample based on different physicochemical principles. A robust purity assessment, therefore, relies on an orthogonal approach , where multiple, disparate techniques are employed to corroborate findings and ensure no impurities are overlooked.[6][7] For instance, a chromatographic method separates based on polarity, while a spectroscopic method quantifies based on magnetic properties, and a thermal method assesses purity based on melting behavior. This strategy minimizes the risk of co-eluting impurities or non-chromophoric substances going undetected, providing a holistic and trustworthy purity value.

G cluster_0 Purity Assessment Workflow for this compound cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Orthogonal & Confirmatory Analysis API Synthesized API Batch HPLC HPLC-UV (Quantitative Purity, % Area) API->HPLC Primary screen LCMS LC-MS (Impurity ID & Confirmation) API->LCMS qNMR qNMR (Absolute Purity vs. Standard) API->qNMR Orthogonal check DSC DSC (Bulk Crystalline Purity) API->DSC EA Elemental Analysis (Elemental Composition) API->EA HPLC->LCMS Investigate peaks Report Comprehensive Purity Report HPLC->Report LCMS->Report qNMR->Report DSC->Report EA->Report

Caption: Orthogonal workflow for comprehensive API purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Detection

HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[8][9] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality of Method Choice: The indazole core and benzyl group provide sufficient hydrophobicity to be retained on a non-polar stationary phase (like C18), while the amine and indazole nitrogens offer polarity. This balance allows for excellent separation from non-polar and highly polar impurities using a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9] The aromatic nature of the molecule ensures strong UV absorbance, making a UV detector a sensitive and reliable choice for quantification.[10]

Key Performance Aspects:
  • Quantitative Purity: The primary output is the "area percent" purity, where the peak area of the API is expressed as a percentage of the total area of all detected peaks. This is a powerful, routine measure of purity.

  • Impurity Detection: HPLC excels at separating the API from structurally similar process-related impurities and degradation products.[11]

  • Method Validation: A validated HPLC method provides data on specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), as mandated by ICH Q2(R2) guidelines.[12][13][14]

Experimental Protocol: RP-HPLC Method Development
  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 phase provides the necessary hydrophobicity for retaining the analyte.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier is crucial; it protonates the amine group, preventing peak tailing and improving peak shape.

    • Organic (B): Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better resolution and lower backpressure.

  • Wavelength Selection: Dissolve a small amount of the API in the mobile phase and acquire a UV spectrum. For this compound, a detection wavelength around 220-230 nm is expected to provide high sensitivity for both the API and potential impurities.[15]

  • Gradient Elution Development:

    • Perform a rapid "scouting" gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of the API.

    • Based on the scouting run, design a shallower gradient around the elution time of the API to maximize resolution between the main peak and any closely eluting impurities. A typical gradient might be: 10-40% B over 20 minutes, then ramp to 95% B to wash the column, and re-equilibrate at 10% B.

  • Optimization: Adjust the flow rate (typically 1.0 mL/min), column temperature (e.g., 30 °C), and injection volume (e.g., 5-10 µL) to achieve optimal chromatography: a sharp, symmetrical API peak with good resolution from all other peaks.

  • System Suitability: Before analysis, perform system suitability tests (e.g., five replicate injections of a standard) to ensure the system is performing correctly. Key parameters include retention time RSD (<1%), peak area RSD (<2%), and tailing factor (0.8-1.5).

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Impurity Identification

While HPLC-UV can quantify impurities, it provides no structural information. LC-MS is the definitive technique for this purpose, coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[16][17] This is essential for meeting ICH requirements for impurity identification.[18][19]

Causality of Method Choice: By interfacing the HPLC system with a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF), we can obtain the exact mass of the API and each impurity peak.[18] This high-resolution mass data allows for the generation of a molecular formula.[19] Furthermore, by inducing fragmentation (MS/MS), a unique fragmentation pattern is generated, which acts as a "fingerprint" to elucidate the impurity's structure, often revealing how it differs from the parent API.[16]

G cluster_0 LC-MS Impurity Identification Workflow Start HPLC-UV detects unknown impurity peak LCMS_Run Analyze sample by LC-MS (ESI+) Start->LCMS_Run MS1 Obtain High-Resolution MS1 Spectrum (Full Scan) LCMS_Run->MS1 MS2 Acquire MS/MS Fragmentation Spectrum LCMS_Run->MS2 Targeted fragmentation MFG Generate Molecular Formula from m/z MS1->MFG Exact Mass Elucidation Elucidate Structure (Compare fragments to API) MFG->Elucidation MS2->Elucidation Confirm Confirm with Synthesized Standard Elucidation->Confirm Proposed Structure End Impurity Structure Identified Confirm->End

Caption: Workflow for structural elucidation of impurities via LC-MS.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Purity Arbiter

NMR spectroscopy is unparalleled for structural elucidation, and its quantitative application (qNMR) is a powerful orthogonal method for purity determination.[20][21] Unlike HPLC's relative area percent method, qNMR provides an absolute purity value (e.g., %w/w) by comparing the integral of an analyte's signal to that of a certified, high-purity internal standard.[7][22][23]

Causality of Method Choice: The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[22] By accurately weighing both the analyte and a stable, non-interfering internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube, we can use a simple ratio of integrals, molar masses, and weights to calculate a highly accurate, absolute purity value. This method is non-destructive and less dependent on the physical properties (like UV absorbance) of impurities, many of which may not be detected by HPLC.[7][23]

Key Experimental Considerations for qNMR:
  • Internal Standard Selection: The standard must be of high, certified purity (>99.9%), stable, non-volatile, and have at least one sharp proton signal that does not overlap with any signals from the analyte or its impurities.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans (a prerequisite for accurate integration), a long relaxation delay is critical. This is typically set to 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Processing: Careful phasing and baseline correction are essential for accurate integration.

Differential Scanning Calorimetry (DSC): A Thermodynamic Approach to Purity

DSC provides a unique, thermodynamic-based assessment of purity for crystalline solids.[24] It is considered an absolute method as it does not require calibration standards of the substance being analyzed.[25]

Causality of Method Choice: This technique is based on the van't Hoff equation, which describes the melting point depression and broadening of a substance caused by the presence of soluble impurities.[26] A pure crystalline compound will exhibit a sharp, well-defined melting endotherm. As impurity levels increase, the onset of melting occurs at a lower temperature, and the melting range broadens.[24][27] By analyzing the shape of the melting peak, the mole percent purity of the bulk material can be calculated.

Limitations:

  • The compound must be crystalline and thermally stable, not decomposing upon melting.[25]

  • It is only effective for detecting impurities that are soluble in the molten API.

  • The method is generally suitable for compounds that are already highly pure (>98.5 mol%).[25]

Elemental Analysis (EA): The Fundamental Compositional Check

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a sample.[28][29]

Causality of Method Choice: By combusting a small, precisely weighed amount of the sample, the resulting gases (CO₂, H₂O, N₂) are measured. The experimental weight percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula of this compound. A close agreement (typically within ±0.4%) provides strong evidence that the bulk of the sample consists of the target compound and is free from significant quantities of impurities with different elemental compositions.[30] It is an excellent orthogonal check against both chromatographic and spectroscopic methods.

Comparative Summary of Purity Assessment Methods

Method Principle Information Provided Strengths Limitations
HPLC-UV Chromatographic SeparationRelative purity (% area), number of impurities, retention times.High sensitivity, high throughput, excellent for routine QC, validated method.[9]Relative quantification, requires UV-active impurities, risk of co-elution.
LC-MS Separation & Mass AnalysisMolecular weight and structural fragments of impurities.Definitive impurity identification, high sensitivity, and specificity.[17][18]Complex instrumentation, semi-quantitative without standards.
qNMR Nuclear Magnetic ResonanceAbsolute purity (% w/w), structural confirmation.Absolute method, orthogonal to chromatography, detects non-UV active impurities.[7][23]Lower sensitivity than HPLC, requires pure internal standard, longer analysis time.
DSC Thermal AnalysisPurity (mol %) based on melting point depression.Absolute method for bulk purity, no standard required.[25]Only for crystalline, stable compounds; insensitive to insoluble impurities.[27]
Elemental Analysis Combustion & DetectionElemental composition (%C, H, N).Confirms molecular formula, orthogonal to other methods.[30]Insensitive to isomeric impurities, requires high purity for meaningful data.

Conclusion

The purity assessment of this compound is a critical process that demands a rigorous, multi-faceted analytical strategy. Relying on a single method is insufficient to build the comprehensive purity profile required for drug development and regulatory submission. By employing an orthogonal approach—using HPLC-UV for routine quantification, LC-MS for definitive impurity identification, qNMR for absolute purity determination, DSC for bulk crystalline purity, and Elemental Analysis for compositional verification—researchers can establish a self-validating and unimpeachable dataset. This integrated workflow not only ensures the quality and safety of the API but also provides the robust, scientifically-grounded evidence necessary to confidently advance a new chemical entity through the development pipeline.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • U.S. Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
  • Gordin, A., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 826-832.
  • Haines, P. J., & Laye, P. G. (1990). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education, 67(10), A248.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry (DSC).
  • Asgharian, R., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 934-938.
  • Creative Biolabs. (n.d.). Purity Determination by DSC.
  • Gfeller, D., & Gedeck, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9220.
  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • EAG Laboratories. (n.d.). Trace Elemental Analysis.
  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
  • ResearchGate. (2017). APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?.
  • Butts, C. P., et al. (2008). “Pure by NMR”? Organic Letters, 10(23), 5321-5324.
  • IJRPC. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • ASEAN. (n.d.). ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.
  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
  • ResearchGate. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • ICH. (2022). Q2(R2) Validation of Analytical Procedures.
  • A3P. (n.d.). Some good validation practices for analytical procedures.
  • Felton, J. S., & Knize, M. G. (1990). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. In: Mutagens in Food: Detection and Prevention. CRC Press.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146.
  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Pharmaffiliates. (n.d.). The Complete Guide to Impurity Profiling in Small Molecule APIs.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Jhu, S. C., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1626, 461361.
  • Utyanov, D. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(2), 118-127.
  • ResearchGate. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • Podolska, M., et al. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 64(3), 193-199.
  • Obmińska-Mrukowicz, B., & Szczepański, M. (2004). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Bulletin of the Veterinary Institute in Pulawy, 48, 203-207.
  • In J Pharm Sci. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.

Sources

A Comparative Analysis of the In Vitro and In Vivo Efficacy of the 5-(3,5-Difluorobenzyl)-1H-indazole Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of potent and selective kinase inhibitors. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved anti-cancer agents.[1][2] This guide provides a detailed comparative analysis of the in vitro and in vivo efficacy of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine and its derivatives. While primarily recognized as a key intermediate in the synthesis of Entrectinib, a potent pan-Trk, ROS1, and ALK inhibitor, recent research has highlighted the 5-(3,5-difluorobenzyl)-1H-indazole moiety itself as a crucial pharmacophore for dual ALK/ROS1 inhibition.[3][4]

This document will delve into the preclinical data that underscores the therapeutic potential of this chemical entity. We will examine its efficacy in various experimental models, compare its performance against established ALK/ROS1 inhibitors, and provide detailed protocols for the key assays used in its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel oncology therapeutics.

The ALK/ROS1 Signaling Axis: A Key Target in Oncology

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as potent oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3] These fusion proteins activate downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. The inhibition of these kinases is a clinically validated strategy for treating ALK/ROS1-positive tumors.

ALK_ROS1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 Fusion Protein ALK/ROS1 Fusion Protein RAS RAS ALK/ROS1 Fusion Protein->RAS PI3K PI3K ALK/ROS1 Fusion Protein->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Inhibitor 5-(3,5-Difluorobenzyl) -1H-indazole Moiety Inhibitor->ALK/ROS1 Fusion Protein Inhibition

Caption: ALK/ROS1 Signaling Pathway and Point of Inhibition.

In Vitro Efficacy: From Kinase Inhibition to Cellular Apoptosis

The initial assessment of a potential kinase inhibitor involves rigorous in vitro testing to determine its potency and selectivity. For the 5-(3,5-difluorobenzyl)-1H-indazole pharmacophore, these evaluations have demonstrated significant promise.

A recent study focusing on this key structural motif synthesized a series of derivatives, with compound X4 emerging as a lead candidate. In biochemical assays, X4 exhibited potent inhibitory activity against both ALK and ROS1 kinases.[3] This was further validated in cellular models, where X4 demonstrated strong anti-proliferative effects against the H2228 NSCLC cell line, which harbors an EML4-ALK fusion.[3] Furthermore, treatment with X4 led to a dose-dependent induction of apoptosis in these cells, confirming its cancer-killing potential.[3]

The final drug product, Entrectinib , which is derived from this compound, also shows potent in vitro activity. It has been reported to have IC50 values ranging from 0.1 to 1.7 nM against TrkA/B/C, ROS1, and ALK.[4] In cellular assays, Entrectinib effectively inhibits the proliferation of tumor cell lines driven by fusions of these kinases, inducing cell-cycle arrest and apoptosis.[5][6]

Comparative In Vitro Potency

The following table summarizes the in vitro inhibitory concentrations (IC50) of the 5-(3,5-difluorobenzyl)-1H-indazole derivative (X4) and Entrectinib compared to other approved ALK/ROS1 inhibitors.

CompoundTarget KinaseH2228 Cell Line (ALK+) IC50 (µM)Reference(s)
X4 ALK0.034 ± 0.002[3]
ROS1-[3]
Entrectinib ALK0.012[7]
ROS10.007[7]
Crizotinib ALK~0.02[8][9]
ROS1~0.03[9]
Lorlatinib ALK-[10][11]
ROS1-[10][11]

Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.

Experimental Protocol: Cellular Proliferation (MTT) Assay

The Methylthiazolyldiphenyl-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., H2228) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., X4, Entrectinib) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Read Absorbance at 570nm G->H I Calculate IC50 Value H->I

Caption: In Vitro Cellular Proliferation Assay Workflow.

In Vivo Efficacy: Demonstrating Anti-Tumor Activity in Preclinical Models

The translation of in vitro potency to in vivo anti-tumor activity is a critical step in drug development. The 5-(3,5-difluorobenzyl)-1H-indazole pharmacophore has shown considerable potential in this regard.

In a xenograft model using the H2228 cell line, the derivative X4 achieved a tumor inhibition rate of 54.71%, demonstrating its significant in vivo anti-cancer efficacy.[3] This is a strong indication that the core pharmacophore is capable of exerting a therapeutic effect in a complex biological system.

Entrectinib has been extensively studied in various in vivo models. In xenografts of KM12 colorectal carcinoma cells, which are driven by a TPM3-TRKA fusion, Entrectinib treatment resulted in potent, dose-dependent tumor growth inhibition.[6] Similarly, in ROS1-dependent tumor models, Entrectinib administration led to the complete regression of tumors.[7] Importantly, Entrectinib has also shown significant activity against intracranial tumors, a critical feature for treating brain metastases, which are common in ALK/ROS1-positive NSCLC.[13][14]

Comparative In Vivo Efficacy

The table below provides a comparison of the in vivo efficacy of Entrectinib and other ALK/ROS1 inhibitors in clinical settings.

CompoundIndicationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference(s)
Entrectinib ROS1+ NSCLC77%19.0 months[7]
Crizotinib ALK+ NSCLC60%8.1 months[8]
ROS1+ NSCLC62.7%9.4 months[15][16]
Lorlatinib ALK+ NSCLC (pre-treated)32.8%11.2 months[10][17]
ROS1+ NSCLC (pre-treated)47.6%10.0 months[10]

Note: Clinical trial data is presented for approved drugs. ORR and PFS can vary based on the patient population and line of therapy.

Experimental Protocol: Tumor Xenograft Model

Xenograft studies in immunodeficient mice are a standard method for evaluating the in vivo efficacy of anti-cancer compounds.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 H2228 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., X4, Entrectinib) and vehicle control according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[18]

In_Vivo_Workflow A Implant Tumor Cells in Mice B Allow Tumors to Grow A->B C Randomize Mice into Groups B->C D Administer Test Compound & Vehicle Control C->D E Monitor Tumor Volume & Body Weight D->E F Reach Study Endpoint E->F G Calculate Tumor Growth Inhibition F->G

Caption: In Vivo Tumor Xenograft Study Workflow.

Conclusion

The available preclinical data strongly supports the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a highly effective pharmacophore for the dual inhibition of ALK and ROS1 kinases. While this compound is primarily known as an intermediate, the potent in vitro and in vivo activity of its direct derivatives and the final drug product, Entrectinib, highlight the intrinsic therapeutic potential of this core structure.

The demonstrated efficacy in both cellular and animal models, coupled with the clinical success of Entrectinib, provides a solid foundation for the further development of novel anti-cancer agents based on this indazole scaffold. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing the next generation of targeted oncology therapies.

References

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Pascual, T., et al. (2023). Efficacy and safety of lorlatinib in patients with ALK- and ROS1-rearranged metastatic non-small cell lung cancer treated within the compassionate use program in Spain. Lung Cancer.
  • Amatu, A., et al. (2016). Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model. Cancer Letters.
  • The Oncology Nurse. (2017). Next-Generation ALK/ROS1 Inhibitor Lorlatinib Shows Strong, Durable Responses in Advanced NSCLC.
  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
  • Todaro, A., et al. (2018). In vitro and clinical investigations to determine the drug-drug interaction potential of entrectinib, a small molecule inhibitor of neurotrophic tyrosine receptor kinase (NTRK). Cancer Chemotherapy and Pharmacology.
  • Nakagawa, T., et al. (2020). Antitumor Activity of Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor, in ETV6-NTRK3–Positive Acute Myeloid Leukemia. Molecular Cancer Therapeutics.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • The Catalyst. (2021). Real-World Data Shows Crizotinib is Effective Treating in ALK+ and ROS1+ NSCLC.
  • ChemMedChem. (2020). Recent Advances in the Development of Indazole‐based Anticancer Agents.
  • Ou, G., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • Pfizer. (n.d.). ROS1+ Efficacy | XALKORI® (crizotinib) | Safety Info.
  • Addeo, A., et al. (2017). Lorlatinib in ALK- and ROS1-positive NSCLC: the future has a start. Translational Lung Cancer Research.
  • Ou, S. I. (2012). Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. The Oncologist.
  • Lim, S. M., et al. (2019). Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective. Current Oncology.
  • National Center for Biotechnology Information. (n.d.). Entrectinib. PubChem.
  • Lee, J., et al. (2019). Efficacy and Safety of Lorlatinib in Korean Non-Small-Cell Lung Cancer Patients With ALK or ROS1 Rearrangement Whose Disease Failed to Respond to a Previous Tyrosine Kinase Inhibitor. Clinical Lung Cancer.
  • Park, S., et al. (2024). Real-World Outcomes of Crizotinib in ROS1-Rearranged Advanced Non-Small-Cell Lung Cancer. Current Oncology.
  • Solomon, B. J., et al. (2024). Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non–Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study. Journal of Clinical Oncology.
  • Ardini, E., et al. (2016). Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics.
  • Menichincheri, M., et al. (2020). Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein. Neuro-Oncology.
  • Menichincheri, M., et al. (2020). Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: Differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein. ResearchGate.
  • Drilon, A., et al. (2019). Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. Therapeutic Advances in Medical Oncology.
  • Current Medicinal Chemistry. (2018). Indazole Derivatives: Promising Anti-tumor Agents.
  • Ou, G., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate.
  • ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Xu, S., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry.
  • LookChem. (n.d.). Cas 1108745-30-7, this compound.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • PubMed. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.

Sources

A comparative study of different synthesis methods for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a key intermediate in the synthesis of several pharmacologically active molecules, most notably as a building block for the potent tyrosine kinase inhibitor, Entrectinib. The efficient and scalable synthesis of this indazole derivative is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: a Grignard-based approach and a Suzuki coupling strategy. By examining the mechanistic underpinnings, experimental protocols, and practical considerations of each method, this document aims to equip researchers with the necessary insights to select the most suitable synthesis for their specific needs.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision in any chemical campaign, governed by factors such as yield, scalability, cost, and safety. Here, we present a head-to-head comparison of the Grignard and Suzuki coupling approaches to this compound.

FeatureGrignard-Based SynthesisSuzuki Coupling-Based Synthesis
Starting Materials 1-bromo-3,5-difluorobenzene, 2-fluoro-5-formylbenzonitrile5-bromo-2-fluorobenzonitrile, (3,5-difluorobenzyl)boronic acid ester
Key C-C Bond Formation Grignard ReactionSuzuki Coupling
Overall Yield ModerateGood to Excellent
Scalability Moderate; Grignard reactions can be sensitive to scale-up.Generally good; Suzuki couplings are well-established for large-scale synthesis.
Cost of Reagents Generally lower cost for Grignard reagents and precursors.Palladium catalysts and boronic acid esters can be more expensive.
Safety Considerations Grignard reagents are highly reactive and moisture-sensitive.Palladium catalysts can be toxic and require careful handling.
Versatility Less versatile for generating a library of analogues.Highly versatile; a wide range of boronic acids are commercially available.

Method 1: The Grignard-Based Synthesis

This synthetic pathway constructs the target molecule through a convergent approach, forming the crucial carbon-carbon bond via a Grignard reaction. The synthesis proceeds in three main steps.

Mechanistic Insights

The key transformation in this route is the nucleophilic addition of a Grignard reagent, formed from 1-bromo-3,5-difluorobenzene, to the electrophilic carbonyl carbon of 2-fluoro-5-formylbenzonitrile. This is followed by a halogenation step to introduce a leaving group, which facilitates the final cyclization with hydrazine hydrate to form the indazole ring. The cyclization is a classic method for indazole synthesis, proceeding through a condensation and subsequent intramolecular nucleophilic aromatic substitution.

Grignard_Route A 1-bromo-3,5-difluorobenzene C Grignard Reagent Formation A->C Mg, THF B 2-fluoro-5-formylbenzonitrile D Nucleophilic Addition B->D C->D E Intermediate Alcohol D->E F Halogenation E->F SOCl2 or PBr3 G Halogenated Intermediate F->G H Cyclization with Hydrazine Hydrate G->H I This compound H->I

Caption: Workflow for the Grignard-based synthesis.

Experimental Protocol

Step 1: Synthesis of (2-cyano-4-fluorophenyl)(3,5-difluorophenyl)methanol

  • In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (THF).

  • A solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is gently heated to maintain a steady reflux.

  • After the Grignard reagent has formed, the mixture is cooled, and a solution of 2-fluoro-5-formylbenzonitrile in anhydrous THF is added dropwise at a low temperature (e.g., 0 °C).

  • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude alcohol.

Step 2: Synthesis of 2-fluoro-5-((3,5-difluorophenyl)(halo)methyl)benzonitrile

  • The crude alcohol from the previous step is dissolved in an appropriate solvent (e.g., dichloromethane).

  • A halogenating agent, such as thionyl chloride or phosphorus tribromide, is added dropwise at a controlled temperature.

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • The reaction mixture is carefully quenched and worked up to isolate the halogenated intermediate.

Step 3: Synthesis of this compound

  • The halogenated intermediate is dissolved in a suitable solvent, and hydrazine hydrate is added.

  • The reaction mixture is heated to reflux for several hours.

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography to afford this compound.

Method 2: The Suzuki Coupling-Based Synthesis

This alternative route employs a palladium-catalyzed Suzuki cross-coupling reaction to form the key benzylic C-C bond. This method is often favored for its high functional group tolerance and reliability.

Mechanistic Insights

The synthesis commences with the formation of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate. The core of this strategy is the Suzuki coupling reaction.[1] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the desired C-C bond and regenerate the catalyst.

Suzuki_Route A 5-bromo-2-fluorobenzonitrile C 5-bromo-1H-indazol-3-amine A->C B Hydrazine Hydrate B->C E Suzuki Coupling C->E Pd Catalyst, Base D (3,5-difluorobenzyl)boronic acid ester D->E F This compound E->F

Caption: Workflow for the Suzuki coupling-based synthesis.

Experimental Protocol

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

  • 5-bromo-2-fluorobenzonitrile is dissolved in a suitable solvent, and hydrazine hydrate is added.

  • The reaction mixture is heated to reflux for a short period (e.g., 20-30 minutes).[1]

  • After cooling, the product precipitates and is collected by filtration, washed, and dried to yield 5-bromo-1H-indazol-3-amine with high purity.[1]

Step 2: Synthesis of this compound

  • In a reaction vessel, 5-bromo-1H-indazol-3-amine, (3,5-difluorobenzyl)boronic acid ester (e.g., the pinacol ester), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., cesium carbonate) are combined in a suitable solvent system (e.g., 1,4-dioxane and water).[1]

  • The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give the final product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the indazole and the difluorobenzyl group, as well as the methylene protons of the benzyl group and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • HPLC: High-performance liquid chromatography can be used to assess the purity of the final compound.

Conclusion

Both the Grignard-based and Suzuki coupling-based syntheses offer viable routes to this compound. The choice between the two will largely depend on the specific requirements of the project. The Grignard route may be more cost-effective for large-scale production due to the lower cost of the starting materials. However, the Suzuki coupling approach offers greater versatility for the synthesis of analogues and may be more reliable and easier to optimize on a laboratory scale. Researchers should carefully consider the factors outlined in this guide to make an informed decision on the most appropriate synthetic strategy.

References

  • Preparation method of 3-amino-5-(3, 5-difluorobenzyl)-1H-indazole. CN114264661A.
  • Wang, C.; Zhu, M.; Long, X.; Wang, Q.; Wang, Z.; Ouyang, G.

Sources

The Indazole Backbone: A Comparative Analysis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Within this pursuit, the indazole scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pockets of various kinases. This guide delves into the bioactivity of a specific indazole derivative, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, and its role as a pivotal pharmacophore in the development of dual anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors. Through a comparative analysis with established drugs and a detailed exploration of experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's significance and potential.

The Rise of Indazoles in Kinase Inhibition

Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and notably, antitumor effects[1][2]. Their structural resemblance to purine bases allows them to act as ATP-competitive inhibitors, effectively blocking the signaling cascades that drive cancer cell proliferation and survival. The 1H-indazole-3-amine core, in particular, has been identified as an effective hinge-binding fragment in several potent kinase inhibitors[3].

This compound: A Key Pharmacophore for ALK/ROS1 Inhibition

Recent research has highlighted 5-(3,5-difluorobenzyl)-1H-indazole as a crucial active structural motif for the dual inhibition of ALK and ROS1, two receptor tyrosine kinases whose aberrant fusion proteins are well-established oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies[4][5]. The compound this compound serves as a key intermediate in the synthesis of potent inhibitors targeting these kinases[6][7].

A study focused on designing dual-target 2-morpholinobenzamide derivatives identified a compound, designated as X4 , which incorporates the 5-(3,5-difluorobenzyl)-1H-indazole moiety. This compound demonstrated significant inhibitory activity against both ALK and ROS1 kinases, as well as potent anti-proliferative effects in a lung cancer cell line harboring an ALK fusion[4].

Comparative Bioactivity Analysis

To contextualize the potency of the this compound scaffold, we will compare the bioactivity of its derivative, X4, with the FDA-approved dual ALK/ROS1 inhibitor, Entrectinib. Entrectinib itself is a derivative of a 5-benzyl-1H-indazol-3-amine core, underscoring the importance of this foundational structure[8].

Compound/DrugTarget KinaseBiochemical IC₅₀ (nM)Cell LineCellular IC₅₀ (µM)
X4 ALK512[4]H2228 (NSCLC, ALK-fusion)0.034[4]
ROS1766[4]
Entrectinib ALK12[9]NCI-H2228 (NSCLC, ALK-fusion)0.068[9]
ROS17[9]
TrkA1[5]
TrkB3[5]
TrkC5[5]
Crizotinib ALK~50 (in lymphoma cells)[6]
ROS11.7[10]

Analysis of Bioactivity Data:

The data clearly positions the this compound scaffold as a promising foundation for the development of potent kinase inhibitors. While the derivative X4 exhibits lower biochemical potency against ALK and ROS1 compared to Entrectinib, its cellular activity in the H2228 lung cancer cell line is remarkably potent, with an IC₅₀ value of 34 nM. This suggests excellent cell permeability and target engagement in a cellular context. The sub-micromolar biochemical activity of X4 validates the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a key pharmacophore for ALK/ROS1 inhibition[4].

Entrectinib, a pan-Trk, ROS1, and ALK inhibitor, demonstrates potent, low nanomolar inhibition against its target kinases in biochemical assays[5][9]. Its cellular activity against the ALK-dependent H2228 cell line is also in the nanomolar range[9]. Crizotinib, another FDA-approved inhibitor, also shows potent inhibition of ROS1[10]. The comparative data underscores the therapeutic potential of optimizing derivatives of the this compound scaffold to achieve even greater potency and selectivity.

Mechanism of Action: Targeting the ALK/ROS1 Signaling Pathways

Both ALK and ROS1 are receptor tyrosine kinases that, upon fusion with various partner proteins, become constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The primary signaling cascades activated by ALK and ROS1 fusions include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways[2][6][10]. Kinase inhibitors based on the this compound scaffold act by competitively binding to the ATP-binding site of the kinase domain of ALK and ROS1, thereby preventing their autophosphorylation and the subsequent activation of these oncogenic signaling pathways.

ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS P PI3K PI3K ALK_ROS1->PI3K P JAK JAK ALK_ROS1->JAK P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT STAT JAK->STAT Metastasis Metastasis STAT->Metastasis Inhibitor 5-(3,5-Difluorobenzyl)- 1H-indazol-3-amine (as a pharmacophore) Inhibitor->ALK_ROS1 Inhibition

Caption: ALK/ROS1 Signaling Pathway and Inhibition.

Experimental Methodologies

The bioactivity data presented in this guide is typically generated through a combination of biochemical and cellular assays. Understanding the principles behind these assays is crucial for interpreting the data and designing further experiments.

Biochemical Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. A common method is the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow start Start step1 Incubate purified ALK/ROS1 kinase with test compound start->step1 step2 Initiate kinase reaction by adding ATP and substrate step1->step2 step3 Stop reaction and deplete remaining ATP using ADP-Glo™ Reagent step2->step3 step4 Convert generated ADP to ATP using Kinase Detection Reagent step3->step4 step5 Measure luminescence signal (proportional to ADP produced) step4->step5 end Determine IC₅₀ step5->end

Caption: Biochemical Kinase Inhibition Assay Workflow.

Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., derivatives of this compound) in an appropriate buffer.

  • Kinase Reaction: In a 384-well plate, add the purified ALK or ROS1 kinase enzyme to each well containing the test compound.

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate at room temperature for a specified period (e.g., 1 hour).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which then drives a luciferase-luciferin reaction, producing light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Proliferation Assay (MTT Assay)

Cellular assays are critical for evaluating a compound's efficacy in a more biologically relevant context, taking into account factors like cell permeability and off-target effects. The MTT assay is a widely used colorimetric assay to assess cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., H2228) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of next-generation kinase inhibitors, particularly for the dual targeting of ALK and ROS1. The demonstrated potent cellular activity of its derivatives highlights the therapeutic potential of this chemical series. Further optimization of this scaffold could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties, ultimately benefiting patients with cancers driven by ALK and ROS1 fusions. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to build upon in their drug discovery efforts.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indic
  • ROS1 Signaling Pathway.
  • Revealing 5-(3,5-difluorobenzyl)
  • Chemical structure of entrectinib.
  • Profile of entrectinib and its potential in the tre
  • ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. PubMed Central.
  • Entrectinib | C31H34F2N6O2 | CID 25141092. PubChem.
  • Entrectinib (Rxdx-101) Trk/ROS1/ALK Inhibitor | CAS 1108743-60-7. Selleck Chemicals.
  • Resistance mechanisms to targeted therapies in ROS1+ and ALK+ non-small cell lung cancer. PubMed Central.
  • Entrectinib (NMS-E628) | Trk/ROS1/ALK Inhibitor. MedChemExpress.
  • This compound | 1108745-30-7. ChemicalBook.
  • Localization-based Signaling Pathway Dependence of ROS1 Fusions and a Novel Role for Ras in EML4-ALK-Driven Lung Cancer. eScholarship.
  • Safety and Antitumor Activity of the Multi-Targeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib (RXDX-101): Combined Results from Two Phase 1 Trials (ALKA-372-001 and STARTRK-1). PubMed Central.
  • ALK and ROS1 as a joint target for the treatment of lung cancer: a review. de la Bellacasa.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

A Comparative Guide to Pan-Trk Inhibitors for NTRK Fusion-Positive Cancers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the TRK Pathway in Oncology

The landscape of precision oncology has been significantly reshaped by the identification of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers across a wide array of tumor types. These chromosomal rearrangements result in the formation of chimeric Tropomyosin receptor kinase (Trk) fusion proteins (TrkA, TrkB, and TrkC), which are constitutively active and drive tumor cell proliferation and survival through downstream signaling cascades like the MAPK and PI3K/AKT pathways. This discovery has paved the way for "tumor-agnostic" therapies, with pan-Trk inhibitors demonstrating remarkable efficacy in patients with NTRK fusion-positive cancers, irrespective of the tumor's tissue of origin.

While the specific compound 5-(3,5-difluorobenzyl)-1H-indazol-3-amine has been identified as a key pharmacophore in the development of ALK/ROS1 dual inhibitors, its role as a pan-Trk inhibitor is not well-documented in publicly available literature. Therefore, this guide will focus on a detailed comparison of the leading, clinically validated pan-Trk inhibitors: the first-generation agents Larotrectinib and Entrectinib , and the next-generation inhibitor Repotrectinib . This guide provides a comprehensive analysis of their biochemical potency, selectivity, cellular activity, and clinical performance, supported by detailed experimental methodologies to inform preclinical and clinical research strategies.

The Trk Signaling Pathway and Mechanism of Inhibition

Under normal physiological conditions, Trk receptors are activated by neurotrophins, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling crucial for neuronal development and function. In NTRK fusion-positive cancers, the fusion event leads to ligand-independent dimerization and constitutive kinase activity, driving oncogenesis. Pan-Trk inhibitors are small molecules designed to compete with ATP for binding to the kinase domain of Trk proteins, thereby blocking the initial phosphorylation step and shutting down these aberrant downstream signals.

TRK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK Trk Fusion Protein RAS RAS TRK->RAS ATP PI3K PI3K TRK->PI3K ATP PLCG PLCγ TRK->PLCG ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Inhibitor Pan-Trk Inhibitor (e.g., Larotrectinib) Inhibitor->TRK Blocks ATP Binding

Figure 1: Simplified Trk signaling pathway and the mechanism of pan-Trk inhibitors.

Comparative Analysis of Leading Pan-Trk Inhibitors

The selection of a pan-Trk inhibitor for research or clinical application depends on a nuanced understanding of its potency, selectivity, and ability to overcome potential resistance mechanisms.

First-Generation Inhibitors: Larotrectinib and Entrectinib

Larotrectinib is a highly selective inhibitor of all three Trk proteins.[1] Its high specificity minimizes off-target effects, contributing to a generally favorable safety profile.[2] Entrectinib is a multi-kinase inhibitor with potent activity against Trk, ROS1, and ALK kinases.[3] This broader spectrum can be advantageous in cancers driven by ROS1 or ALK fusions but may also lead to a different toxicity profile.[3]

Next-Generation Inhibitor: Repotrectinib

Repotrectinib was rationally designed to be a compact, macrocyclic inhibitor that can overcome resistance mutations that emerge during treatment with first-generation inhibitors, particularly solvent front mutations.[4][5] It is a potent inhibitor of ROS1, TRK, and ALK kinases.[4]

Biochemical Potency and Kinase Selectivity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below summarizes the biochemical IC50 values for each inhibitor against the Trk family and other relevant kinases.

InhibitorTrkA (IC50, nM)TrkB (IC50, nM)TrkC (IC50, nM)ROS1 (IC50, nM)ALK (IC50, nM)
Larotrectinib 5-115-115-11>1000>1000
Entrectinib 1.20.10.10.21.6
Repotrectinib <0.2<0.2<0.20.07~1.1

Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions. Data primarily sourced from preclinical characterizations.[1][4][6]

Cellular Activity

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy. The following table presents IC50 values from proliferation assays using cancer cell lines harboring NTRK fusions.

InhibitorCell Line (Fusion)Antiproliferative IC50 (nM)
Larotrectinib KM12 (TPM3-NTRK1)~25
Entrectinib KM12 (TPM3-NTRK1)~1.3
Repotrectinib Ba/F3 (LMNA-NTRK1)<0.2

Note: Cellular IC50 values are highly dependent on the cell line and assay conditions. Data sourced from various preclinical studies.[6][7]

Clinical Efficacy in NTRK Fusion-Positive Solid Tumors

The ultimate measure of an inhibitor's performance is its clinical efficacy. The following data is from key clinical trials in TKI-naïve patient populations.

InhibitorTrial(s)Overall Response Rate (ORR)Median Duration of Response (DOR, months)
Larotrectinib Pooled Phase I/II75-80%[2][8]Not Reached (at time of initial analysis)[2]
Entrectinib STARTRK-1/2, ALKA57-61%[9][10]10.4 - 20.0[3][10]
Repotrectinib TRIDENT-158%[11][12]Not Estimable (at time of analysis)[11]

A key advantage of Repotrectinib is its demonstrated efficacy in patients previously treated with other TRK inhibitors. In the TRIDENT-1 trial, patients with NTRK fusion-positive tumors who had prior TRK TKI therapy showed an ORR of 50%, with a median DOR of 9.9 months.[11][12]

Key Experimental Methodologies

Reproducible and robust experimental data are the foundation of drug development. Below are detailed protocols for essential assays used to characterize and compare pan-Trk inhibitors.

General Workflow for Preclinical Evaluation

A systematic approach is crucial for identifying and validating promising inhibitor candidates. The workflow typically begins with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context, and finally, in vivo models to evaluate efficacy and safety in a whole organism.

Workflow Start Start: Inhibitor Candidate Biochem Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 vs. TrkA/B/C Start->Biochem Cellular Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) Determine IC50 in NTRK+ cells Biochem->Cellular Mechanism Mechanism of Action Studies (e.g., Western Blot for p-Trk) Cellular->Mechanism InVivo In Vivo Xenograft Model Evaluate anti-tumor efficacy Mechanism->InVivo End End: Preclinical Data Package InVivo->End

Caption: General experimental workflow for preclinical Trk inhibitor evaluation.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the in vitro potency (IC50) of an inhibitor against purified Trk kinases by measuring the amount of ADP produced.

Causality: This assay directly measures the inhibitor's ability to block the catalytic activity of the kinase, which is the fundamental mechanism of action for ATP-competitive inhibitors. The ADP-Glo™ system is a robust, luminescence-based method that quantifies kinase activity.[13]

Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Prepare recombinant TrkA, TrkB, or TrkC enzyme in Kinase Buffer.

    • Prepare a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the enzyme.

    • Perform serial dilutions of the test inhibitor in Kinase Buffer (final DMSO concentration should be ≤1%).

  • Kinase Reaction (384-well plate format):

    • Add 1 µL of inhibitor solution or vehicle (DMSO) to appropriate wells.

    • Add 2 µL of the Trk enzyme solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]

    • Incubate for 30-60 minutes at room temperature.[14]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable non-linear regression model.

Cell-Based Proliferation/Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of a Trk inhibitor on the viability of cancer cells harboring an NTRK fusion.

Causality: This assay measures the downstream biological consequence of Trk inhibition. A reduction in cell viability, indicated by a decrease in cellular ATP levels, validates that the biochemical inhibition of the Trk target translates into an anti-proliferative or cytotoxic effect in a relevant cellular context.[15]

Protocol:

  • Cell Culture:

    • Culture a cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) in the appropriate medium supplemented with serum.

  • Assay Procedure (96-well plate format):

    • Seed cells at a predetermined density (e.g., 2,000-5,000 cells/well) in a 96-well opaque-walled plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor or a vehicle control.

    • Incubate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Signal Detection:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well (e.g., add 100 µL reagent to 100 µL of medium).[16]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the cellular IC50 value by plotting the dose-response curve and using a non-linear regression model.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a Trk inhibitor in a living organism.

Causality: This model provides a complex biological system to assess the inhibitor's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity, bridging the gap between in vitro data and potential clinical performance.

Protocol:

  • Animal Model:

    • Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]

  • Tumor Implantation:

    • Subcutaneously inject human cancer cells with a known NTRK fusion (e.g., KM12 cells) into the flank of the mice.

    • Monitor the mice regularly and allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment and control (vehicle) groups.

    • Administer the Trk inhibitor via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

    • Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly).

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Data Analysis:

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.

    • At the end of the study, calculate the percentage of tumor growth inhibition (TGI) to quantify the efficacy of the compound.

Conclusion

The development of pan-Trk inhibitors represents a landmark achievement in precision oncology. First-generation inhibitors like the highly selective Larotrectinib and the multi-kinase inhibitor Entrectinib have demonstrated profound and durable responses in patients with NTRK fusion-positive cancers. The next-generation inhibitor Repotrectinib offers a potent option designed to address acquired resistance, a critical challenge in targeted therapy. For researchers and drug developers, the choice of inhibitor depends on the specific research question or clinical context, balancing factors of potency, selectivity, and the potential for resistance. The standardized experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of these and future pan-Trk inhibitors, ensuring the generation of high-quality, reproducible data to advance the field.

References

  • American Association for Cancer Research. (2024). Repotrectinib Approved for Adults and Children with NTRK-mutated Cancer.
  • Journal of the National Comprehensive Cancer Network. (2020). Early-Phase Studies of Entrectinib for the Treatment of NTRK Fusion–Positive Solid Tumors.
  • OncLive. (2024). Repotrectinib Adds to the Treatment Armamentarium for NTRK+ Advanced Solid Tumors.
  • Demetri, G. D., et al. (2020). Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1-2 trials. The Lancet Oncology, 21(2), 291-300.
  • Paz-Ares, L., et al. (2021). Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors. Clinical Cancer Research, 27(12), 3329-3338.
  • National Cancer Institute. (2019). FDA Approves Entrectinib for Tumors with NTRK Fusions.
  • Targeted Oncology. (2025). Larotrectinib Shows Robust Efficacy and Safety in TRK Fusion Cancer.
  • Targeted Oncology. (2024). FDA Approves Repotrectinib in NTRK-Positive Solid Tumors.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
  • Drilon, A., et al. (2018). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent-Front Mutations. Cancer Discovery, 8(10), 1227-1236.
  • ResearchGate. (2025). Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent- Front Mutations.
  • Kummar, S., et al. (2021). Impact of Disease Evolution on Efficacy Outcomes From Larotrectinib in Patients With Locally Advanced or Metastatic Tropomyosin Receptor Kinase Fusion–Positive Solid Tumors. JCO Precision Oncology, 5, 1599-1608.
  • Targeted Oncology. (2024). Repotrectinib Earns FDA Priority Review in NTRK+ Advanced Solid Tumors.
  • Bristol Myers Squibb. (2023). Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with Repotrectinib for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer.
  • Marcus, L., et al. (2021). FDA Approval Summary: Entrectinib for the Treatment of NTRK gene Fusion Solid Tumors. Clinical Cancer Research, 27(4), 928-932.
  • Smith, K. S., et al. (2018). Antitumor Activity of Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor, in ETV6-NTRK3–Positive Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 17(2), 455-463.
  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds.
  • Ardini, E., et al. (2022). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Molecular Cancer Therapeutics, 21(6), 903-914.
  • Wirth, L. J., et al. (2022). Efficacy and safety of larotrectinib in patients with TRK fusion-positive thyroid carcinoma. Annals of Oncology, 33(4), 415-424.
  • Targeted Oncology. (2018). Larotrectinib Induces 80% ORR in Advanced NTRK+ Solid Tumors.
  • U.S. Food and Drug Administration. (2018). FDA approves larotrectinib for solid tumors with NTRK gene fusions.
  • Drilon, A., et al. (2024). Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer. Cancer, 130(20), 3231-3242.
  • Belli, C., et al. (2019). Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. Therapeutic Advances in Medical Oncology, 11, 1758835919841932.
  • American Health & Drug Benefits. (2019). Repotrectinib, an Investigational TKI, Elicits Responses in Patients with Advanced NSCLC and ROS1 Alterations.
  • Smith, K. S., et al. (2018). Antitumor Activity of Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor, in ETV6-NTRK3-Positive Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 17(2), 455-463.
  • ISPOR. (n.d.). The Potential Long-term Comparative Effectiveness of Larotrectinib vs. Repotrectinib for Treatment of NTRK Gene Fusion.
  • Anderson, M. J., et al. (2022). Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. The American Journal of Managed Care, 28(2 Suppl), S23-S30.
  • Targeted Oncology. (2021). Experts Compare Efficacy of Larotrectinib and Entrectinib in NTRK Fusion+ Cancers.
  • Anderson, M. J., et al. (2022). Comparative effectiveness of larotrectinib and entrectinib for TRK fusion cancer. The American journal of managed care, 28(2 Suppl), S23-S30.
  • bioRxiv. (2024). Development of a series of genetically engineered NTRK fusion-driven pediatric-type high-grade glioma mouse models.
  • Ou, S. H. I., et al. (2017). Activity of Entrectinib in a Patient With the First Reported NTRK Fusion in Neuroendocrine Cancer. Journal of the National Comprehensive Cancer Network, 15(5), 589-594.
  • Agaram, N. P., et al. (2023). Generating in vitro models of NTRK-fusion mesenchymal neoplasia as tools for investigating kinase oncogenic activation and response to targeted therapy.
  • Garcia-Foncillas, J., et al. (2022). Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers. Current Oncology, 29(4), 2256-2268.
  • Belli, C., et al. (2019). Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. Therapeutic advances in medical oncology, 11, 1758835919841932.
  • Drilon, A., et al. (2022). Updated efficacy and safety of entrectinib in NTRK fusion-positive non-small cell lung cancer. Lung Cancer, 169, 14-19.

Sources

Benchmarking Novel BCR-ABL Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of BCR-ABL tyrosine kinase inhibitors (TKIs) stands as a paradigm of success, transforming Chronic Myeloid Leukemia (CML) from a fatal disease into a manageable condition for many.[1] The continuous evolution of resistance, however, necessitates the discovery of novel inhibitors. This guide provides a comprehensive framework for benchmarking a new chemical entity, using the hypothetical compound 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine , against established BCR-ABL inhibitors.

The constitutively active BCR-ABL fusion protein, a product of the Philadelphia chromosome translocation, is the pathogenic driver in CML and a subset of Acute Lymphoblastic Leukemia (ALL).[1] It activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1][2][3] TKIs function by competitively binding to the ATP-binding site of the ABL kinase domain, thereby blocking substrate phosphorylation and inhibiting downstream signaling.[1][3]

This guide will delve into the critical experiments and data required to position a novel inhibitor within the existing therapeutic armamentarium, which includes Imatinib, Nilotinib, Dasatinib, Bosutinib, and Ponatinib.

The BCR-ABL Signaling Axis and TKI Intervention

The BCR-ABL oncoprotein promotes leukemogenesis through the activation of several key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2] Tyrosine kinase inhibitors are designed to abrogate this aberrant signaling.

BCR_ABL_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MEK/MAPK Pathway BCR_ABL->RAS_MAPK Phosphorylation PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Phosphorylation STAT JAK/STAT Pathway BCR_ABL->STAT Phosphorylation ATP ATP ATP->BCR_ABL Binds to Active Site TKI Tyrosine Kinase Inhibitors (e.g., this compound) TKI->BCR_ABL Blocks ATP Binding Proliferation Increased Proliferation & Survival RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis RAS_MAPK->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis STAT->Proliferation STAT->Apoptosis Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified BCR-ABL Kinase (Wild-Type & T315I) Incubation Incubate Enzyme, Substrate, Inhibitor, and ATP Enzyme->Incubation Substrate Kinase Substrate (e.g., GST-CrkL) Substrate->Incubation Inhibitor Test Inhibitor (Serial Dilutions) Inhibitor->Incubation ATP ATP Solution ATP->Incubation Detection_Method Quantify Phosphorylation (e.g., ADP-Glo™, ELISA) Incubation->Detection_Method IC50_Calc Calculate IC50 Value Detection_Method->IC50_Calc

Caption: Workflow for an in vitro BCR-ABL kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition. [4]

  • Reagent Preparation: Prepare serial dilutions of This compound and control inhibitors (Imatinib, etc.) in the appropriate buffer. Prepare a solution of purified recombinant BCR-ABL (wild-type and T315I mutant), a suitable substrate (e.g., Abltide), and ATP.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor solution, 2 µL of the enzyme solution, and 2 µL of the ATP/substrate solution. [4]Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [4]4. Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [4]5. Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the inhibitor on the proliferation and viability of CML cell lines that are dependent on BCR-ABL activity.

Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. [5]

  • Cell Seeding: Seed CML cell lines (e.g., K562 for wild-type BCR-ABL, and Ba/F3 cells engineered to express T315I mutant BCR-ABL) in a 96-well plate at a density of approximately 1 x 10^4 cells per well. [6]2. Compound Treatment: Add serial dilutions of This compound and control inhibitors to the wells. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [6]4. Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [7]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [6]6. Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Target Engagement and Downstream Signaling Inhibition Assay

This assay confirms that the inhibitor engages its target within the cell and blocks downstream signaling. Western blotting for the phosphorylation of CrkL (a direct substrate of BCR-ABL) is a common method. [8][9] Protocol: Western Blot for Phospho-CrkL

  • Cell Treatment and Lysis: Treat K562 cells with varying concentrations of This compound for 2-4 hours. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane. [10]4. Immunoblotting: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-CrkL (Tyr207) overnight at 4°C. [11]5. Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [10]6. Analysis: Re-probe the membrane with an antibody for total CrkL or a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the concentration-dependent inhibition of CrkL phosphorylation.

Concluding Remarks

By systematically applying these well-established experimental protocols, researchers can effectively benchmark the performance of a novel compound like This compound . The resulting data on enzymatic inhibition, cellular potency, and on-target activity will provide a clear and objective comparison to the existing arsenal of BCR-ABL inhibitors, thereby informing its potential for further preclinical and clinical development. This structured approach ensures scientific rigor and provides the necessary data to make informed decisions in the drug discovery pipeline.

References

  • Patsnap Synapse. (2024, June 21). What are Bcr-Abl inhibitors and how do they work?
  • Raza, A., & Borthakur, G. (2016). Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Clinical Lymphoma, Myeloma & Leukemia, 16(1), 1-10.
  • Selleck Chemicals. Nilotinib | Bcr-Abl inhibitor | CAS 641571-10-0.
  • Patsnap Synapse. (2024, June 21). What are Bcr-Abl T315I inhibitors and how do they work?
  • Tariq, M. A., & Podgorski, I. (2015). Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib. Journal of Hematology & Oncology, 8, 1-11.
  • Kizaki, M., et al. (2011). Efficacy of Ponatinib Against ABL Tyrosine Kinase Inhibitor Resistant Leukemia Cells. Blood, 118(21), 4413.
  • Nicolini, F. E., et al. (2015). The BCR-ABL T315I mutation compromises survival in chronic phase chronic myelogenous leukemia patients resistant to tyrosine kinase inhibitors, in a matched pair analysis. Haematologica, 100(5), 625-631.
  • Selleck Chemicals. Nilotinib | ≥99%(HPLC) | Selleck | Bcr-Abl 阻害剤.
  • National Cancer Institute. Definition of T315I mutation - NCI Dictionary of Cancer Terms.
  • Chan, W. W., Wise, S. C., Kaufman, M. D., Ahn, Y. M., Ensinger, C. L., Haack, T., ... & Miller, W. T. (2011). The ins and outs of Bcr-Abl inhibition. Molecular and cellular biology, 31(16), 3282-3293.
  • National Center for Biotechnology Information. (n.d.). Chronic Myeloid Leukemia and the T315I BCR::ABL1 Mutation.
  • American Society of Hematology. (2019). The ''Gatekeeper'' Mutation T315I in BCR/ABL Confers Additional Oncogenic Activities to Philadelphia Chromosome Positive Leukemia. Blood, 134(Supplement_1), 5196.
  • Carter, T. A., Wodicka, L. M., Shah, N. P., Velasco, A. M., Fabian, M. A., Fabbro, D., ... & Deininger, M. W. (2005). Nilotinib: a novel, selective tyrosine kinase inhibitor. Blood, 105(1), 254-260.
  • Brave, M., et al. (2010). Dasatinib in chronic myeloid leukemia: a review. Therapeutic Advances in Hematology, 1(1), 39-51.
  • Recondo, G., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(11), 2953-2958.
  • American Society of Hematology. (2023). Discovery of Potent and Selective Next-Generation Pan-BCR-ABL Inhibitors for the Treatment of CML and Ph+ ALL. Blood, 142(Supplement 1), 3326.
  • Eadie, L. N., et al. (2018). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Oncotarget, 9(79), 34919-34931.
  • Weisberg, E., et al. (2006). Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias. Blood, 107(10), 4099-4106.
  • ResearchGate. (n.d.). Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib.
  • Müller, M. C., et al. (2009). Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations. Blood, 114(24), 4944-4948.
  • National Center for Biotechnology Information. (n.d.). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads.
  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor.
  • Soverini, S., et al. (2008). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? Clinical Cancer Research, 14(19), 6041-6045.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
  • National Center for Biotechnology Information. (n.d.). Imatinib in Chronic Myeloid Leukemia: an Overview.
  • Tirado-Rives, J., et al. (2013). Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments. Bioorganic & Medicinal Chemistry Letters, 23(12), 3505-3510.
  • PubMed Central. (n.d.). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling.
  • ResearchGate. (n.d.). IC 50 values against mutated BCR-ABL forms expressed in Ba/F3 cells.
  • ResearchGate. (n.d.). IC 50 values for imatinib-sensitive and imatinibresistant cell lines determined by MTS assay.
  • American Society of Hematology. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 3230.
  • National Center for Biotechnology Information. (n.d.). Imatinib can act as an allosteric activator of Abl kinase.
  • Bio-protocol. (2016). Cell proliferation and viability assays. Exp Ther Med, 12(4), 2533-2538.
  • Purdue University. (n.d.). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model.
  • Cell Biolabs. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit.
  • ResearchGate. (n.d.). Western blot demonstrating pCrkL levels in CML K562 cells exposed to increasing concentrations of imatinib and LQB-118.
  • Azure Biosystems. (n.d.). Chemiluminescent Western Blot Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Washington University in St. Louis. (n.d.). Western blot protocol | Jeffrey Magee Lab.
  • Taylor & Francis Online. (n.d.). An Assay of Human Tyrosine Protein Kinase ABL Activity using an Escherichia Coli Protein Expression System.
  • Reaction Biology. (n.d.). BCR-ABL Cellular Phosphorylation Assay Service.

Sources

Safety Operating Guide

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

As researchers and drug development professionals, our work with novel compounds like this compound (CAS No. 1108745-30-7) pushes the boundaries of science. This compound, a key intermediate in the synthesis of the targeted cancer therapeutic Entrectinib, represents a significant tool in medicinal chemistry.[1][2][3] However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of this and any chemical is not a mere procedural afterthought; it is a critical component of rigorous scientific practice and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each recommendation, grounding every step in established safety protocols and regulatory standards from bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Identification and Essential Safety

Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. This initial assessment dictates the necessary precautions to protect laboratory personnel and the environment.

According to its Safety Data Sheet (SDS), this compound is classified with a specific primary hazard.[4][5][6][7]

Table 1: GHS Hazard Profile for this compound

Hazard Class & CategoryPictogramSignal WordHazard Statement
Skin Sensitization, Sub-category 1AGHS07 (Exclamation Mark)Warning H317: May cause an allergic skin reaction.[4][5][7]

This classification as a skin sensitizer is the primary driver for the stringent handling protocols that follow. Repeated or prolonged contact can lead to an allergic response. Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves before use and use proper removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[8]

  • Skin and Body Protection: A lab coat is essential. Ensure no skin is exposed.[8] For handling larger quantities, consider additional impervious clothing.[4]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[5][7][9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator is required.[4][8]

Part 2: The Core of Disposal: Waste Segregation

The molecular structure of this compound—specifically the presence of two fluorine atoms on the benzyl ring—places it in the category of halogenated organic compounds .[9][10] This is the single most important factor determining its disposal pathway.

The Causality Behind Segregation: Disposal facilities often use high-temperature incineration for halogenated organic wastes.[11] The combustion of these compounds can produce acidic gases (like hydrogen fluoride in this case), which require specialized "scrubbers" in the incinerator's exhaust system.[12][13] Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing it all to be treated by the more complex and expensive halogenated-compatible process. Proper segregation is therefore both environmentally responsible and cost-effective.

The following decision workflow must be followed for any waste stream generated in the laboratory.

WasteSegregation cluster_containers Hazardous Waste Accumulation Area start Waste Generated q1 Contaminated with This compound? start->q1 non_haz Non-Hazardous Waste (Follow institutional guidelines) q1->non_haz No q2 Solid, Liquid, or Sharp? q1->q2 Yes solid_waste Halogenated Organic SOLID WASTE (Labeled with full chemical name) liquid_waste Halogenated Organic LIQUID WASTE (Labeled with full chemical name) sharps_waste Contaminated SHARPS (Puncture-proof container) q2->solid_waste Solid (powder, gloves, weigh paper, wipes) q2->liquid_waste Liquid (solutions, solvent rinsates) q2->sharps_waste Sharp (needles, contaminated glass)

Caption: Waste segregation decision workflow.

Part 3: Step-by-Step Disposal Protocols

All disposal activities must comply with federal (EPA), state, and institutional regulations.[14][15][16] Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[9]

Protocol 3.1: Disposal of Unused or Expired Solid Compound
  • Containerization: Collect the solid waste in a designated, leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste ".[9] The label must also include the full chemical name: "This compound " and the approximate quantity.[8]

  • Storage: Keep the waste container closed at all times except when adding waste.[8][15] Store the container in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated and secure.[8] Use secondary containment to prevent spills.[8]

  • Pickup: Arrange for disposal through your institution's EHS office.[9]

Protocol 3.2: Disposal of Contaminated Labware and PPE
  • Segregation: All items that have come into direct contact with this compound are considered hazardous waste.[8] This includes gloves, weigh paper, pipette tips, and contaminated wipes.

  • Containerization:

    • Non-Sharp Items: Place these in the same designated Halogenated Organic SOLID WASTE container as the unused solid compound.

    • Sharps: Needles, syringes, and contaminated broken glassware must be placed in a designated, puncture-proof sharps container.[17] This container must also be labeled as hazardous waste with the chemical contaminant's name.

  • Storage and Pickup: Follow the same storage and pickup procedures outlined in Protocol 3.1.

Protocol 3.3: Disposal of Liquid Waste (Solutions and Rinsates)
  • Collection: Collect all liquid waste containing the compound, including rinsates from cleaning glassware, in a designated Halogenated Organic LIQUID WASTE container.[9]

  • Compatibility: Ensure the waste container is made of a material compatible with the solvents being used. Do not use food-grade containers like milk jugs.[15]

  • Labeling: Label the container with "Hazardous Waste " and list all chemical components, including solvents and the full name "This compound ", with estimated concentrations or percentages.

  • Storage: Keep the container tightly sealed and stored in a well-ventilated area, within secondary containment.[8] Do not overfill containers.

  • Pickup: Arrange for disposal through your institution's EHS office.

Part 4: Emergency Procedures for Spills and Exposure

In the event of an accidental release, immediate and correct action is critical. These procedures are based on the compound's SDS.[4]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[4][5]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[4]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]

  • Small Spills (Solid): Wearing full PPE, carefully sweep or scoop up the material, avoiding dust formation.[4][5] Place it in a labeled hazardous waste container for disposal. Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials and rinsate as halogenated hazardous waste.[9]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard identification, rigorous segregation, proper containerization and labeling, and adherence to institutional protocols , researchers can effectively mitigate risks. Always treat this and all halogenated aromatic compounds as hazardous waste, and when in doubt, consult your institution's EHS department as the ultimate authority.[8][9]

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Laboratory Professionals.
  • Echemi. (n.d.). 5-(3,5- difluorobenzyl)-1 h- azole-3-amine Safety Data Sheets.
  • Echemi. (n.d.). This compound.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • LookChem. (n.d.). Cas 1108745-30-7, this compound.
  • OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • ECHA. (2010, May). Guidance on waste and recovered substances (Version 2). Practical Law.
  • INGENIUM. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Echemi. (2021, March 1). 5-(3,5- difluorobenzyl)-1 h- azole-3-amine 98% Yellow to off-white powder.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • ChemicalBook. (2025, July 16). This compound.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • European Chemicals Agency. (n.d.). Guidance documents.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • European Chemicals Agency. (n.d.). Homepage.
  • P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
  • Huateng Pharma. (n.d.). This compound.
  • Unknown. (n.d.). Hazardous waste segregation.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Chemycal. (2026, January 6). ECHA Assumes Expanded Responsibilities to Enhance Chemical Safety Across Europe.
  • European Chemicals Agency. (n.d.). Hazardous waste properties: Annex III, Directive 2008/98/EC.
  • ChemicalBook. (n.d.). This compound | 1108745-30-7.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Personal protective equipment for handling 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

This guide provides essential safety protocols and logistical procedures for the handling and disposal of this compound (CAS No. 1108745-30-7), an intermediate used in the synthesis of pharmaceutical compounds such as Entrectinib.[1][2] Given its classification as a skin sensitizer, adherence to stringent safety measures is paramount to mitigate risks of allergic reactions and ensure a safe laboratory environment.[3][4][5]

Hazard Identification and Risk Assessment

The primary identified hazard associated with this compound is its potential to cause an allergic skin reaction (H317: May cause an allergic skin reaction).[3][4][5] While comprehensive toxicological data is limited, the precautionary principle dictates that this compound should be handled with care to avoid skin and eye contact, as well as inhalation of its dust or fumes.[3][5]

Key Hazard Information:

Hazard StatementGHS ClassificationPictogramSignal Word
H317: May cause an allergic skin reactionSkin Sensitization, Sub-category 1AExclamation Mark
Warning

Source: Echemi Safety Data Sheet[3][4][5]

A thorough risk assessment should be conducted before commencing any work involving this compound, considering the quantity being handled, the nature of the procedure, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE, with the rationale for each selection.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[6] Double gloving is advised, especially when handling larger quantities or during procedures with a high risk of contamination.[7] Gloves should be inspected for any signs of degradation or perforation before use and changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[7]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[6]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing or dust generation.[6][8]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[6] For procedures with a higher risk of contamination, a disposable, long-sleeved, seamless gown is recommended.[8]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[6] The type of respirator (e.g., N95) should be selected based on a formal risk assessment.[8]
Feet Closed-toe shoesPerforated shoes or sandals are not permitted in the laboratory.[9]
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound.

3.1. Preparation and Engineering Controls:

  • Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate ventilation in the laboratory.[3][4]

  • PPE Check: Before commencing work, verify that all necessary PPE is available, in good condition, and properly worn.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

3.2. Handling the Compound:

  • Don PPE: Wear all required PPE as detailed in the table above.

  • Avoid Dust Formation: Handle the solid material carefully to avoid the formation of dust.[3][5] Use appropriate tools, such as spatulas, for transferring the compound.

  • Weighing: If weighing the compound, do so within the chemical fume hood or in a balance enclosure.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

3.3. In Case of a Spill:

  • Evacuate: Evacuate the immediate area.

  • Assess: If the spill is small and you are trained to handle it, proceed with caution. For large spills, evacuate the laboratory and notify the appropriate safety personnel.

  • PPE: Wear appropriate PPE, including respiratory protection.

  • Containment: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[6]

  • Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill & Trained Personnel Assess->SmallSpill Small LargeSpill Large Spill or Untrained Personnel Assess->LargeSpill Large Cleanup Wear Full PPE & Clean Up Spill SmallSpill->Cleanup Notify Notify Safety Personnel & Evacuate Lab LargeSpill->Notify Package Package Waste in Labeled Container Cleanup->Package Decontaminate Decontaminate Spill Area Package->Decontaminate

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[3][5]

4.1. Waste Segregation:

  • Halogenated Waste: As a fluorinated compound, this compound and any materials contaminated with it (e.g., gloves, weighing paper, disposable labware) should be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[10]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[11]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated waste. The rinsed container can then be disposed of as non-hazardous waste, or in accordance with institutional guidelines.

4.2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.

  • Waste containers should be kept closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area until they are collected by environmental health and safety personnel.

Chemical_Waste_Disposal_Workflow Start Waste Generation Segregate Segregate Waste Start->Segregate Halogenated Halogenated Organic Waste Segregate->Halogenated Compound & Contaminated Materials Sharps Contaminated Sharps Segregate->Sharps Needles, Glass Containers Empty Containers Segregate->Containers Triple-Rinsed Label Label Waste Container Halogenated->Label Sharps->Label Containers->Label Store Store in Satellite Accumulation Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Step-by-step chemical waste disposal process.

First Aid Measures

In the event of exposure, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[3][4][5] If skin irritation or a rash occurs, seek medical attention.[3][4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

References

  • LookChem. (2017, August 17). Cas 1108745-30-7,this compound.
  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • International Paint. (n.d.). Safety Data Sheet.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Unknown Source. (n.d.). PPE Requirements Hazardous Drug Handling.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • UFF. (n.d.). Chemical Waste Management for Laboratories.
  • Technical Disclosure Commons. (2022, November 25). Process for the preparation of amorphous form of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl].
  • Unknown Source. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.
  • YouTube. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.